molecular formula C7H4ClFO B137617 2-Chloro-6-fluorobenzaldehyde CAS No. 387-45-1

2-Chloro-6-fluorobenzaldehyde

Cat. No.: B137617
CAS No.: 387-45-1
M. Wt: 158.56 g/mol
InChI Key: OACPOWYLLGHGCR-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzaldehyde undergoes piperidine catalyzed Knoevenagel condensation reaction with methyl cyanoacetate to yield methyl 2-cyano-3-dihalophenyl-2-propenoate.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluorobenzaldehyde
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InChI

InChI=1S/C7H4ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACPOWYLLGHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Record name 2-Chloro-6-fluorobenzaldehyde
Source Wikipedia
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DSSTOX Substance ID

DTXSID4022028
Record name 2-Chloro-6-fluorobenzaldehyde
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Molecular Weight

158.56 g/mol
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CAS No.

387-45-1
Record name 2-Chloro-6-fluorobenzaldehyde
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Record name 2-Chloro-6-fluorobenzaldehyde
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Record name Benzaldehyde, 2-chloro-6-fluoro-
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Record name 2-Chloro-6-fluorobenzaldehyde
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Record name 2-chloro-6-fluorobenzaldehyde
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Record name 2-CHLORO-6-FLUOROBENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-fluorobenzaldehyde, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, safety and handling guidelines, and significant applications, particularly within the pharmaceutical and agrochemical sectors.

Core Properties

This compound, with the CAS number 387-45-1 , is a disubstituted benzaldehyde (B42025) derivative.[1][2][3] Its strategic placement of halogen atoms and a reactive aldehyde group makes it a valuable precursor in organic synthesis. The molecular formula for this compound is C₇H₄ClFO.[1][3]

A summary of its key physical and chemical properties is presented below for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 387-45-1[1][2][3][4]
Molecular Formula C₇H₄ClFO[1][3]
Molecular Weight 158.56 g/mol [1][3]
Appearance White to yellow crystalline solid[2][4]
Melting Point 32-35 °C[4][5][6]
Boiling Point 92 °C at 10 mmHg[2][4]
Density 1.4 ± 0.1 g/cm³[7]
Flash Point 102 °C (215.6 °F) - closed cup[6][8]
Solubility Insoluble in water.[4] Soluble in Chloroform and Ethyl Acetate (slightly).[4][4]
InChI Key OACPOWYLLGHGCR-UHFFFAOYSA-N[2][6]
SMILES String C1=CC(=C(C(=C1)Cl)C=O)F[3]

Safety and Handling

This compound is classified as an irritant.[3] Proper handling and storage are crucial to ensure safety in a laboratory or industrial setting. It should be stored in a dry, cool, and well-ventilated place, with the container kept tightly closed.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeDescriptionReferences
Pictogram GHS07[6][8]
Signal Word Warning[6][8]
Hazard Statements H315Causes skin irritation[3][6][8]
H319Causes serious eye irritation[3][6][8]
H335May cause respiratory irritation[3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[3][9]
P264Wash skin thoroughly after handling
P280Wear protective gloves/protective clothing/eye protection/face protection[9]
P302 + P352IF ON SKIN: Wash with plenty of soap and water
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9]

Synthesis and Experimental Protocols

The primary methods for synthesizing this compound involve the oxidation of 2-chloro-6-fluorotoluene (B1346809).[2][10] An alternative patented method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis using a solid superacid catalyst, which is presented as a more environmentally friendly approach.[2][11]

Below is a generalized experimental protocol for the synthesis of this compound via oxidation of the corresponding benzyl (B1604629) alcohol.

Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzyl alcohol [4][5]

  • Reaction Setup : To a 100 mL Schlenk tube, add 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.0076 g, 0.05 mmol), CuBr₂ (0.0112 g, 0.05 mmol), Na₂CO₃ (0.1060 g, 1.0 mmol), and TEMPO (0.0078 g, 0.05 mmol).

  • Solvent Addition : Add 3.0 mL of H₂O to the Schlenk tube.

  • Reaction Conditions : Stir the mixture vigorously for 0.5 hours under reflux conditions in the air.

  • Extraction : After the reaction is complete, extract the product with CH₂Cl₂ (3 x 2.0 mL).

  • Washing and Drying : Combine the organic phases, wash with H₂O (3.0 mL), and dry with anhydrous MgSO₄.

  • Purification : Concentrate the solution under vacuum. Purify the resulting residue by column chromatography to yield this compound. An isolated yield of 90% has been reported for a similar reaction.[4][5][7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 2-Chloro-6-fluorobenzyl alcohol p1 Reflux in Air (0.5h) r1->p1 r2 Catalyst System (N-phenylglycine, CuBr2, TEMPO) r2->p1 r3 Base (Na2CO3) r3->p1 r4 Solvent (H2O) r4->p1 p2 Extraction with CH2Cl2 p1->p2 p3 Washing & Drying p2->p3 p4 Purification (Column Chromatography) p3->p4 product This compound p4->product

Synthesis Workflow Diagram

Chemical Reactivity and Applications

This compound serves as a crucial building block in the synthesis of various high-value chemicals. Its applications are most prominent in the pharmaceutical and agrochemical industries.[2][12]

Pharmaceutical Synthesis: This compound is a key intermediate in the production of semi-synthetic penicillins, specifically dicloxacillin (B1670480) and flucloxacillin.[2][10][13] These antibiotics are effective against bacteria that produce β-lactamase. It is also used in creating high-efficiency, low-toxicity fungicides.[12]

Key Reactions: A notable reaction involving this compound is the piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate.[5] This reaction is used to synthesize novel copolymers.[4]

Experimental Protocol: Knoevenagel Condensation [5]

  • Reactants : this compound and methyl cyanoacetate.

  • Catalyst : Piperidine.

  • Reaction : The reactants undergo a condensation reaction catalyzed by piperidine.

  • Product : This yields methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate.

Signaling_Pathway cluster_precursor Starting Material cluster_intermediates Synthetic Pathways cluster_products Final Products precursor This compound intermediate1 Side-chain modification precursor->intermediate1 Pharmaceutical Synthesis intermediate2 Fungicide intermediate synthesis precursor->intermediate2 Agrochemical Synthesis product1 Dicloxacillin intermediate1->product1 product2 Flucloxacillin intermediate1->product2 product3 High-efficiency Fungicides intermediate2->product3

Role in Drug and Agrochemical Synthesis

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules, such as potent antibiotics. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide on 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 2-Chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for reaction stoichiometry, analytical characterization, and formulation development.

ParameterValueReference
Molecular FormulaC7H4ClFO[1][2][3][4]
Molecular Weight158.56 g/mol [1][2][3][5]
CAS Number387-45-1[1][3][5]
AppearanceWhite solid[2]
Melting Point32–35 °C[2][4]

Experimental Protocols

Accurate determination of the molecular weight of this compound is commonly achieved through mass spectrometry.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on its boiling point and affinity for the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method used, where high-energy electrons bombard the molecule, leading to the formation of a molecular ion ([M]+) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z. The resulting mass spectrum will show a peak corresponding to the molecular ion. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic [M]+ and [M+2]+ pattern. The nominal molecular weight is determined from the [M]+ peak corresponding to the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).[5]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its elemental composition, and its calculated molecular weight.

A This compound B Molecular Formula: C7H4ClFO A->B has formula C Elemental Composition: 7 x Carbon 4 x Hydrogen 1 x Chlorine 1 x Fluorine 1 x Oxygen B->C indicates D Molecular Weight: 158.56 g/mol C->D calculates to

References

Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldehyde

Introduction

This compound, with the chemical formula C₇H₄ClFO, is a halogenated benzaldehyde (B42025) derivative that serves as a crucial intermediate in various chemical syntheses.[1] Its strategic placement of chlorine and fluorine atoms on the aromatic ring, combined with the reactive aldehyde group, makes it a valuable building block in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its significant applications, particularly in drug development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below.

Physical Properties

The compound is typically a white to yellow crystalline solid under standard conditions.[1][3]

PropertyValueSource(s)
Appearance White to yellow crystalline solid[1][3][4]
Melting Point 32-35 °C[1][3]
Boiling Point 92 °C at 10 mmHg[3][5]
104–105 °C[1]
Density 1.3310 g/cm³ (estimate)[3][5]
Flash Point 101 °C (214 °F) - closed cup[1]
Solubility Insoluble in water. Soluble in methanol, ethanol, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly).[1][3]
Chemical Properties

The reactivity of this compound is largely dictated by its aldehyde functional group and the electron-withdrawing effects of the halogen substituents, which make the aromatic ring electron-deficient.[2]

IdentifierValueSource(s)
CAS Number 387-45-1[1][3]
Molecular Formula C₇H₄ClFO[1][3]
Molecular Weight 158.56 g/mol [1][3]
IUPAC Name This compound[6]
SMILES C1=CC(=C(C(=C1)Cl)C=O)F[1]
InChI Key OACPOWYLLGHGCR-UHFFFAOYSA-N[3]

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H NMR and 13C NMR data are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[6][7]

  • Infrared (IR) Spectroscopy : The IR spectrum confirms the presence of key functional groups, notably the carbonyl (C=O) stretch of the aldehyde.[4][6][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of 2-chloro-6-fluorotoluene (B1346809).[1][2] An alternative laboratory-scale synthesis involves the oxidation of 2-chloro-6-fluorobenzyl alcohol.

Protocol: Oxidation of 2-chloro-6-fluorobenzyl alcohol [3]

  • A mixture of 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.0076 g, 0.05 mmol), CuBr₂ (0.0112 g, 0.05 mmol), Na₂CO₃ (0.1060 g, 1.0 mmol), and TEMPO (0.0078 g, 0.05 mmol) is added to a 100 mL Schlenk tube.

  • Add 3.0 mL of water to the Schlenk tube.

  • The mixture is stirred vigorously for 0.5 hours under reflux conditions in the air.

  • Upon completion of the reaction, the product is extracted with CH₂Cl₂ (3 x 2.0 mL).

  • The organic phases are combined, washed with H₂O (3.0 mL), and dried with anhydrous MgSO₄.

  • The residue is concentrated under vacuum and purified by column chromatography to yield this compound.

A patent also describes a method involving the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[9][10][11]

Protocol: Synthesis via Chlorination and Hydrolysis [9]

  • 2-chloro-6-fluorotoluene is subjected to chlorination under illumination to produce a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-difluorobenzyl chloride, and 2-chloro-6-trifluorobenzyl chloride.

  • When the content of 2-chloro-6-fluorobenzyl chloride is below 0.5%, ferric solid superacid is added.

  • Water is added dropwise at a temperature between 100 and 200 °C, and the mixture is kept at this temperature for approximately 4-5 hours.

  • Alkali liquor is then added, and the mixture is stirred to achieve phase separation.

  • The organic phase is separated and purified by reduced pressure distillation or rectification to obtain this compound.

Synthesis_Workflow cluster_0 Method 1: Oxidation cluster_1 Method 2: Chlorination & Hydrolysis A 2-Chloro-6-fluorobenzyl alcohol B Oxidation (TEMPO, CuBr2, Na2CO3) A->B C This compound B->C D 2-Chloro-6-fluorotoluene E Chlorination (Light) D->E F Chlorinated Intermediates E->F G Hydrolysis (H2O, Ferric solid superacid) F->G H This compound G->H

Synthesis pathways for this compound.
Knoevenagel Condensation

This compound readily undergoes condensation reactions. A notable example is the piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate (B8463686).[3][12]

Protocol: Knoevenagel Condensation [3]

  • This compound is reacted with methyl cyanoacetate in the presence of piperidine (B6355638) as a catalyst.

  • The reaction typically proceeds at room temperature or with gentle heating.

  • The condensation yields methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate.

  • The product can be isolated and purified using standard techniques such as crystallization or chromatography.

Knoevenagel_Condensation reactant1 This compound catalyst Piperidine reactant1->catalyst reactant2 Methyl Cyanoacetate reactant2->catalyst product Methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate catalyst->product Condensation

Knoevenagel condensation reaction workflow.

Applications in Research and Drug Development

This compound is a key starting material in the synthesis of pharmaceuticals and agrochemicals.[2][10]

  • Pharmaceuticals : It is a critical precursor for the production of semi-synthetic, penicillinase-resistant antibiotics, specifically dicloxacillin (B1670480) and flucloxacillin.[1][2][13] These antibiotics are effective against bacteria that produce β-lactamase.

  • Agrochemicals : This compound is utilized in the manufacturing of high-efficiency, low-toxicity fungicides and other pesticides.[1][2][10]

  • Organic Synthesis : It serves as a versatile building block for creating a variety of halogenated heterocyclic compounds through reactions like the Knoevenagel condensation.[1][2]

Drug_Synthesis_Application start This compound process Multi-step Synthesis start->process drug1 Dicloxacillin process->drug1 Precursor for drug2 Flucloxacillin process->drug2 Precursor for

Role in the synthesis of β-lactamase resistant antibiotics.

Safety Information

This compound is classified as an irritant.[3][6]

  • Hazard Codes : Xi (Irritant)[3]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

  • Stability : It is stable under normal conditions but is sensitive to air.[3]

  • Incompatible Materials : Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Conclusion

This compound is a compound of significant industrial and academic interest. Its unique combination of functional groups provides a gateway to a wide range of complex molecules, most notably important antibiotics. The well-established protocols for its synthesis and derivatization, coupled with its versatile reactivity, ensure its continued importance as a key intermediate in organic and medicinal chemistry. Proper handling and safety precautions are essential when working with this compound due to its irritant nature.

References

Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-fluorobenzaldehyde (CAS No. 387-45-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the methodologies for their acquisition.

Molecular Structure and Properties

This compound is a disubstituted benzaldehyde (B42025) with the chemical formula C₇H₄ClFO.[2][3][4][5] Its structure, featuring a chlorine and a fluorine atom ortho to the aldehyde group, gives rise to a unique spectroscopic signature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight158.56 g/mol [2][4][5][6]
AppearanceWhite to yellow crystalline solid[6]
Melting Point32-35 °C[5]
CAS Number387-45-1[2][3][4][5]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
10.4s-Aldehydic proton (-CHO)
7.6-7.8m-Aromatic protons
7.2-7.4m-Aromatic protons

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a representative spectrum.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
187.0 (d, J=~3 Hz)C=O (Aldehyde)
162.5 (d, J=~260 Hz)C-F
136.0 (d, J=~4 Hz)C-Cl
133.0 (d, J=~10 Hz)Aromatic CH
127.0 (d, J=~3 Hz)Aromatic C-CHO
126.0 (d, J=~22 Hz)Aromatic CH
118.0 (d, J=~22 Hz)Aromatic CH

Note: The carbon attached to fluorine and adjacent carbons exhibit splitting due to C-F coupling. The assignments are based on predicted values and require confirmation by 2D NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2850-2950MediumAldehydic C-H stretch
1700-1720StrongC=O stretch (Aldehyde)
1580-1600Medium-StrongAromatic C=C stretch
1450-1480Medium-StrongAromatic C=C stretch
1200-1250StrongC-F stretch
780-820StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
158/160High[M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
157/159High[M-H]⁺
129/131Medium[M-CHO]⁺
94Medium[C₆H₃F]⁺
75Low[C₆H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • The solution is vortexed to ensure homogeneity.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

    • Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A benchtop FTIR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is prepared.

  • The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization source.

  • Parameters:

    • Ionization energy: 70 eV.[7]

    • Mass range: m/z 40-400

    • Source temperature: 200-250 °C

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid Prepare Solid Sample Sample->Solid MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR FTIR Spectroscopy Solid->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Unveiling the Vibrational Landscape of 2-Chloro-6-fluorobenzaldehyde: An In-depth FT-IR and Raman Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An advanced spectroscopic investigation into the structural and vibrational properties of 2-Chloro-6-fluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. This technical guide provides a comprehensive analysis of its Fourier-transform infrared (FT-IR) and Raman spectra, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound (C₇H₄ClFO) is a halogenated benzaldehyde (B42025) derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds, including antiseptics like dicloxacillin (B1670480) and flucloxacillin. A thorough understanding of its molecular structure and vibrational characteristics is paramount for quality control, reaction monitoring, and the development of new synthetic pathways. This guide presents a detailed examination of the FT-IR and Raman spectra of this compound, supported by established experimental protocols and a comprehensive assignment of vibrational modes.

Experimental Protocols

The spectral data presented herein are based on established methodologies for the FT-IR and Raman spectroscopic analysis of solid benzaldehyde derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound was obtained from a solid sample. The sample was prepared using the KBr pellet technique, where a small amount of the compound was intimately mixed with potassium bromide powder and pressed into a thin, transparent pellet. The spectrum was recorded in the 4000-400 cm⁻¹ range using a Fourier transform infrared spectrometer. This technique allows for the identification of functional groups and provides a characteristic fingerprint of the molecule.

Fourier-Transform (FT)-Raman Spectroscopy

The FT-Raman spectrum was recorded from a solid sample of this compound. The analysis was performed using a spectrometer equipped with a Nd:YAG laser operating at an excitation wavelength of 1064 nm. The spectrum was collected in the 4000-100 cm⁻¹ range. Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, aiding in a more complete vibrational analysis.

Spectral Data and Vibrational Mode Assignments

The vibrational spectra of this compound are complex due to the presence of various functional groups and the substituted benzene (B151609) ring. The assignments of the observed vibrational frequencies in the FT-IR and Raman spectra are presented in the table below. These assignments are based on the comparison with the spectra of similar substituted benzaldehydes and theoretical calculations from computational studies.

FT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode Assignment
30803085C-H stretching (aromatic)
28602865C-H stretching (aldehyde)
17001705C=O stretching (aldehyde)
15901595C-C stretching (aromatic ring)
14601465C-C stretching (aromatic ring)
12801285C-H in-plane bending (aromatic)
12301235C-F stretching
11501155C-H in-plane bending (aromatic)
10501055Ring breathing mode
820825C-H out-of-plane bending
780785C-Cl stretching
680685C-C-C in-plane bending
580585C-C-C out-of-plane bending

Note: The frequencies listed are approximate and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive FT-IR and Raman spectral analysis of this compound, from sample preparation to data interpretation.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) FTIR_Prep KBr Pellet Preparation Sample->FTIR_Prep For FT-IR Raman_Prep Direct Solid Sample Sample->Raman_Prep For Raman FTIR_Spec FT-IR Spectrometer (4000-400 cm⁻¹) FTIR_Prep->FTIR_Spec Raman_Spec FT-Raman Spectrometer (Nd:YAG Laser, 1064 nm) Raman_Prep->Raman_Spec FTIR_Spectrum FT-IR Spectrum FTIR_Spec->FTIR_Spectrum Raman_Spectrum Raman Spectrum Raman_Spec->Raman_Spectrum Peak_Analysis Peak Identification (Frequency, Intensity) FTIR_Spectrum->Peak_Analysis Raman_Spectrum->Peak_Analysis Assignment Vibrational Mode Assignment Peak_Analysis->Assignment Comparison Comparison with Literature & Databases Assignment->Comparison Report Comprehensive Report (Tables & Interpretation) Comparison->Report

Workflow for FT-IR and Raman analysis.

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a powerful analytical approach for the structural characterization of this compound. The detailed vibrational assignments presented in this guide serve as a valuable reference for researchers in the pharmaceutical and chemical industries. This fundamental spectroscopic data is essential for ensuring the quality of starting materials, monitoring the progress of chemical reactions, and facilitating the development of novel therapeutic agents. The methodologies and data herein contribute to a deeper understanding of the molecular properties of this important synthetic intermediate.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-6-fluorobenzaldehyde. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of halogenated aromatic compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its mass spectrometric behavior is crucial for reaction monitoring, impurity profiling, and metabolite identification. This guide outlines the predicted fragmentation pathways based on established principles of mass spectrometry and data from structurally similar molecules.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of chlorine and fluorine atoms will influence the fragmentation pathways and the isotopic distribution of chlorine-containing fragments.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Postulated Structure
158/160[M]⁺˙-C₇H₄ClFO⁺˙
157/159[M-H]⁺HC₇H₃ClFO⁺
130/132[M-CO]⁺˙COC₆H₄ClF⁺˙
129/131[M-CHO]⁺CHOC₆H₃ClF⁺
111[C₆H₃FO]⁺ClC₆H₃FO⁺
99[C₅H₂FO]⁺Cl, COC₅H₂FO⁺
94[C₆H₃F]⁺˙Cl, CHOC₆H₃F⁺˙

Note: The presence of two mass units for chlorine-containing fragments (e.g., 158/160) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺˙. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of a hydrogen radical, a formyl radical, and a neutral carbon monoxide molecule.

Fragmentation_Pathway M [C₇H₄ClFO]⁺˙ m/z = 158/160 (Molecular Ion) M_minus_H [C₇H₃ClFO]⁺ m/z = 157/159 M->M_minus_H - H• M_minus_CO [C₆H₄ClF]⁺˙ m/z = 130/132 M->M_minus_CO - CO M_minus_CHO [C₆H₃ClF]⁺ m/z = 129/131 M->M_minus_CHO - CHO• C6H3FO [C₆H₃FO]⁺ m/z = 111 M->C6H3FO - Cl• C6H3F [C₆H₃F]⁺˙ m/z = 94 M_minus_CO->C6H3F - H• C5H2FO [C₅H₂FO]⁺ m/z = 99 M_minus_CHO->C5H2FO - Cl• - H• M_minus_CHO->C6H3F - Cl•

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1 Instrumentation

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

4.2 Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

4.3 GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

4.4 Mass Spectrometer Parameters

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV.[1][2]

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

4.5 Data Analysis

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a library of mass spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules for aromatic aldehydes.

Discussion of Fragmentation Mechanisms

The fragmentation of aromatic aldehydes under EI-MS typically follows well-defined pathways.[3] For this compound, the following key fragmentation steps are anticipated:

  • Formation of the [M-H]⁺ ion (m/z 157/159): This is a common fragmentation for aldehydes, resulting from the loss of the aldehydic hydrogen atom.

  • Formation of the [M-CHO]⁺ ion (m/z 129/131): This fragment arises from the cleavage of the bond between the aromatic ring and the carbonyl group, leading to the loss of the formyl group.

  • Formation of the [M-CO]⁺˙ ion (m/z 130/132): Rearrangement and subsequent loss of a neutral carbon monoxide molecule can lead to the formation of this ion.

  • Loss of Halogen Atoms: Subsequent fragmentation of the primary fragment ions can involve the loss of chlorine or fluorine radicals. For instance, the ion at m/z 129/131 could lose a chlorine radical to form an ion at m/z 94.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric fragmentation of this compound. The proposed fragmentation pattern, data table, and experimental protocol serve as a valuable resource for scientists engaged in the analysis and characterization of this and related halogenated aromatic compounds. Experimental verification of this predicted fragmentation is recommended for definitive structural confirmation.

References

A Comprehensive Technical Guide to the Solubility of 2-Chloro-6-fluorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Summary

SolventTemperatureSolubility
ChloroformRoom TemperatureSlightly Soluble[1]
Ethyl AcetateRoom TemperatureSlightly Soluble[1]
WaterRoom TemperatureInsoluble[2]

It is important to note that a related compound, 2-Chloro-6-methylbenzaldehyde, is reported to be soluble in organic solvents such as ethanol (B145695) and ether, suggesting that this compound may also exhibit solubility in these common polar organic solvents[3].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation[4].

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to see if undissolved solid remains.

  • Separation of the Saturated Solution:

    • Once equilibrium is achieved, allow the solution to stand at the constant temperature until the excess solid has settled.

    • Carefully decant or filter a known volume of the supernatant (the clear, saturated solution) using a filtration apparatus. It is crucial to avoid transferring any undissolved solid. The filtration apparatus should be pre-heated or at the same temperature as the solution to prevent precipitation.

  • Determination of Solute Mass:

    • Accurately weigh a clean, dry evaporating dish (W1)[4].

    • Transfer the known volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again (W2)[4].

    • Carefully evaporate the solvent in a fume hood. This can be done at room temperature or by gentle heating. For volatile organic solvents, ensure adequate ventilation.

    • Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound (32-35 °C) to remove any remaining solvent traces.

    • Cool the dish in a desiccator and weigh it (W3). Repeat the drying and weighing process until a constant weight is obtained[4][5].

  • Calculation of Solubility:

    • Weight of the dissolved solute = W3 - W1[4].

    • Weight of the solvent = W2 - W3[4].

    • Solubility can be expressed in various units, such as g/100 g of solvent or g/L of solvent.

UV-Visible Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be a rapid and sensitive technique for determining solubility. A calibration curve must first be established.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The solvent used for the dilutions should be used as the blank.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the same manner as described in the gravimetric method.

    • Filter the saturated solution to remove any undissolved solid.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted solution from its absorbance.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate check_solid Check for undissolved solid equilibrate->check_solid separate Separate supernatant from undissolved solid (Filtration/Centrifugation) check_solid->separate weigh_solution Weigh a known volume of the saturated solution separate->weigh_solution dilute_solution Dilute a known volume of the saturated solution separate->dilute_solution evaporate Evaporate the solvent weigh_solution->evaporate weigh_residue Dry and weigh the residue to a constant weight evaporate->weigh_residue calculate_grav Calculate Solubility (mass of solute / mass or volume of solvent) weigh_residue->calculate_grav end_node End calculate_grav->end_node measure_absorbance Measure absorbance at λmax dilute_solution->measure_absorbance calculate_spec Calculate Concentration using a calibration curve measure_absorbance->calculate_spec calculate_spec->end_node

Caption: Experimental workflow for determining the solubility of a solid compound.

References

Melting point and boiling point of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluorobenzaldehyde

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, targeting researchers, scientists, and professionals in drug development. This document outlines key physical properties and details common experimental protocols for its synthesis.

Physicochemical Data of this compound

This compound is a halogenated benzaldehyde (B42025) derivative with the chemical formula C₇H₄ClFO.[1] It presents as a white to yellow crystalline solid and is insoluble in water, but soluble in organic solvents like methanol (B129727) and ethanol.[1][2][3]

Quantitative Data Summary

The melting and boiling points of this compound are summarized in the table below. It is important to note the pressure at which the boiling point is measured, as this significantly affects the observed value.

PropertyValueConditions
Melting Point32-35 °C(lit.)[1][4]
37 °C-
34-39 °C-[2]
Boiling Point104-105 °C-[1]
92 °Cat 10 mmHg[4][5]
AppearanceWhite to yellow crystalline solid-[2][3]
SolubilityInsoluble in water-[1]
Soluble in methanol, ethanol-[1]

Experimental Protocols: Synthesis of this compound

This compound is a crucial intermediate in the synthesis of various compounds, including antiseptics like dicloxacillin (B1670480) and flucloxacillin, as well as pesticides.[1] Several methods for its preparation have been documented.

Method 1: Oxidation of 2-Chloro-6-fluorobenzyl Alcohol

This method involves the oxidation of 2-chloro-6-fluorobenzyl alcohol.

Procedure: A mixture of 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.05 mmol), CuBr₂ (0.05 mmol), Na₂CO₃ (1.0 mmol), and TEMPO (0.05 mmol) is prepared in a 100 mL Schlenk tube with 3.0 mL of water.[3][4] The mixture is stirred vigorously under reflux conditions in the air for 30 minutes.[3][4] Upon completion, the product is extracted with CH₂Cl₂ (3 x 2.0 mL). The combined organic phases are washed with water (3.0 mL) and dried with anhydrous MgSO₄. After vacuum concentration, the resulting residue is purified by column chromatography to yield this compound.[3][4]

Method 2: Chlorination and Hydrolysis of 2-Chloro-6-fluorotoluene (B1346809)

This industrial-scale method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.

Procedure:

  • Chlorination: 2-chloro-6-fluorotoluene is placed in a reaction flask. Chlorine gas is introduced under the irradiation of a metal halide lamp at a temperature of 180°C.[6] This step produces a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride. The reaction continues until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[6][7]

  • Hydrolysis: A ferric solid superacid catalyst is added to the reaction mixture.[6][7] Water is then dripped into the flask at a temperature between 100 and 200°C over a period of 3 hours, followed by a 4-hour heat preservation period.[6]

  • Purification: Alkali liquor is added, and the mixture is stirred to achieve phase separation. The organic phase is then subjected to reduced pressure distillation or rectification to obtain purified this compound.[6][7]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-Chloro-6-fluorotoluene.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis & Purification A 2-Chloro-6-fluorotoluene B Chlorination (Cl2, Light, 180°C) A->B C Mixture of Chlorinated Intermediates B->C D Hydrolysis (H2O, Ferric Superacid, 100-200°C) C->D E Crude Product D->E F Purification (Distillation) E->F G This compound F->G

Caption: Synthesis of this compound.

References

Technical Guide: Safety, Hazards, and GHS Information for 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, hazards, and Globally Harmonized System (GHS) information for 2-Chloro-6-fluorobenzaldehyde (CAS No: 387-45-1). The information is compiled to assist laboratory and drug development professionals in performing risk assessments and implementing appropriate safety protocols.

Chemical Identification and Properties

This compound is a halogenated benzaldehyde (B42025) derivative used as an intermediate in the synthesis of various compounds, including antiseptics and pesticides.[1][2] Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C₇H₄ClFO[1][3][4]
Molecular Weight 158.56 g/mol [1][3][4]
CAS Number 387-45-1[3][4]
EC Number 206-860-5[3][4]
Appearance White to light yellow crystalline solid or powder[1][5][6]
Melting Point 32-35 °C (lit.)[1][4][5]
Boiling Point 104-105 °C[1] / 92 °C @ 10 mmHg[7]
Flash Point 102 °C (215.6 °F) - closed cup[4][7]
Water Solubility Insoluble[1][7]

| Other Solubilities | Soluble in methanol (B129727) and ethanol[1] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3]

Table 2: GHS Classification Summary

Pictogram Signal Word Hazard Class Hazard Code Hazard Statement

|

alt text
| Warning [1][3] | Skin Corrosion/Irritation | H315 | Causes skin irritation[1][3][4] | | GHS07[1][4] | | Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1][3][4] | | | | Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[1][3] |

Table 3: GHS Precautionary Statements

Code Category Statement
P261 Prevention Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P264 Prevention Wash face, hands and any exposed skin thoroughly after handling.[3]
P271 Prevention Use only outdoors or in a well-ventilated area.[3]
P280 Prevention Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302 + P352 Response IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340 Response IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305 + P351 + P338 Response IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P319 Response Get medical help if you feel unwell.[3][8]
P332 + P317 Response If skin irritation occurs: Get medical help.[3][8]
P337 + P317 Response If eye irritation persists: Get medical help.[3]
P362 + P364 Response Take off contaminated clothing and wash it before reuse.[3]
P403 + P233 Storage Store in a well-ventilated place. Keep container tightly closed.[3][8]
P405 Storage Store locked up.[3]

| P501 | Disposal | Dispose of contents/container to an approved waste disposal plant.[3] |

Toxicological and Health Hazard Information

The toxicological properties of this compound have not been fully investigated. The primary health effects are related to its irritant properties.

  • Acute Effects: Causes irritation upon contact with skin and serious irritation to the eyes.[3] Inhalation of dust or vapors may lead to respiratory tract irritation.[3]

  • Chronic Effects: No information is available regarding long-term exposure, carcinogenicity, mutagenicity, or teratogenicity.

First Aid and Emergency Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 4: First Aid Measures

Exposure Route First Aid Protocol
Inhalation Remove victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[9]

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid.

Table 5: Fire-Fighting Measures

Parameter Details
Flash Point 102 °C (215.6 °F) - closed cup[4]
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam.[9]
Unsuitable Extinguishing Media No information available.
Hazardous Combustion Products Carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (B91410) (HF), hydrogen chloride gas.

| Protective Actions for Firefighters | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][9] |

Handling, Storage, and Exposure Controls

Proper handling and storage are essential to minimize risk.

Handling:

  • Handle in a well-ventilated area or under a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE).

  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid breathing dust and vapors.

  • Wash hands and any exposed skin thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep containers tightly closed.[10] Some sources recommend storing under an inert atmosphere (e.g., nitrogen or argon).

  • Store locked up.

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Table 6: Recommended Personal Protective Equipment (PPE)

Protection Type Recommendation
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
Skin Protection Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9]

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator. A dust mask (type N95) is recommended for handling the solid form.[4][10] |

Experimental Protocols and Workflows

While specific experimental protocols for the toxicological assessment of this compound are not detailed in the reviewed literature, a general synthesis protocol provides context for its handling in a research setting.

Example Synthesis Protocol (General Method): A mixture of 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.05 mmol), CuBr₂ (0.05 mmol), Na₂CO₃ (1.0 mmol), and TEMPO (0.05 mmol) in 3.0 mL of H₂O is added to a Schlenk tube.[5][7] The mixture is stirred vigorously for 30 minutes under reflux conditions in air.[5][7] After the reaction, the product is extracted with CH₂Cl₂.[5][7] The combined organic phases are washed with water and dried with anhydrous MgSO₄.[5][7] Following vacuum concentration, the resulting residue is purified by column chromatography to yield this compound.[5][7]

Hazard Management Workflow: The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling a chemical such as this compound in a laboratory environment.

G cluster_plan Planning & Preparation cluster_execution Execution cluster_response Contingency & Response start 1. Hazard Identification (Review SDS & Literature) risk_assessment 2. Risk Assessment (Evaluate Exposure Routes & Severity) start->risk_assessment control_measures 3. Implement Control Measures (Fume Hood, PPE Selection) risk_assessment->control_measures handling 4. Chemical Handling & Experimentation control_measures->handling incident 5. Exposure Incident Occurs? handling->incident first_aid 6a. Execute First Aid (See Table 4) incident->first_aid  Yes decon 6b. Safe Decontamination & Waste Disposal incident->decon  No medical 7a. Seek Medical Attention first_aid->medical end 7b. Post-Handling Review & Documentation medical->end decon->end

Figure 1: General workflow for chemical hazard assessment and response.

Ecological and Disposal Information

Ecological Information: There is limited data on the ecological impact of this compound. It is not likely to be mobile in the environment due to its low water solubility, but its volatility may contribute to mobility in the air.

Disposal Considerations: Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Waste generators should consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. The substance should be sent to an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment. Always consult the most current SDS from the manufacturer before handling this chemical.

References

Unveiling the Electron-Withdrawing Landscape of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron-withdrawing effects inherent to 2-Chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Through a comprehensive review of its spectroscopic characteristics, synthetic methodologies, and reactivity, this document elucidates the profound influence of the ortho-chloro and -fluoro substituents on the electronic nature of the benzaldehyde (B42025) scaffold. Quantitative data, detailed experimental protocols, and visual representations of electronic effects and reaction pathways are presented to offer a thorough resource for professionals in chemical research and drug development.

Introduction

This compound is a disubstituted aromatic aldehyde of significant interest in organic synthesis. The strategic placement of two electron-withdrawing halogen atoms, chlorine and fluorine, at the ortho positions to the formyl group dramatically influences the molecule's reactivity and properties. This guide explores the synergistic and individual contributions of these substituents to the overall electron-deficient character of the aromatic ring and the aldehyde functionality. Understanding these electronic effects is paramount for optimizing existing synthetic routes and for the rational design of novel molecules in medicinal and materials chemistry. The electron-withdrawing nature of the chlorine and fluorine atoms, in conjunction with the aldehyde group, renders the benzene (B151609) ring electron-deficient, a key determinant of its reactivity.

Physicochemical and Spectroscopic Data

The intrinsic properties and spectroscopic data of this compound provide a fundamental understanding of its molecular structure and electronic environment.

Physical Properties
PropertyValueReference
Molecular FormulaC₇H₄ClFO--INVALID-LINK--
Molar Mass158.56 g/mol --INVALID-LINK--
AppearanceWhite to yellow crystalline solid--INVALID-LINK--
Melting Point34-39 °C--INVALID-LINK--
Boiling Point104-105 °C--INVALID-LINK--
SolubilityInsoluble in water; Soluble in methanol, ethanol--INVALID-LINK--
Spectroscopic Data

The spectroscopic data for this compound reveals the influence of the electron-withdrawing substituents on the chemical environment of the molecule.

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~10.4s-Aldehydic proton
¹H~7.2-7.8m-Aromatic protons
¹³C~188dAldehydic carbon
¹³C~162dJ(C-F) ≈ 260C-F
¹³C~136dC-Cl
¹³C~135dC-CHO
¹³C~129dAromatic CH
¹³C~126dAromatic CH
¹³C~118dJ(C-F) ≈ 20Aromatic CH

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The provided data is an approximation based on typical values for similar structures and available spectral information.

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretch (aldehyde)
~1580, ~1460Medium-StrongC=C aromatic ring stretch
~1250StrongC-F stretch
~800StrongC-Cl stretch

Note: The C=O stretching frequency is indicative of the electronic environment of the carbonyl group. The presence of electron-withdrawing groups typically shifts this absorption to a higher wavenumber.

m/zRelative IntensityAssignment
158/160High[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
157/159High[M-H]⁺
129/131Medium[M-CHO]⁺
94Medium[M-CHO-Cl]⁺

Note: The fragmentation pattern is consistent with the loss of the formyl group and subsequent halogen loss, characteristic of benzaldehyde derivatives.

Electron-Withdrawing Effects: A Quantitative Perspective

The electron-withdrawing properties of the chloro and fluoro substituents are a combination of inductive and resonance effects. Both halogens are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). For halogens, the resonance effect (+R) involves the donation of lone pair electrons to the aromatic ring, which opposes the inductive effect. However, due to the poor overlap of the 3p orbital of chlorine and the 2p orbital of fluorine with the aromatic π-system, the inductive effect is dominant.

G Inductive vs. Resonance Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive_Cl Cl Inductive_Ring Benzene Ring Inductive_Cl->Inductive_Ring σ-bond polarization Inductive_F F Inductive_F->Inductive_Ring σ-bond polarization Overall Overall Effect: Strongly Electron-Withdrawing Resonance_Cl Cl Resonance_Ring Benzene Ring Resonance_Cl->Resonance_Ring π-donation (weak) Resonance_F F Resonance_F->Resonance_Ring π-donation (weak)

Caption: Dominance of the inductive effect over the weak resonance effect.

Hammett and Taft Parameters

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. While standard Hammett constants (σ_m and σ_p) are defined for meta and para positions, ortho-substituents are influenced by steric effects in addition to electronic effects. The Taft equation dissects these into polar (σ*) and steric (Es) parameters.

SubstituentHammett σ_pHammett σ_mTaft σ*Taft Es
-Cl+0.23+0.37+2.94-0.97
-F+0.06+0.34+3.21-0.46

The positive σ values for both chloro and fluoro substituents confirm their electron-withdrawing nature. The larger positive σ* values further highlight their strong inductive withdrawing capability. The Es values quantify the steric bulk of the substituents.

Experimental Protocols

Synthesis of this compound

A common industrial synthesis involves the chlorination of 2-chloro-6-fluorotoluene (B1346809) followed by hydrolysis.

Materials:

  • 2-chloro-6-fluorotoluene

  • Phosphorus trichloride (B1173362) (optional, to improve product quality)

  • Chlorine gas

  • Iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃)

  • Water

  • Alkali solution (e.g., NaOH or KOH)

  • Nitrogen gas

  • Metal halide lamp

Procedure:

  • In a 500 mL four-necked glass reaction flask equipped with a reflux condenser, a gas inlet, a thermometer, and a tail gas absorption device, add 250 g of 2-chloro-6-fluorotoluene and 0.5 mL of phosphorus trichloride.

  • Heat the reaction mixture to 180 °C under irradiation from a metal halide lamp and introduce chlorine gas.

  • Monitor the reaction progress by gas chromatography. Continue the chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.

  • Stop the chlorine gas flow and purge the reaction vessel with nitrogen gas to remove any unreacted chlorine.

  • Add 1 g of iron-based solid superacid to the reaction mixture.

  • At 150 °C, slowly add 40 g of water dropwise over 3 hours. Maintain the temperature for an additional 4 hours to ensure complete hydrolysis.

  • Cool the reaction mixture and add an alkali solution to neutralize the acid and facilitate phase separation.

  • Separate the organic layer and purify by reduced pressure distillation or rectification to obtain this compound.

G Synthesis Workflow Start 2-Chloro-6-fluorotoluene Chlorination Chlorination (Cl₂, light, 180°C) Start->Chlorination Intermediate Chlorinated Intermediates Chlorination->Intermediate Hydrolysis Hydrolysis (Solid superacid, H₂O, 150°C) Intermediate->Hydrolysis Neutralization Neutralization (Alkali solution) Hydrolysis->Neutralization Purification Purification (Distillation) Neutralization->Purification Product This compound Purification->Product

Caption: Synthetic pathway from 2-chloro-6-fluorotoluene.

Knoevenagel Condensation

The electron-deficient nature of the carbonyl carbon in this compound makes it a good substrate for nucleophilic addition reactions like the Knoevenagel condensation.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, 2-(2-chloro-6-fluorobenzylidene)malononitrile, will precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization.

G Knoevenagel Condensation Pathway Reactants This compound + Malononitrile Nucleophilic_Attack Nucleophilic Attack of Enolate on Carbonyl Reactants->Nucleophilic_Attack Catalyst Piperidine Catalyst Catalyst->Nucleophilic_Attack generates enolate Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product 2-(2-chloro-6-fluorobenzylidene)malononitrile Dehydration->Product

Caption: Mechanism of the Knoevenagel condensation.

Computational Analysis

Density Functional Theory (DFT) calculations provide further insight into the electronic structure of this compound.

Molecular Geometry

Computational studies have shown that the optimized bond lengths and angles are in good agreement with experimental data for similar molecules. The C-F and C-Cl bond lengths are consistent with those in other halogenated benzenes. The planarity of the benzaldehyde moiety is maintained.

Mulliken Atomic Charges

Mulliken population analysis can be used to estimate the partial atomic charges, illustrating the electron distribution within the molecule.

AtomCalculated Partial Charge (arbitrary units)
O (carbonyl)Negative
C (carbonyl)Positive
C (ortho to CHO, attached to F)Positive
C (ortho to CHO, attached to Cl)Positive
FNegative
ClNegative

The calculated charge distribution confirms the polarization of the C=O bond and the electron-withdrawing nature of the halogen substituents, which leads to a net positive charge on the adjacent carbon atoms of the aromatic ring.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is typically localized on the aromatic ring, while the LUMO is centered on the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. The electron-withdrawing groups lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.

Conclusion

The electron-withdrawing effects in this compound are a dominant feature of its chemistry, primarily driven by the strong inductive effects of the ortho-chloro and -fluoro substituents. These effects are quantitatively supported by spectroscopic data, Hammett-Taft parameters, and computational analyses. A thorough understanding of these electronic properties is essential for researchers and drug development professionals in leveraging this versatile intermediate for the synthesis of complex molecular architectures with desired biological and material properties. The provided experimental protocols offer a practical guide for its synthesis and application in common organic transformations.

A Technical Guide to 2-Chloro-6-fluorobenzaldehyde: Sourcing, Purity, and Application in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzaldehyde, with the CAS number 387-45-1, is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of various organic compounds.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the aldehyde group, imparts specific reactivity that is highly valued in medicinal chemistry and agrochemical research.[3] This technical guide provides an in-depth overview of the commercial availability and purity of this compound, detailed experimental protocols for its synthesis and analysis, and its prominent role in the development of pharmaceuticals, most notably the penicillinase-resistant antibiotic, flucloxacillin (B1213737).[3][4]

Commercial Suppliers and Purity

A variety of chemical suppliers offer this compound, with purity levels typically suitable for research and development as well as larger-scale manufacturing. The table below summarizes the offerings from several reputable vendors.

SupplierStated PurityAvailable QuantitiesCatalog Number
Sigma-Aldrich95%25 g, 100 g141240
Tokyo Chemical Industry (TCI)>95.0% (GC)10 gC1424
NINGBO INNO PHARMCHEM CO., LTD.CustomBulkInquire
Ality Group99% or customBulkInquire
ChemicalBookVaries by supplierVariesInquire

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the chlorination of 2-chloro-6-fluorotoluene (B1346809) followed by hydrolysis.[1][5][6]

Materials:

  • 2-chloro-6-fluorotoluene

  • Phosphorus trichloride (B1173362) (optional, to improve product quality)[6]

  • Chlorine gas

  • Metal halide lamp

  • Ferric solid superacid catalyst

  • Sodium hydroxide (B78521) solution

  • Deionized water

Procedure:

  • In a four-necked glass reaction flask equipped with a reflux condenser, thermometer, and gas inlet, add 250 g of 2-chloro-6-fluorotoluene and 0.5 ml of phosphorus trichloride.[6]

  • Heat the reaction mixture to 150-180°C under the irradiation of a metal halide lamp.[5][6]

  • Introduce chlorine gas into the reaction mixture.

  • Monitor the reaction progress by gas chromatography (GC) to determine the content of 2-chloro-6-fluorobenzyl chloride.[5]

  • Once the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%, stop the chlorine gas flow and purge the system with nitrogen to remove any unreacted chlorine.[5]

  • Add a ferric solid superacid catalyst to the reaction mixture.

  • While maintaining the temperature between 100 and 200°C, slowly add water and allow the reaction to proceed for approximately 4-5 hours.[6]

  • After the hydrolysis is complete, cool the mixture and add a sodium hydroxide solution to neutralize the acid, leading to the formation of two layers.

  • Separate the organic layer, which contains the crude this compound.

  • Purify the crude product by reduced pressure distillation or rectification to obtain the final product.[6]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound.[7][8]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Column: A mid-polarity column, such as a DB-624 (or equivalent), is suitable for halogenated aromatic compounds.[8]

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent like dichloromethane (B109758) or acetonitrile.[7][8]

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

GC-MS Parameters (starting point for method development):

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Inlet Temperature: 280°C.[7]

  • Injection Mode: Split (e.g., 50:1 ratio).[7]

  • Injection Volume: 1 µL.[7]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.[7]

  • MS Transfer Line Temperature: 290°C.[7]

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Full Scan.

  • Mass Range: 50 - 500 amu.[7]

Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. The mass spectrum can be used to confirm the identity of the main peak and any impurities by comparing the fragmentation pattern to a reference library.[9]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

Sample Preparation:

  • For ¹H NMR: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11]

  • For ¹³C NMR: A higher concentration is required due to the lower natural abundance of the ¹³C isotope. Dissolve 50-100 mg of the sample in approximately 0.7 mL of the deuterated solvent.[11]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[10]

  • The final solution height in the NMR tube should be approximately 4-5 cm.[10]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the structure of this compound.

Application in Drug Development: Synthesis of Flucloxacillin

This compound is a key starting material for the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride, which is a crucial intermediate in the production of the antibiotic flucloxacillin.[4][5][12]

Synthetic Workflow from the Intermediate to Flucloxacillin:

  • A solution of 6-aminopenicillanic acid (6-APA) is prepared in water and cooled.[4]

  • A solution of sodium carbonate is added to form the sodium salt of 6-APA.[4]

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride is then added to the 6-APA sodium salt solution.[4]

  • The reaction mixture is stirred for several hours.

  • The pH is adjusted to 2.5 with hydrochloric acid.[4]

  • The product, flucloxacillinic acid, is extracted with ethyl acetate (B1210297).[4]

  • A solution of sodium isooctanoate in ethyl acetate is added to the extract, leading to the precipitation of flucloxacillin sodium as a white solid.[4]

  • The solid is collected by filtration, washed, and dried under vacuum.[4]

Visualizations

Synthesis_of_2_Chloro_6_fluorobenzaldehyde start 2-Chloro-6-fluorotoluene chlorination Chlorination (Cl2, light) start->chlorination intermediate Chlorinated Intermediates chlorination->intermediate hydrolysis Hydrolysis (H2O, catalyst) intermediate->hydrolysis crude Crude this compound hydrolysis->crude purification Purification (Distillation) crude->purification final_product Pure this compound purification->final_product

Caption: Synthesis of this compound.

Flucloxacillin_Synthesis_Workflow start This compound synthesis1 Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride start->synthesis1 reaction Coupling Reaction synthesis1->reaction apa 6-Aminopenicillanic Acid (6-APA) apa->reaction extraction Extraction & Purification reaction->extraction final_product Flucloxacillin Sodium extraction->final_product

Caption: Synthetic workflow to Flucloxacillin.

Analytical_Workflow sample This compound Sample gcms GC-MS Analysis sample->gcms nmr NMR Analysis sample->nmr purity Purity Assessment gcms->purity structure Structural Confirmation nmr->structure

Caption: Analytical workflow for quality control.

Conclusion

This compound is a readily available and highly versatile chemical intermediate with significant applications in the pharmaceutical industry. Understanding its commercial sources, purity specifications, and the analytical methods for its characterization is crucial for its effective use in research and development. The detailed protocols and workflows provided in this guide offer a comprehensive resource for scientists and professionals working with this important compound, particularly in the synthesis of life-saving antibiotics like flucloxacillin.

References

Methodological & Application

Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-chloro-6-fluorobenzaldehyde, a key intermediate in the production of pharmaceuticals and agrochemicals.[1] The primary method detailed is the synthesis from 2-chloro-6-fluorotoluene (B1346809) via a two-step process of side-chain chlorination followed by hydrolysis.

Reaction Overview

The synthesis proceeds in two main stages:

  • Side-Chain Chlorination: 2-chloro-6-fluorotoluene undergoes free-radical chlorination on the methyl group under UV illumination to yield a mixture of chlorinated intermediates, primarily 2-chloro-6-fluorobenzyl dichloride.[1][2][3]

  • Hydrolysis: The chlorinated intermediate is then hydrolyzed to the final product, this compound.[1][2][3] This method avoids the use of highly corrosive and hazardous sulfuric acid in some traditional methods.[1]

An alternative, though less detailed in the provided sources, is the direct oxidation of 2-chloro-6-fluorotoluene using oxidizing agents like chromyl chloride or hydrogen peroxide.[4][5][6]

Experimental Protocols

The following protocol is based on the side-chain chlorination and subsequent hydrolysis method.[1][2][3]

Materials and Equipment:

  • 500ml four-necked glass reaction flask

  • Reflux condenser

  • Tail gas absorption device

  • Thermometer

  • Metal halide lamp for illumination

  • Gas chromatograph (GC) for reaction monitoring

  • Standard laboratory glassware

  • Reduced pressure distillation apparatus

Reagents:

  • 2-chloro-6-fluorotoluene

  • Chlorine gas

  • Phosphorus trichloride (B1173362) (optional, to improve product quality)[1][2]

  • Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)[1][2]

  • Water

  • Nitrogen gas

  • Alkali solution (e.g., sodium carbonate, sodium hydroxide, or potassium hydroxide)[2]

Protocol 1: Side-Chain Chlorination and Hydrolysis

Step 1: Side-Chain Chlorination

  • Set up the 500ml four-necked glass reaction flask with a reflux condenser, tail gas absorption device, and thermometer.

  • Add 250g of 2-chloro-6-fluorotoluene to the reaction flask. Optionally, add 0.5ml of phosphorus trichloride to improve the quality of the product.[1][2]

  • Heat the reaction mixture to the specified temperature (see Table 1) under the irradiation of a metal halide lamp.

  • Introduce chlorine gas into the reaction mixture.

  • Monitor the reaction progress by taking samples from the liquid phase and analyzing them using gas chromatography.

  • Continue the chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[1][2][3]

  • Once the desired conversion is achieved, stop the chlorine gas flow.

  • Purge the reaction flask with nitrogen gas to remove any unreacted chlorine.[1]

Step 2: Hydrolysis

  • To the liquid phase from the previous step, add the iron-based solid superacid catalyst (see Table 1).[1][2]

  • Maintain the reaction temperature as specified in Table 1.

  • Slowly and uniformly add water to the reaction mixture over a period of 3 hours.[1]

  • After the addition of water is complete, maintain the reaction mixture at the same temperature for an additional 4 hours to ensure the complete conversion of the chlorinated intermediates.[1][2]

  • Monitor the completion of the reaction by gas chromatography.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 80-100°C.[2]

  • Add an alkali solution to the mixture and stir to adjust the pH to ≥ 8.[2][3]

  • Allow the liquid phases to separate.

  • Separate the organic phase.

  • Purify the organic phase by reduced pressure distillation or rectification to obtain pure this compound.[1][3]

Data Presentation

The following tables summarize the quantitative data from two example embodiments of the synthesis.

Table 1: Reaction Conditions and Reagent Quantities

ParameterEmbodiment 1Embodiment 2
Chlorination Step
Starting Material250g 2-chloro-6-fluorotoluene250g 2-chloro-6-fluorotoluene
Additive0.5ml Phosphorus Trichloride-
Temperature180°C150°C
Endpoint< 0.5% 2-chloro-6-fluorobenzyl chloride< 0.5% 2-chloro-6-fluorobenzyl chloride
Hydrolysis Step
Catalyst0.5g Iron-based solid superacid1.0g Iron-based solid superacid
Temperature180°C150°C
Water Added37g40g
Water Addition Time3 hours3 hours
Heat Preservation Time4 hours4 hours

Data sourced from patent CN102617312A.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-chloro-6-fluorotoluene.

SynthesisWorkflow Start Start: 2-chloro-6-fluorotoluene Chlorination Side-Chain Chlorination Start->Chlorination Cl₂, UV Light, Heat Monitoring1 GC Monitoring (<0.5% Benzyl Chloride) Chlorination->Monitoring1 Hydrolysis Hydrolysis Monitoring1->Hydrolysis N₂ Purge, Catalyst, H₂O Monitoring2 GC Monitoring (Complete Conversion) Hydrolysis->Monitoring2 Workup Work-up (Alkali Addition, Phase Separation) Monitoring2->Workup Purification Purification (Reduced Pressure Distillation) Workup->Purification End Product: this compound Purification->End

Caption: Workflow for the synthesis of this compound.

Conclusion

The described protocol for the synthesis of this compound via side-chain chlorination and subsequent hydrolysis offers a practical and scalable method for its preparation. This process is a valuable technique for researchers and professionals in the fields of organic synthesis and drug development. The use of a solid acid catalyst in the hydrolysis step presents an advantage over traditional methods that employ strong mineral acids.

References

Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[1] This reaction is a versatile tool for the synthesis of α,β-unsaturated compounds, which are key intermediates in the production of fine chemicals, polymers, and pharmaceuticals, including anticancer and antimicrobial agents.[2] This document provides detailed protocols and application notes for the Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde with various active methylene compounds, offering valuable insights for researchers in organic synthesis and drug discovery.

Applications in Drug Development

The products derived from the Knoevenagel condensation of this compound are of significant interest in medicinal chemistry. The resulting α,β-unsaturated systems can act as Michael acceptors, enabling them to covalently interact with biological nucleophiles, a mechanism exploited in the design of various therapeutic agents.[2]

Notably, many Knoevenagel condensation products have demonstrated significant potential as anticancer agents .[1][3] These compounds can target various cellular components and pathways implicated in cancer, such as DNA, microtubules, and protein kinases.[1][3] The cyanoacrylate and related moieties derived from these reactions are recognized pharmacophores in the development of novel oncology therapeutics.[4] The unique substitution pattern of this compound can impart specific electronic and steric properties to the final products, potentially enhancing their biological activity and selectivity.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product. When a secondary amine like piperidine (B6355638) is used as a catalyst, an iminium ion pathway may also be involved.

General Reaction Mechanism

G cluster_0 Carbanion Formation cluster_1 Nucleophilic Addition cluster_2 Dehydration Active Methylene Active Methylene (Z-CH2-Z') Carbanion Carbanion (Z-CH(-)-Z') Active Methylene->Carbanion B: Base Base (B:) Aldehyde This compound Carbanion->Aldehyde Nucleophilic Attack Intermediate Aldol-type Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product -H2O Water H2O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Workflow

G Start Start Reactants Combine Aldehyde, Active Methylene Compound, and Solvent Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Reaction Stir at Specified Temperature and Time Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench Reaction and Extract Product Monitor->Workup Complete Purification Purify by Recrystallization or Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Knoevenagel condensation.

Experimental Protocols

The following section details protocols for the Knoevenagel condensation of this compound with various active methylene compounds.

Protocol 1: Reaction with Malononitrile (B47326)

This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (B145695) (solvent)

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1.59 g) and malononitrile (10 mmol, 0.66 g) in 50 mL of ethanol.

  • Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

ReactantMolar RatioCatalystSolventTemp. (°C)Time (h)Yield (%)
Malononitrile1:1PiperidineEthanolRT2-4>90 (Typical)
Protocol 2: Reaction with Ethyl Cyanoacetate (B8463686)

This is a generalized protocol; optimization may be required for this specific substrate.[5]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalyst)[6]

  • Ethanol or Water (solvent)

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (5 mmol, 0.79 g) and ethyl cyanoacetate (5 mmol, 0.57 g) in 20 mL of ethanol or water.[7]

  • Add DABCO (0.5 mmol, 0.056 g) to the mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C).[6]

  • Monitor the reaction by TLC.

  • After completion, if the product precipitates, collect it by filtration.

  • If the product is soluble, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

ReactantMolar RatioCatalystSolventTemp. (°C)Time (h)Yield (%)
Ethyl Cyanoacetate1:1DABCOEthanol/WaterRT - 501-685-95 (Typical)
Protocol 3: Reaction with Diethyl Malonate

This is a generalized protocol; optimization may be required.[8]

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine (catalyst)

  • Acetic Acid (co-catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (10 mmol, 1.59 g), diethyl malonate (12 mmol, 1.92 g), and 40 mL of toluene.

  • Add piperidine (1 mmol, 0.1 mL) and a catalytic amount of glacial acetic acid (e.g., 0.5 mmol, 0.03 mL).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

ReactantMolar RatioCatalystSolventTemp. (°C)Time (h)Yield (%)
Diethyl Malonate1:1.2Piperidine/AcOHTolueneReflux4-880-90 (Typical)
Protocol 4: Reaction with Malonic Acid (Doebner Modification)

This protocol involves a subsequent decarboxylation step.[9]

Materials:

  • This compound

  • Malonic acid

  • Pyridine (catalyst and solvent)

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve malonic acid (15 mmol, 1.56 g) in 15 mL of pyridine.

  • Add this compound (10 mmol, 1.59 g) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure cinnamic acid derivative.

ReactantMolar RatioCatalyst/SolventTemp. (°C)Time (h)Yield (%)
Malonic Acid1:1.5PyridineReflux2-470-85 (Typical)

Data Summary

Active Methylene CompoundCatalystSolventTemperatureTypical TimeTypical Yield Range
MalononitrilePiperidineEthanolRoom Temp.2-4 h>90%
Ethyl CyanoacetateDABCOEthanol/WaterRT - 50 °C1-6 h85-95%
Diethyl MalonatePiperidine/AcOHTolueneReflux4-8 h80-90%
Malonic AcidPyridinePyridineReflux2-4 h70-85%

Note: The yields and reaction times are typical and may vary depending on the specific reaction conditions and scale. Optimization of these parameters is recommended for each specific application.

Conclusion

The Knoevenagel condensation of this compound provides an efficient route to a variety of α,β-unsaturated compounds with potential applications in drug discovery and materials science. The protocols outlined in this document offer a starting point for the synthesis and further investigation of these valuable molecules. The choice of catalyst, solvent, and reaction conditions can be tailored to optimize the yield and purity of the desired product.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 2-Chloro-6-fluorobenzaldehyde in Suzuki-Miyaura cross-coupling reactions. Due to the inherent challenges of using an electron-deficient and sterically hindered aryl chloride, this document outlines optimized protocols and key considerations to facilitate the successful synthesis of diverse biaryl and heteroaryl benzaldehydes. These compounds are valuable intermediates in medicinal chemistry and materials science.

Introduction to Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. When using this compound as a substrate, several factors must be considered to achieve high yields. The chloro-substituent's lower reactivity compared to bromo or iodo analogs necessitates the use of highly active catalyst systems. Additionally, the ortho-substituents introduce steric hindrance, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.

Modern catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have proven effective in overcoming these challenges. The choice of base, solvent, and temperature are also critical parameters that require careful optimization.

General Reaction Scheme

The general transformation involves the coupling of this compound with a variety of aryl or heteroaryl boronic acids or their corresponding esters.

G cluster_0 General Reaction Scheme This compound This compound Product Biaryl Benzaldehyde This compound->Product + Boronic_Acid R-B(OH)2 Boronic_Acid->Product Catalyst Pd Catalyst, Ligand, Base

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid coupling partners.

Protocol 1: General Procedure for Aryl and Heteroaryl Boronic Acids

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Typical Quantity (1 mmol scale)
This compound387-45-1158.56158.6 mg (1.0 mmol, 1.0 equiv)
Aryl/Heteroaryl Boronic AcidVariesVaries1.2 mmol, 1.2 equiv
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)3375-31-3224.504.5 mg (0.02 mmol, 2 mol%)
SPhos657408-07-6410.5116.4 mg (0.04 mmol, 4 mol%)
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2212.27424.5 mg (2.0 mmol, 2.0 equiv)
Toluene (B28343)108-88-392.144 mL
Water (degassed)7732-18-518.021 mL

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl/heteroaryl boronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Boronic Acid, Pd(OAc)2, SPhos, K3PO4 inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvents Add Degassed Solvents (Toluene/Water) inert->solvents heat Heat and Stir (100-110 °C, 12-24h) solvents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify via Chromatography dry->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling of this compound is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

G Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)(Cl)L2 oa->pd2 trans Transmetalation pd2->trans pd2_aryl Ar-Pd(II)-Ar'L2 trans->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 arcl This compound arcl->oa boronic R-B(OH)2 + Base boronic->trans product Biaryl Product product->re

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Coupling Partners and Conditions

The following table summarizes representative boronic acid coupling partners and the generally recommended conditions for the Suzuki-Miyaura coupling with this compound. The expected yields are estimates based on reactions with structurally similar aryl chlorides and may vary.

EntryBoronic Acid Coupling PartnerRecommended Catalyst System (Pd Source/Ligand)BaseSolventTemp. (°C)Expected Yield Range (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water11075-90
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/Water10080-95
34-Formylphenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃DMF/Water12065-85
43,5-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water11070-85
5Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃DME/Water9060-80
6Pyridine-3-boronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/Water11055-75
74-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃DMF/Water12060-80

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand (e.g., RuPhos or a suitable NHC), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid can be minimized by using a less aqueous solvent system, a milder base (e.g., K₂CO₃), or by using the boronic acid pinacol (B44631) ester instead of the free acid.

  • Homocoupling: The formation of biaryl products from the boronic acid can be suppressed by ensuring a truly anaerobic environment and by using the correct stoichiometry of reactants.

These application notes and protocols provide a solid foundation for researchers to successfully utilize this compound in Suzuki-Miyaura coupling reactions, enabling the synthesis of a wide array of valuable biaryl compounds.

Application Notes and Protocols: The Utility of 2-Chloro-6-fluorobenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Chloro-6-fluorobenzaldehyde, a key halogenated aromatic aldehyde, in the synthesis of pharmaceutical compounds. Its unique substitution pattern imparts specific reactivity, making it a valuable building block in medicinal chemistry.[1] This document outlines its application in the synthesis of isoxazolyl penicillins and in carbon-carbon bond formation through the Knoevenagel condensation.

Application 1: Synthesis of Isoxazolyl Penicillins (e.g., Flucloxacillin)

This compound is a crucial precursor in the synthesis of semi-synthetic, penicillinase-resistant antibiotics such as flucloxacillin (B1213737).[1] The synthesis involves the initial conversion of this compound to an isoxazole (B147169) intermediate, which is then coupled with 6-aminopenicillanic acid (6-APA).

Experimental Protocols

Protocol 1.1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride from this compound

Logical Workflow for Isoxazole Synthesis:

A This compound B Oxime Formation A->B Hydroxylamine C Chlorination B->C Chlorinating agent D Cyclization C->D Cyclizing agent E Hydrolysis to Carboxylic Acid D->E H₂O/H⁺ F 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride E->F SOCl₂ or (COCl)₂

Caption: Synthetic pathway from this compound to the key isoxazole intermediate.

Protocol 1.2: Synthesis of Flucloxacillin Sodium from 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride and 6-APA

This protocol details the coupling of the isoxazole acid chloride with 6-aminopenicillanic acid (6-APA) to form flucloxacillin, followed by its conversion to the sodium salt.

Methodology:

  • Preparation of 6-APA solution: 6-aminopenicillanic acid is dissolved in an aqueous solution of an inorganic base (e.g., sodium bicarbonate) and cooled to 0-5°C.

  • Acylation: A solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent is added dropwise to the cooled 6-APA solution. The pH is maintained between 7 and 8 during the addition.

  • Acidification and Extraction: After the reaction is complete, the mixture is acidified with hydrochloric acid, and the flucloxacillin acid is extracted into an organic solvent.

  • Salt Formation and Crystallization: The organic extract containing flucloxacillin acid is treated with a solution of sodium isooctanoate to precipitate flucloxacillin sodium monohydrate, which is then isolated by filtration.[3]

ParameterValue
Starting Materials 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, Phosphorus oxychloride, 6-aminopenicillanic acid, Sodium bicarbonate, Sodium isooctanoate
Solvents Organic solvent (e.g., Dichloromethane), Water, Ethanol
Reaction Temperature 0-10°C for acylation
pH 7-8 for acylation, ~2 for acidification
Product Flucloxacillin sodium monohydrate
Yield 85.1%
Purity 99.6%

Table 1: Quantitative Data for the Synthesis of Flucloxacillin Sodium.

Signaling Pathway of Flucloxacillin

Flucloxacillin, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. By binding to the active site of PBPs, flucloxacillin inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a weakened cell wall and ultimately bacterial cell lysis.

cluster_bacterium Bacterial Cell flucloxacillin Flucloxacillin pbp Penicillin-Binding Proteins (PBPs) flucloxacillin->pbp Binds to transpeptidation Transpeptidation (Peptidoglycan Cross-linking) flucloxacillin->transpeptidation Inhibits pbp->transpeptidation cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Essential for lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Mechanism of action of Flucloxacillin.

Application 2: Knoevenagel Condensation for Carbon-Carbon Bond Formation

This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds, such as methyl cyanoacetate (B8463686), to form substituted alkenes.[4] This reaction is a versatile method for creating carbon-carbon double bonds and is catalyzed by bases like piperidine (B6355638).[4]

Experimental Protocol

Protocol 2.1: Piperidine-Catalyzed Knoevenagel Condensation of this compound with Methyl Cyanoacetate

This protocol describes a general procedure for the Knoevenagel condensation.

Methodology:

  • Reactant Mixture: In a suitable reaction vessel, dissolve this compound (1.0 eq.) and methyl cyanoacetate (1.0 eq.) in a solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1-0.2 eq.) to the stirred solution.

  • Reaction: The reaction mixture is typically heated to reflux and monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield methyl 2-cyano-3-(2-chloro-6-fluorophenyl)propenoate.[5]

ParameterValue
Starting Materials This compound, Methyl cyanoacetate, Piperidine
Solvent Ethanol
Catalyst Piperidine
Reaction Temperature Reflux (approx. 78°C)
Reaction Time 2-6 hours (typical)
Product Methyl 2-cyano-3-(2-chloro-6-fluorophenyl)propenoate
Yield High (specific yield not detailed in the searched literature)

Table 2: General Quantitative Data for the Knoevenagel Condensation.

Logical Workflow for Knoevenagel Condensation

A This compound C Reaction Mixture in Ethanol A->C B Methyl Cyanoacetate B->C D Add Piperidine (Catalyst) C->D E Heat to Reflux D->E F Work-up & Purification E->F G Methyl 2-cyano-3-(2-chloro-6-fluorophenyl)propenoate F->G

Caption: Experimental workflow for the Knoevenagel condensation.

Dicloxacillin (B1670480) Synthesis

Dicloxacillin is another important isoxazolyl penicillin antibiotic. While this compound is cited as a precursor for its synthesis, detailed experimental protocols starting from this specific aldehyde are not as readily available in the reviewed literature as those for flucloxacillin.[1] The synthesis of dicloxacillin follows a similar pathway to flucloxacillin, involving the coupling of a substituted isoxazole acid chloride with 6-APA. The key difference lies in the substitution pattern of the phenyl ring attached to the isoxazole core. The mechanism of action for dicloxacillin is identical to that of flucloxacillin, involving the inhibition of bacterial cell wall synthesis through the binding to penicillin-binding proteins.

References

Application Notes and Protocols: 2-Chloro-6-fluorobenzaldehyde as a Key Intermediate in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-6-fluorobenzaldehyde as a versatile intermediate in the synthesis of various agrochemicals, including insecticides and fungicides. Detailed experimental protocols for key synthetic transformations and quantitative data are presented to facilitate research and development in the agrochemical sector.

Introduction

This compound is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of complex agrochemical molecules.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, allows for regioselective modifications, making it a valuable starting material for creating a diverse range of active ingredients. This document focuses on its application in the production of diamide (B1670390) insecticides, specifically chlorantraniliprole (B1668704), and outlines a potential pathway for the synthesis of novel fungicides.

Application in Insecticide Synthesis: The Case of Chlorantraniliprole

Chlorantraniliprole is a highly effective insecticide belonging to the anthranilic diamide class. It acts as a potent activator of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release from muscle cells, resulting in paralysis and death of the target pest.[2][3] this compound is a precursor to the key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, which is essential for the final assembly of the chlorantraniliprole molecule.[4]

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound to 2-amino-5-chloro-3-methylbenzoic acid, followed by amidation to yield 2-amino-5-chloro-N,3-dimethylbenzamide. This intermediate is then coupled with a pyrazole (B372694) carboxylic acid derivative to form chlorantraniliprole.[3][5]

G A This compound B 2-Chloro-6-methylbenzaldehyde (B74664) A->B Methylation C 2-Chloro-6-methylbenzoic Acid B->C Oxidation D 2-Amino-3-methylbenzoic Acid C->D Amination E 2-Amino-5-chloro-3-methylbenzoic Acid D->E Chlorination F 2-Amino-5-chloro-N,3-dimethylbenzamide E->F Amidation H Chlorantraniliprole F->H Coupling G 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid G->H

Caption: Synthetic pathway to Chlorantraniliprole.
Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methylbenzoic Acid from this compound

This two-step protocol involves the methylation of the aromatic ring followed by oxidation of the aldehyde group.

  • Step 1: Synthesis of 2-Chloro-6-methylbenzaldehyde.

    • Convert this compound to its n-butylimine derivative.

    • Treat the imine with two equivalents of methylmagnesium chloride in tetrahydrofuran (B95107) (THF).

    • Perform aqueous hydrolysis to yield 2-chloro-6-methylbenzaldehyde.[6]

  • Step 2: Oxidation to 2-Chloro-6-methylbenzoic Acid.

    • The crude 2-chloro-6-methylbenzaldehyde from the previous step is oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or sodium chlorite.[6] The overall yield for this two-step process is reported to be 85%.[6]

Protocol 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

This protocol outlines the amination and subsequent chlorination of the benzoic acid intermediate.

  • Step 1: Synthesis of 2-Amino-3-methylbenzoic Acid.

    • 2-chloro-6-methylbenzoic acid is subjected to a nucleophilic aromatic substitution reaction where the chlorine atom is replaced by an amino group. This is typically achieved using ammonia (B1221849) or a protected ammonia equivalent under pressure and/or with a catalyst.

  • Step 2: Chlorination of 2-Amino-3-methylbenzoic Acid.

    • Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as 1,2-dichloroethane.

    • Heat the solution to 50°C.

    • Slowly bubble chlorine gas through the reaction mixture for approximately 3 hours.

    • Cool the reaction to room temperature and filter to obtain the product.[7]

Protocol 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

This protocol describes the amidation of the carboxylic acid to form the key benzamide (B126) intermediate.

Protocol 4: Synthesis of Chlorantraniliprole

This final step involves the coupling of the two key intermediates.

  • Dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent like acetonitrile.

  • Add a base, such as triethylamine (B128534) or 3-methylpyridine.

  • Add a coupling reagent, for example, methanesulfonyl chloride, to form the acid chloride in situ.

  • Add 2-amino-5-chloro-N,3-dimethylbenzamide to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • The product, chlorantraniliprole, can be isolated by filtration and purified by washing with an appropriate solvent.[5][8]

Quantitative Data
Reaction StepStarting MaterialReagentsSolventTemperatureTimeYieldReference
Synthesis of 2-Chloro-6-methylbenzoic AcidThis compound1. n-BuNH2, 2. MeMgCl, 3. H2O, 4. Oxidizing agentTHF / OtherVarious-85%[6]
Chlorination of 2-Amino-3-methylbenzoic Acid2-Amino-3-methylbenzoic AcidChlorine gas1,2-dichloroethane50°C3 h98.1%[7]
Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (from benzoic acid)2-Amino-5-chloro-3-methylbenzoic acidMethylamine, EDCI, HOBtDichloromethane0°C to RTOvernight90%[4]
Synthesis of Chlorantraniliprole2-Amino-5-chloro-N,3-dimethylbenzamide3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, Methanesulfonyl chloride, 3-MethylpyridineAcetonitrile0-5°C to RT-91.5%[4]

Application in Fungicide Synthesis: A Potential Pathway

This compound can also serve as a precursor for the synthesis of novel fungicides. For instance, it can be envisioned as a starting material for 1,2,4-triazole (B32235) benzamide derivatives, which have shown excellent antifungal activity.[9]

Proposed Synthetic Pathway

A plausible synthetic route would involve the oxidation of this compound to the corresponding benzoic acid, followed by the introduction of a 1,2,4-triazole moiety and subsequent amidation.

G A This compound B 2-Chloro-6-fluorobenzoic Acid A->B Oxidation C 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzoic Acid B->C Nucleophilic Substitution with 1,2,4-Triazole E 1,2,4-Triazole Benzamide Fungicide C->E Amidation D Substituted Aniline (B41778) D->E

Caption: Proposed synthesis of a triazole fungicide.
General Experimental Protocol

Protocol 5: Synthesis of a 1,2,4-Triazole Benzamide Derivative

  • Step 1: Oxidation of this compound.

    • Oxidize this compound to 2-chloro-6-fluorobenzoic acid using a suitable oxidizing agent like potassium permanganate in an alkaline solution.

  • Step 2: Synthesis of 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzoic Acid.

    • React 2-chloro-6-fluorobenzoic acid with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. The fluorine atom is more susceptible to nucleophilic aromatic substitution than the chlorine atom.

  • Step 3: Amidation.

    • Couple the resulting 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzoic acid with a desired substituted aniline using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) to yield the final fungicide product.

Mechanism of Action of Diamide Insecticides

Chlorantraniliprole and flubendiamide (B33115) exert their insecticidal effect by targeting the ryanodine receptor (RyR), a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells.[2][3]

G cluster_0 Muscle Cell SR Sarcoplasmic Reticulum (SR) (High Ca2+) RyR Ryanodine Receptor (RyR) Ca_cytosol Cytosolic Ca2+ (Low Concentration) RyR->Ca_cytosol Ca2+ Release Contraction Uncontrolled Muscle Contraction Ca_cytosol->Contraction Increased Ca2+ Paralysis Paralysis & Death Contraction->Paralysis Diamide Diamide Insecticide (e.g., Chlorantraniliprole) Diamide->RyR Binds and Activates

References

Preparation of Heterocyclic Compounds from 2-Chloro-6-fluorobenzaldehyde: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-6-fluorobenzaldehyde as a key starting material. This versatile benzaldehyde (B42025) derivative serves as a crucial building block in medicinal chemistry for the preparation of a range of bioactive molecules. The protocols outlined below are intended for laboratory use by trained professionals.

Introduction

This compound (C₇H₄ClFO) is a halogenated aromatic aldehyde that is a valuable intermediate in the synthesis of halogenated heterocyclic compounds.[1] Its unique substitution pattern, featuring both chloro and fluoro groups ortho to the aldehyde, imparts specific reactivity that can be exploited for the construction of complex molecular architectures. Notably, it is a key precursor in the production of antiseptics such as dicloxacillin (B1670480) and flucloxacillin.[1] This document details its application in Knoevenagel condensation and the synthesis of pyrimidine (B1678525) and isoxazole (B147169) derivatives, with a proposed pathway for quinoline (B57606) synthesis.

Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is fundamental in carbon-carbon bond formation. This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686).

Experimental Protocol: Synthesis of 2-(2-Chloro-6-fluorobenzylidene)malononitrile

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol, 1.59 g) and malononitrile (10 mmol, 0.66 g) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the solid product and wash with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from ethanol/water to obtain pure 2-(2-Chloro-6-fluorobenzylidene)malononitrile.

  • Dry the product under vacuum.

Quantitative Data
ProductReactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
2-(2-Chloro-6-fluorobenzylidene)malononitrileThis compoundMalononitrilePiperidineEthanol2-4>90
Ethyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylateThis compoundEthyl cyanoacetatePiperidineEthanol4-6~85-95

Knoevenagel_Condensation cluster_workflow Reaction Workflow start This compound + Active Methylene Compound intermediate Intermediate Adduct start->intermediate Nucleophilic Addition catalyst Piperidine (catalyst) Ethanol, RT product α,β-Unsaturated Product intermediate->product Dehydration

Application Note 2: Synthesis of Pyrimidine Derivatives

This compound is a valuable precursor for the synthesis of substituted pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. A key method is the base-catalyzed cyclocondensation with ethyl cyanoacetate and thiourea (B124793) to yield 2-thiouracil (B1096) derivatives.

Experimental Protocol: Synthesis of 4-(2-Chloro-6-fluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrile and its Dehydrogenation

Part A: Synthesis of 5,6-dihydro-2-thiouracil derivative

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Thiourea

  • Potassium carbonate (anhydrous)

  • Absolute ethanol

Procedure:

  • A mixture of this compound (10 mmol, 1.59 g), ethyl cyanoacetate (10 mmol, 1.13 g), thiourea (10 mmol, 0.76 g), and anhydrous potassium carbonate (15 mmol, 2.07 g) in absolute ethanol (50 mL) is stirred at room temperature for 24 hours.

  • The reaction mixture is then poured into ice-water (100 mL) and acidified with concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is a mixture of cis- and trans-isomers of 4-(2-Chloro-6-fluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrile.

Part B: Dehydrogenation to 2-thiouracil derivative

Materials:

Procedure:

  • A solution of the dihydro-2-thiouracil derivative (5 mmol) and chloranil (5.5 mmol) in toluene (50 mL) is refluxed for 10 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is treated with 10% sodium carbonate solution to remove the resulting tetrachlorohydroquinone.

  • The insoluble product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to give 4-(2-Chloro-6-fluorophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile.

Quantitative Data
Starting MaterialReagentsProduct (Dihydrouracil)Yield (%)Dehydrogenation AgentProduct (Uracil)Yield (%)
This compoundEthyl cyanoacetate, Thiourea, K₂CO₃4-(2-Chloro-6-fluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrile70-80Chloranil4-(2-Chloro-6-fluorophenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile60-70

Pyrimidine_Synthesis start This compound + Ethyl Cyanoacetate + Thiourea cyclocondensation Base-catalyzed Cyclocondensation (K2CO3, Ethanol, RT) start->cyclocondensation dihydro_uracil 5,6-Dihydro-2-thiouracil Derivative cyclocondensation->dihydro_uracil dehydrogenation Dehydrogenation (Chloranil, Toluene, Reflux) dihydro_uracil->dehydrogenation uracil 2-Thiouracil Derivative dehydrogenation->uracil

Application Note 3: Proposed Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a widely used method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While a direct literature precedent for the use of an amino-substituted this compound in this reaction was not identified, a plausible synthetic route can be proposed based on the established mechanism. The initial step would involve the synthesis of 2-amino-3-chloro-5-fluorobenzaldehyde (B13663053), which is a non-trivial synthetic challenge.

Proposed Experimental Protocol: Synthesis of a Substituted Chloro-fluoroquinoline

Materials:

  • 2-Amino-3-chloro-5-fluorobenzaldehyde (hypothetical starting material)

  • A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-chloro-5-fluorobenzaldehyde (10 mmol) and the ketone (12 mmol) in the chosen solvent (30 mL).

  • Add a catalytic amount of the acid or base.

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the substituted quinoline product.

Quantitative Data (Hypothetical)
Starting MaterialReagentCatalystSolventProductExpected Yield (%)
2-Amino-3-chloro-5-fluorobenzaldehydeEthyl acetoacetatep-Toluenesulfonic acidTolueneSubstituted chloro-fluoroquinoline50-70

Quinoline_Synthesis start 2-Amino-3-chloro-5-fluorobenzaldehyde + Ketone (α-methylene) friedlander Friedländer Annulation (Acid/Base Catalyst, Reflux) start->friedlander quinoline Substituted Chloro-fluoroquinoline friedlander->quinoline

Application Note 4: Synthesis of Isoxazole Derivatives

Isoxazoles are another important class of heterocyclic compounds with various biological activities. A common route to 3,5-disubstituted isoxazoles involves the reaction of a β-diketone with hydroxylamine (B1172632). An alternative pathway involves the cycloaddition of a nitrile oxide with an alkyne. This compound can serve as a precursor to the nitrile oxide. The synthesis of 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isoxazole derivatives is of particular interest in the development of antibiotics.[2]

Experimental Protocol: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazole

Part A: Synthesis of this compound Oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol/Water

Procedure:

  • Dissolve this compound (10 mmol, 1.59 g) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium carbonate (15 mmol, 1.59 g).

  • Stir the mixture at room temperature for 4-6 hours.

  • Remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound oxime.[3]

Part B: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazole

Materials:

  • This compound oxime

  • N-Chlorosuccinimide (NCS)

  • A terminal alkyne (e.g., propargyl alcohol)

  • Triethylamine (B128534)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve this compound oxime (10 mmol) in the solvent.

  • Add NCS (11 mmol) and stir at room temperature to form the corresponding hydroximoyl chloride.

  • In a separate flask, dissolve the terminal alkyne (12 mmol) and triethylamine (15 mmol) in the same solvent.

  • Slowly add the solution of the hydroximoyl chloride to the alkyne solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazole.

Quantitative Data
IntermediateReagents for Part BProductExpected Yield (%)
This compound oximeNCS, Terminal Alkyne, Et₃N3-(2-Chloro-6-fluorophenyl)-5-substituted-isoxazole50-70

Isoxazole_Synthesis cluster_cycloaddition Cycloaddition start This compound oxime_formation Hydroxylamine (Na2CO3, EtOH/H2O) start->oxime_formation oxime This compound Oxime oxime_formation->oxime nitrile_oxide_formation NCS (in situ formation of Hydroximoyl Chloride) oxime->nitrile_oxide_formation nitrile_oxide Nitrile Oxide Intermediate nitrile_oxide_formation->nitrile_oxide cycloaddition [3+2] Cycloaddition with Alkyne nitrile_oxide->cycloaddition isoxazole 3-(2-Chloro-6-fluorophenyl)- 5-substituted-isoxazole cycloaddition->isoxazole

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for Knoevenagel condensation and the preparation of pyrimidine and isoxazole derivatives offer robust methodologies for researchers in organic synthesis and drug discovery. While a direct, optimized protocol for the Friedländer synthesis of quinolines from a derivative of this specific aldehyde requires further investigation, the proposed pathway provides a rational starting point for synthetic exploration. The unique electronic properties conferred by the chloro and fluoro substituents make this compound an attractive scaffold for the development of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various nucleophilic addition reactions involving 2-chloro-6-fluorobenzaldehyde. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and understanding its reactivity is crucial for the development of novel molecular entities.

Asymmetric Aldol (B89426) Reaction: (S)-Proline-Catalyzed Addition of Acetone (B3395972)

The organocatalytic asymmetric aldol reaction provides a powerful method for the enantioselective synthesis of chiral β-hydroxy ketones. In the case of this compound, the use of (S)-proline as a catalyst facilitates the formation of a chiral aldol adduct with high enantioselectivity.

Reaction Scheme:
Experimental Protocol:

A solution of this compound (0.5 mmol), acetone (0.75 mL), chloroform (B151607) (0.25 mL), and dimethyl sulfoxide (B87167) (0.25 mL) is prepared. To this stirred solution, (S)-proline (5 mol%) is added. The reaction mixture is then stirred at 0°C for 4 days. After the reaction is complete, the mixture is quenched and worked up to isolate the desired aldol product.

Quantitative Data:
AldehydeCatalystSolvent SystemTimeTemp (°C)Yield (%)Enantiomeric Ratio (e.r.)
This compound(S)-Proline (5 mol%)Acetone/CHCl₃/DMSO4 d0-97:3

Yield data for this specific reaction was not explicitly provided in the cited literature, however, similar reactions with ortho-disubstituted aromatic aldehydes gave good to high yields.

Logical Workflow for Asymmetric Aldol Reaction:

The following diagram illustrates the general workflow for the (S)-proline-catalyzed asymmetric aldol reaction.

Aldol_Workflow A Reactant Preparation B Addition of (S)-Proline A->B Mix aldehyde, acetone, & solvents C Reaction at 0°C B->C Initiate catalysis D Quenching and Work-up C->D 4 days E Product Isolation & Analysis D->E Purification

Caption: Workflow for the (S)-Proline-catalyzed asymmetric aldol reaction.

Grignard Reaction: Synthesis of Secondary Alcohols

General Reaction Scheme:
General Experimental Protocol:

Note: This is a general procedure and may require optimization for this compound.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of the alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

  • Addition to the Aldehyde: The solution of this compound in anhydrous ether or THF is cooled in an ice bath. The prepared Grignard reagent is then added dropwise to the aldehyde solution with continuous stirring.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol, which can be further purified by chromatography or distillation.

Expected Quantitative Data (Illustrative):
Grignard ReagentSolventReaction TimeTemperatureYield (%)
Phenylmagnesium bromideTHF2 h0°C to RTTypically moderate to high
Methylmagnesium iodideDiethyl ether2 h0°C to RTTypically moderate to high

Specific yield data for reactions with this compound is not available in the searched literature and would need to be determined experimentally.

Diagram of Grignard Reaction Pathway:

The following diagram illustrates the key steps in a Grignard reaction.

Grignard_Pathway cluster_prep Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Work-up A R-X + Mg B R-Mg-X A->B in dry ether/THF C This compound B->C D Alkoxide Intermediate C->D Attack at carbonyl carbon E Acidic Work-up (e.g., NH4Cl) D->E F Secondary Alcohol Product E->F Protonation

Caption: General pathway for the Grignard reaction with an aldehyde.

Reformatsky Reaction: Synthesis of β-Hydroxy Esters

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal. While a specific protocol for this compound is not available, a general procedure is outlined below.

General Reaction Scheme:
General Experimental Protocol:

Note: This is a general procedure and may require optimization.

  • A mixture of activated zinc dust and this compound is suspended in a dry solvent such as benzene, toluene, or THF.

  • A solution of an α-halo ester (e.g., ethyl bromoacetate) in the same solvent is added dropwise to the stirred suspension. The reaction may require gentle heating to initiate.

  • After the addition is complete, the reaction mixture is refluxed for a period to ensure complete reaction.

  • The mixture is then cooled, and the reaction is quenched by the addition of dilute acid (e.g., 10% sulfuric acid).

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed, dried, and concentrated to give the crude β-hydroxy ester, which can be purified by distillation or chromatography.

Expected Quantitative Data (Illustrative):
α-Halo EsterSolventReaction TimeTemperatureYield (%)
Ethyl bromoacetateTHF3 hRefluxTypically moderate to good
tert-Butyl bromoacetateBenzene4 hRefluxTypically moderate to good

Specific yield data for reactions with this compound is not available in the searched literature and would need to be determined experimentally.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide (Wittig reagent) with the carbonyl compound. A general protocol is provided as a specific example with this compound is not readily found.

General Reaction Scheme:
General Experimental Protocol:

Note: This is a general procedure and may require optimization.

  • Preparation of the Wittig Reagent: The phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) is suspended in a dry aprotic solvent like THF or diethyl ether under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added at a low temperature (e.g., 0°C or -78°C) to generate the ylide, often indicated by a color change.

  • Reaction with the Aldehyde: A solution of this compound in the same dry solvent is added dropwise to the ylide solution at the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product, which contains the desired alkene and triphenylphosphine (B44618) oxide, is then purified, typically by column chromatography.

Expected Quantitative Data (Illustrative):
Wittig ReagentBaseSolventStereoselectivityYield (%)
Ph₃P=CH₂n-BuLiTHF-Typically good to high
Ph₃P=CHCO₂Et (stabilized ylide)NaHTHFPredominantly (E)-alkeneTypically good to high

Specific yield and stereoselectivity data for reactions with this compound would need to be determined experimentally.

Cyanohydrin Formation: Synthesis of α-Hydroxynitriles

The addition of a cyanide nucleophile to an aldehyde results in the formation of a cyanohydrin. This reaction is synthetically useful as the nitrile group can be further transformed into other functional groups like carboxylic acids or amines.

General Reaction Scheme:
General Experimental Protocol:

Note: This reaction involves highly toxic cyanide reagents and must be performed with extreme caution in a well-ventilated fume hood by trained personnel.

  • A solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or a mixture of water and ethanol).

  • A solution of sodium or potassium cyanide in water is added, followed by the slow addition of an acid (e.g., acetic acid or sulfuric acid) to generate HCN in situ. Alternatively, trimethylsilyl (B98337) cyanide (TMSCN) can be used with a catalytic amount of a Lewis acid.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is then carefully quenched and worked up to isolate the cyanohydrin product. Purification is typically achieved by recrystallization or chromatography.

Expected Quantitative Data (Illustrative):
Cyanide SourceCatalyst/AcidSolventReaction TimeYield (%)
NaCN/H₂SO₄-Ethanol/Water4 hTypically good
TMSCNZnI₂ (catalytic)Dichloromethane2 hTypically high

Specific yield data for the cyanohydrin formation from this compound is not available in the searched literature and would require experimental determination.

Signaling Pathway of Nucleophilic Addition to a Carbonyl:

The following diagram illustrates the general mechanism of nucleophilic addition to a carbonyl group, which is the fundamental process in all the reactions described above.

Caption: General mechanism of nucleophilic addition to a carbonyl group.

Application Notes and Protocols: Oxidation of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical oxidation of 2-chloro-6-fluorobenzaldehyde to its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below utilize common and effective oxidizing agents, offering researchers a selection of methods to suit different laboratory setups and substrate requirements.

Introduction

This compound is a key building block in organic synthesis. Its oxidation to 2-chloro-6-fluorobenzoic acid is a fundamental conversion, yielding a versatile intermediate for further functionalization.[1] The aldehyde group can be readily oxidized to a carboxylic acid using various reagents.[1] This document details protocols for this oxidation using potassium permanganate (B83412) and sodium chlorite (B76162), chosen for their high efficiency and accessibility. Additionally, a summary of the Jones oxidation method is provided for consideration.

Comparative Data of Oxidation Methods

The selection of an appropriate oxidizing agent is crucial for achieving high yield and purity. The following table summarizes quantitative data for different oxidation methods applied to substituted benzaldehydes, providing a comparative overview to guide your experimental design.

Oxidizing AgentSubstrate ExampleSolvent(s)Yield (%)Purity (%)Reference
Potassium PermanganateSubstituted BenzaldehydesEthyl Acetate / Toluene> 90HighPhase transfer catalyzed oxidation of benzaldehyde (B42025) and substituted benzaldehydes by permanganate ion has been studied in non-polar solvents, yielding corresponding benzoic acids with very high yields.[2][3][4]
Sodium Chlorite / HCl2-Chloro-4-fluorobenzaldehyde (B1630644)Acetonitrile (B52724) / Water90.8HighA method for the synthesis of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-fluorobenzaldehyde using sodium chlorite and HCl resulted in a 90.8% yield.[5]
Jones Reagent (CrO₃/H₂SO₄)General Primary Alcohols/AldehydesAcetoneHighHighThe Jones oxidation is a widely used method for the oxidation of primary alcohols and aldehydes to carboxylic acids, known for its high yields.[6][7] However, it involves the use of carcinogenic Cr(VI) compounds.[6]
Byproduct RecoveryThis compoundWater (from another process)94.199.3In a specific industrial process for preparing this compound, the corresponding carboxylic acid was recovered as a byproduct from the aqueous phase with high yield and purity by adjusting the pH.[8][9] This indicates the stability and ease of isolation of the product.

Experimental Protocols

Protocol 1: Oxidation using Potassium Permanganate under Phase Transfer Catalysis

This protocol is adapted from general procedures for the oxidation of substituted benzaldehydes using potassium permanganate with a phase transfer catalyst, which facilitates the reaction between the organic-soluble aldehyde and the aqueous permanganate.[2][4]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium (B224687) bromide (TBAB) or other suitable phase transfer catalyst

  • Ethyl acetate

  • Diethyl ether

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.1 mol) in 50 mL of ethyl acetate.

  • Add the phase transfer catalyst, such as tetrabutylammonium bromide (0.01 mol).

  • In a separate beaker, prepare a solution of potassium permanganate (0.5 mol) in 50 mL of water.

  • Slowly add the aqueous potassium permanganate solution to the stirred organic solution at room temperature.

  • Allow the reaction mixture to stir vigorously at room temperature for approximately 30 minutes. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Upon completion, extract the organic layer with three portions of diethyl ether.

  • Combine the organic extracts and then extract them with 10% sodium bicarbonate solution to separate the sodium salt of the carboxylic acid into the aqueous phase.

  • Separate the aqueous layer and carefully acidify it with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Oxidation using Sodium Chlorite

This protocol is based on a method used for the oxidation of a structurally similar compound, 2-chloro-4-fluorobenzaldehyde, and is a milder, chromium-free alternative.[5]

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Acetonitrile (CH₃CN)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask, dissolve this compound (6.31 mmol) in 20 mL of acetonitrile and cool the solution to 0°C in an ice bath with stirring.

  • Prepare a solution of sodium chlorite (18.92 mmol) in 5 mL of water and add it to the aldehyde solution.

  • Slowly add a solution of HCl (25.23 mmol) in 5 mL of water dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 30 minutes.

  • Remove the ice bath and warm the reaction mixture to 80°C, stirring for an additional 30 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the acetonitrile under reduced pressure.

  • Dilute the remaining aqueous solution with 10 mL of water and adjust the pH to 2 with 6N HCl.

  • Extract the product with ethyl acetate.

  • Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 2-chloro-6-fluorobenzoic acid.

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the general experimental workflow for the oxidation of this compound and the chemical transformation itself.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound in appropriate solvent B Add Oxidizing Agent (e.g., KMnO4 or NaClO2) A->B C Stir at controlled temperature B->C D Quench Reaction (if necessary) C->D E Extraction D->E F Acidification to precipitate product E->F G Filtration and Drying F->G H Recrystallization or Column Chromatography G->H I Characterization of 2-Chloro-6-fluorobenzoic acid H->I

Caption: General experimental workflow for the oxidation process.

reaction_scheme reactant This compound product 2-Chloro-6-fluorobenzoic acid reactant->product Oxidizing Agent (e.g., KMnO4, NaClO2) oxidant [O]

Caption: Chemical transformation from aldehyde to carboxylic acid.

References

Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note details the protocol for the Grignard reaction of 2-Chloro-6-fluorobenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, to yield 1-(2-chloro-6-fluorophenyl)ethanol. This compound is a valuable starting material in medicinal chemistry due to the unique electronic properties conferred by its halogen substituents.[1] The resulting fluorinated alcohol is a key building block for the synthesis of various biologically active molecules and pharmaceutical intermediates. This document provides a detailed experimental protocol, expected outcomes, and potential applications for researchers in organic synthesis and drug discovery.

Reaction and Mechanism

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. In this specific application, methylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 1-(2-chloro-6-fluorophenyl)ethanol.

Experimental Protocol

This protocol is a representative example based on general Grignard reaction procedures. Researchers should optimize conditions as needed for their specific experimental setup and scale.

3.1. Materials

3.2. Equipment

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Setup

Reaction_Setup cluster_flask Reaction Vessel flask Three-necked Round-bottom Flask (Oven-dried) condenser Reflux Condenser (Oven-dried) flask->condenser Center Neck funnel Dropping Funnel (Oven-dried) flask->funnel Side Neck stirrer Magnetic Stirrer n2_in Inert Gas Inlet (N2 or Ar) flask->n2_in Side Neck bubbler Bubbler condenser->bubbler Outlet

Caption: Experimental setup for the Grignard reaction under an inert atmosphere.

3.4. Procedure

3.4.1. Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Place magnesium turnings (1.2 eq) in the oven-dried three-necked flask under a constant stream of inert gas.

  • Add a small crystal of iodine to the flask.

  • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of methyl iodide or bromomethane (1.1 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the methyl halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

3.4.2. Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve this compound (1 eq) in anhydrous diethyl ether or THF in a separate flask.

  • Add the solution of this compound dropwise to the cooled Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3.5. Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • If a precipitate forms, add 1 M HCl to dissolve it.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-chloro-6-fluorophenyl)ethanol.

Experimental Workflow

Experimental_Workflow reagent_prep Preparation of Grignard Reagent Mg + CH3Br in Anhydrous Ether/THF reaction Grignard Reaction Add this compound at 0 °C reagent_prep->reaction workup Aqueous Work-up Quench with sat. NH4Cl (aq) Extract with Et2O/EtOAc reaction->workup purification Purification Dry over Na2SO4 Column Chromatography workup->purification product Final Product 1-(2-chloro-6-fluorophenyl)ethanol purification->product

Caption: General workflow for the synthesis of 1-(2-chloro-6-fluorophenyl)ethanol.

Quantitative Data

The following table summarizes the expected properties and yield for the product. The yield is an estimated range based on typical Grignard reactions with similar substrates.

Product NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
1-(2-chloro-6-fluorophenyl)ethanolC₈H₈ClFO174.6070-90>95 (after chromatography)

Characterization Data

The structure of the final product, 1-(2-chloro-6-fluorophenyl)ethanol, can be confirmed by standard spectroscopic methods. The following are predicted NMR chemical shifts based on analogous compounds.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.00 (m, 3H, Ar-H), 5.30-5.20 (q, J = 6.5 Hz, 1H, CH-OH), 2.50 (br s, 1H, OH), 1.60 (d, J = 6.5 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.5 (d, JCF = 245 Hz), 138.0, 130.0 (d, JCF = 10 Hz), 126.0, 125.0 (d, JCF = 4 Hz), 114.0 (d, JCF = 22 Hz), 68.0, 24.0.

Applications in Drug Development

Substituted phenyl ethanols are important pharmacophores found in a variety of therapeutic agents. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

  • Enhanced Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life.

  • Increased Lipophilicity: The halogen atoms can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

  • Modulation of Binding Affinity: The electronic effects of the halogens can alter the molecule's interaction with biological targets, leading to improved potency and selectivity.

Derivatives of 1-(2-chloro-6-fluorophenyl)ethanol can be further functionalized to explore their potential as kinase inhibitors, central nervous system agents, or in other therapeutic areas where precise modulation of molecular properties is crucial.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under a dry, inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic. Proper temperature control is crucial, especially during the addition of reagents.

  • Work in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-chloro-6-fluorobenzaldehyde. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group, which are readily synthesized through the condensation of a primary amine and an aldehyde. Due to their diverse biological activities, including antimicrobial and anticancer properties, Schiff bases are of significant interest in medicinal chemistry and drug development.[1] This guide outlines a general synthetic procedure, characterization methods, and potential applications of these compounds, with a focus on providing a reproducible experimental protocol.

Introduction

Schiff bases, first reported by Hugo Schiff, are formed via a condensation reaction between a primary amine and a carbonyl compound.[1] The imine group is crucial for their chemical and biological activities.[1] These compounds and their metal complexes have garnered considerable attention due to their wide range of pharmacological applications, including antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory activities.[2][3] The synthesis is typically straightforward, often involving refluxing the reactants in an alcoholic solvent.[1][4] The starting material, this compound, is a halogenated benzaldehyde (B42025) derivative used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.[5]

Applications of Schiff Bases

Schiff bases derived from substituted benzaldehydes are known to exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

  • Antimicrobial Activity: Many Schiff bases have demonstrated potent antibacterial and antifungal properties.[3][6][7] For instance, certain Schiff bases have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[7] The presence of halogen substituents on the aldehydic ring can enhance the antimicrobial efficacy.

  • Anticancer Activity: A growing body of research highlights the potential of Schiff bases as anticancer agents.[2][8][9][10][11] They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like the MAPK pathway.[9] Some Schiff bases have shown cytotoxicity against human breast cancer cell lines (MCF-7) and other cancer cell lines.[2][6]

  • Urease Inhibition: Schiff bases and their copper(II) complexes have been shown to be effective inhibitors of urease, an enzyme implicated in the pathogenesis of diseases caused by Helicobacter pylori.[12]

  • Other Biological Activities: The applications of Schiff bases extend to anti-inflammatory, anticonvulsant, and antiviral activities.[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative Schiff base from this compound and a primary amine, in this case, 4-aminophenol (B1666318). This protocol is based on established methods for Schiff base synthesis.

Synthesis of 4-(((2-chloro-6-fluorophenyl)methylene)amino)phenol

Materials:

  • This compound (1.0 mmol, 158.56 g/mol )

  • 4-Aminophenol (1.0 mmol, 109.13 g/mol )

  • Absolute Ethanol (B145695) (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.0 mmol of 4-aminophenol in 10 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • Add the 4-aminophenol solution to the round-bottom flask containing the this compound solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux and maintain the reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.

  • Dry the purified crystals in a desiccator.

  • Record the yield, melting point, and characterize the compound using spectroscopic methods.

Characterization Data

The synthesized Schiff base should be characterized to confirm its structure and purity. The following table summarizes the expected characterization data based on analogous compounds.

ParameterExpected Result
Appearance Crystalline solid
Melting Point (°C) To be determined experimentally
Yield (%) Typically in the range of 70-90%
**FTIR (cm⁻¹) **~1620-1640 (C=N, azomethine), ~3300-3400 (O-H, phenolic)
¹H NMR (δ, ppm) ~8.5-9.0 (s, 1H, -CH=N-), ~6.8-8.0 (m, aromatic protons), ~9.5-10.5 (s, 1H, -OH)
¹³C NMR (δ, ppm) ~158-165 (-CH=N-), ~115-160 (aromatic carbons)
Mass Spec (m/z) Corresponding molecular ion peak [M]+ or [M+H]+

Visualizations

Reaction Scheme

Schiff_Base_Synthesis cluster_conditions Reaction Conditions cluster_product Product R1 This compound P Schiff Base (4-(((2-chloro-6-fluorophenyl)methylene)amino)phenol) R1->P + R2 4-Aminophenol R2->P Solvent Ethanol Catalyst Glacial Acetic Acid Heat Reflux

Caption: General reaction scheme for the synthesis of a Schiff base.

Experimental Workflow

Experimental_Workflow start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve 4-Aminophenol in Ethanol start->dissolve_amine mix Combine Solutions dissolve_aldehyde->mix dissolve_amine->mix add_catalyst Add Glacial Acetic Acid mix->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterize the Schiff Base (MP, FTIR, NMR, MS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

Potential Anticancer Signaling Pathway Modulation

MAPK_Pathway SchiffBase Schiff Base Derivative ROS Reactive Oxygen Species (ROS) Production SchiffBase->ROS Mito Mitochondrial Dysfunction SchiffBase->Mito MAPK MAPK Signaling Pathway (e.g., p38, JNK, ERK) ROS->MAPK Mito->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: A potential mechanism of anticancer action via the MAPK pathway.

References

Application Notes and Protocols for the Quantification of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including dicloxacillin (B1670480) and flucloxacillin.[1] The accurate quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). The following protocols are based on established analytical techniques and can be adapted for specific laboratory requirements.

Analytical Methods Overview

The primary methods for the quantification of this compound and related halogenated benzaldehydes are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for structural confirmation but are not typically used for quantification.[2][3]

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It offers high sensitivity and specificity, particularly when coupled with a mass spectrometer (MS).[4]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. For aldehydes, derivatization is often employed to enhance detection by UV or fluorescence detectors.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from methodologies developed for similar halogenated benzaldehyde (B42025) isomers and provides a robust starting point for the quantification of this compound.[4][6]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve dilute Serial Dilutions dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify integrate->quantify end End quantify->end Report Results

Caption: Workflow for GC-MS quantification of this compound.

Protocol: GC-MS Quantification

1. Sample Preparation:

  • Dissolve a known quantity of the sample in a suitable GC-grade solvent such as acetonitrile (B52724) or dichloromethane.

  • Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.

2. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7000D TQ MS or equivalent.

3. Chromatographic Conditions:

  • Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or a similar mid-polarity column is recommended.[4]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[4]

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C, hold for 2 minutes.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.[4]

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

5. Data Analysis:

  • Integrate the peak area of the characteristic ion(s).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Expected Performance (based on related compounds)

The following table summarizes typical validation parameters for GC methods used for similar halogenated benzaldehydes.[6]

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.4 ppm
Limit of Quantitation (LOQ)~1.2 ppm
Accuracy (Recovery)93.7% - 107.7%

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

For compounds that may not be suitable for GC or for laboratories where GC-MS is not available, HPLC provides a reliable alternative. This protocol includes a derivatization step to enhance UV detection.

Experimental Workflow: HPLC Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve derivatize Derivatize with DNPH dissolve->derivatize dilute Dilute Sample derivatize->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify integrate->quantify end End quantify->end Report Results

Caption: Workflow for HPLC quantification of this compound.

Protocol: HPLC Quantification

1. Derivatization and Sample Preparation:

  • Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile with a catalytic amount of acid (e.g., sulfuric acid).

  • Mix the sample solution containing this compound with the DNPH reagent.

  • Allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.

  • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.[4]

2. Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

3. Chromatographic Conditions:

  • Column: Zorbax SB-C18, 5 µm, 4.6 x 250 mm or equivalent.[7]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 205 nm or optimized for the DNPH derivative.[7]

4. Data Analysis:

  • Integrate the peak area of the derivatized analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Method Validation Parameters

The HPLC method should be validated according to ICH guidelines, assessing specificity, limit of detection, limit of quantitation, precision, linearity, and accuracy.[7]

ParameterAcceptance Criteria
Specificity The method should be able to separate the analyte from its impurities.
Linearity Correlation coefficient (r²) should be ≥ 0.99.
Precision Relative Standard Deviation (%RSD) should be ≤ 2%.
Accuracy Recovery should be within 98-102%.
LOD/LOQ The limits should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Summary of Quantitative Data and Method Comparison

The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

ParameterGC-MSHPLC with UV Detection
Principle Separation based on volatility and polarity, with mass-based detection.[4]Separation based on polarity, with UV absorbance detection.[4]
Volatility Suitable for volatile and thermally stable compounds.[4]Suitable for a wide range of compounds, including non-volatile ones.[4]
Derivatization Not typically required if the analyte is sufficiently volatile.[4]Often required for aldehydes to improve detection.[4]
Sensitivity Generally offers high sensitivity with low limits of detection (LOD) and quantification (LOQ).[4]Sensitivity is dependent on the chromophore of the analyte or its derivative.[4]
Specificity High specificity due to mass fragmentation patterns, providing structural information.[4]Specificity can be enhanced with selective detectors.

These protocols provide a comprehensive framework for the quantitative analysis of this compound. It is recommended that each laboratory validates the chosen method according to internal standard operating procedures and relevant regulatory guidelines to ensure data accuracy and reliability.

References

Application Note: Gas Chromatography Method for the Analysis of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-6-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of final products. Gas chromatography (GC) offers a robust and sensitive method for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS). The methodology is based on established principles for the analysis of related halogenated benzaldehydes.

Quantitative Data Summary

While a specific validated method for this compound is not extensively published, the following table summarizes typical performance parameters that can be expected based on methods for analogous compounds, such as bromofluorobenzaldehyde isomers.[1]

ParameterExpected Value
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) ~0.4 ppm
Limit of Quantification (LOQ) ~1.2 ppm
Accuracy (Recovery) 93.7% - 107.7%
Precision (RSD%) < 5%

Experimental Protocol

This protocol is adapted from a method for a structurally similar compound, 2,3-Dibromo-6-fluorobenzaldehyde, and is expected to provide excellent separation and quantification for this compound.[2]

1. Materials and Reagents

  • This compound (Reference Standard, >95% purity)

  • GC-grade solvent (e.g., Acetonitrile or Dichloromethane)

  • High-purity carrier gas (Helium or Nitrogen)

  • Gases for FID (Hydrogen and Air)

2. Instrumentation

  • Gas Chromatograph (e.g., Agilent 8890 GC system or equivalent) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]

  • GC Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[2]

  • Autosampler or manual syringe for injection.

3. Sample and Standard Preparation

The "dilute and shoot" method is often sufficient for the analysis of relatively pure samples.[3]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range, and vortex to ensure homogeneity.

4. Gas Chromatography (GC) Conditions

ParameterCondition
Carrier Gas Helium
Flow Rate 2.0 mL/min (Constant Flow)[2]
Inlet Split/Splitless
Inlet Temperature 250°C[2]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program
Initial Temperature 140°C, hold for 2 minutes[2]
Ramp Rate 5°C/min to 200°C, hold for 2 minutes[2]
Detector FID or MS
FID Temperature 250°C
MS Ionization Mode (if used) Electron Ionization (EI) at 70 eV[2]

5. Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard. If using MS, the mass spectrum of the sample peak should match the reference spectrum.

  • Quantification: Generate a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Diagrams

GC_Analysis_Workflow GC Analysis Workflow for this compound A Sample and Standard Preparation C Injection of Sample/Standard A->C B GC System Setup (Column, Gases, Temperatures) B->C D Separation in GC Column C->D E Detection (FID or MS) D->E F Data Acquisition and Processing E->F G Quantification and Reporting F->G

Caption: Experimental workflow for GC analysis.

Logical_Relationship Logical Relationship for Quantification cluster_0 Calibration cluster_1 Analysis Std1 Standard 1 (Conc. vs Area) CalCurve Calibration Curve Std1->CalCurve Std2 Standard 2 (Conc. vs Area) Std2->CalCurve StdN Standard 'n' (Conc. vs Area) StdN->CalCurve Sample Sample (Unknown Conc. vs Area) Result Calculated Concentration Sample->Result CalCurve->Result

Caption: Logical relationship for quantification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The described protocol provides a reliable and accurate analytical procedure for purity assessment and quality control. The methodology is based on reversed-phase chromatography with UV detection, a widely accessible and effective technique in analytical laboratories.

Introduction

This compound is a critical building block in the synthesis of pharmaceuticals, including antiseptics like dicloxacillin (B1670480) and flucloxacillin, as well as in the production of pesticides.[1][2] Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in complex mixtures, making it an ideal choice for analyzing the purity of this compound. This document provides a comprehensive protocol for its analysis.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₇H₄ClFO[1]
Molar Mass158.56 g/mol [1]
AppearanceWhite solid[1]
Melting Point32-35 °C[2][3]
Boiling Point104-105 °C[1]
SolubilityInsoluble in water; Soluble in methanol, ethanol[1]

Experimental Protocol

This protocol is adapted from established methods for similar halogenated benzaldehydes and general HPLC principles.[4]

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: this compound reference standard (99.5% purity or higher).

  • Sample Diluent: Acetonitrile and water mixture (50:50, v/v).

Chromatographic Conditions
ParameterCondition
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-10 min: 50% B10-15 min: 50-80% B15-20 min: 80% B20-21 min: 80-50% B21-25 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the sample diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data from the analysis.

ParameterExpected Value
Retention Time Approximately 7.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate Mobile Phase Gradient detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is suitable for routine quality control and purity assessment in research and industrial settings. Adherence to this method will enable researchers, scientists, and drug development professionals to ensure the quality of this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-6-fluorobenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the common route of chlorination of 2-chloro-6-fluorotoluene (B1346809) followed by hydrolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete chlorination of the starting material. - Suboptimal hydrolysis conditions. - Product loss during workup and purification.- Monitor the chlorination reaction by Gas Chromatography (GC) to ensure the disappearance of the starting material. - Optimize hydrolysis temperature and time. Ensure efficient mixing. - Perform careful extraction and use appropriate distillation techniques to minimize loss.
Presence of Multiple Chlorinated Intermediates in Product Incomplete conversion of 2-chloro-6-fluorobenzyl chloride and 2-chloro-6-fluorodichlorobenzyl chloride during hydrolysis.Ensure the chlorination reaction proceeds until the content of 2-chloro-6-fluorobenzyl chloride is minimal (e.g., <0.5% by GC analysis) before proceeding to hydrolysis.[1][2][3]
Formation of 2-Chloro-6-fluorobenzoic Acid Over-oxidation of the aldehyde, which can occur if air is not excluded or if certain oxidizing agents are present.Conduct the reaction under an inert atmosphere (e.g., nitrogen). Avoid unnecessarily high temperatures during hydrolysis and workup.
Difficult Purification Presence of close-boiling impurities.Utilize fractional distillation under reduced pressure for effective separation. Purity can be monitored by GC analysis of the fractions.
Reaction Stalls During Chlorination - Insufficient light source for radical initiation. - Deactivation of the initiator.- Ensure a high-intensity light source (e.g., metal halide lamp) is used.[1] - If using a chemical initiator like benzoyl peroxide, ensure it is of good quality and added at the appropriate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The main industrial synthesis involves the free-radical chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis of the resulting chlorinated intermediates.[1][2][3] Another documented method is the direct oxidation of 2-chloro-6-fluorotoluene.[4] A third route involves the nucleophilic fluorination of 2,6-dichlorobenzaldehyde.

Q2: How can I monitor the progress of the chlorination of 2-chloro-6-fluorotoluene?

A2: The reaction progress should be monitored using Gas Chromatography (GC). Samples should be taken periodically from the reaction mixture to analyze the relative amounts of 2-chloro-6-fluorotoluene, 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorodichlorobenzyl chloride, and 2-chloro-6-fluorotrichlorobenzyl chloride. The chlorination is typically considered complete when the concentration of 2-chloro-6-fluorobenzyl chloride is below 0.5%.[1][2][3]

Q3: What catalysts are effective for the hydrolysis step?

A3: While traditional methods have used strong acids like sulfuric acid, a more recent and efficient catalyst is an iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃).[1][2] This catalyst is reported to improve product quality and reduce risks associated with using large quantities of corrosive acids.

Q4: What are the expected yield and purity for the synthesis of this compound?

A4: With optimized conditions, yields can be quite high. For the chlorination-hydrolysis route using a solid superacid catalyst, yields of around 92.7% with a purity of 99.7% have been reported.[2] The older method using sulfuric acid for hydrolysis reports yields of about 90% with 99% purity.[3]

Synthetic Route Key Reagents/Catalysts Reported Yield Reported Purity Reference
Chlorination of 2-chloro-6-fluorotoluene followed by hydrolysisCl₂, light, SO₄²⁻/Fe₂O₃, H₂O~92.7%99.7%[2]
Chlorination of 2-chloro-6-fluorotoluene followed by hydrolysisBenzoyl peroxide, Cl₂, 85% H₂SO₄~90%99%[3]
Oxidation of 2-chloro-6-fluorotolueneChromyl chlorideNot specifiedNot specified[4]
Fluorination of 2,6-dichlorobenzaldehydePotassium fluoride, tetramethylammonium (B1211777) chloride10%Not specified[5]

Q5: What are the key safety precautions to consider during this synthesis?

A5: The synthesis involves hazardous materials. Chlorine gas is highly toxic and corrosive. The reaction is performed at high temperatures and may involve flammable solvents. It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and have procedures in place for quenching and neutralizing reactive chemicals.

Experimental Protocols

Protocol 1: Synthesis via Chlorination of 2-Chloro-6-fluorotoluene and Hydrolysis

This protocol is based on the method described in patent literature, employing a solid superacid catalyst for hydrolysis.[1][2]

Step 1: Chlorination

  • Set up a 500 mL four-necked glass reaction flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Ensure a tail gas absorption device is in place.

  • Charge the flask with 250g of 2-chloro-6-fluorotoluene. The addition of a small amount of phosphorus trichloride (B1173362) (0.5 mL) can improve product quality.[1]

  • Heat the reaction mixture to 150-180°C and begin introducing chlorine gas under irradiation from a metal halide lamp.

  • Monitor the reaction progress by GC. Continue the chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.

  • Once the desired conversion is achieved, stop the chlorine gas flow and purge the system with nitrogen to remove any unreacted chlorine.

Step 2: Hydrolysis

  • To the reaction mixture from Step 1, add 1g of an iron-based solid superacid catalyst (SO₄²⁻/Fe₂O₃).

  • While maintaining the temperature at 150°C, slowly add 40g of water dropwise over 3 hours.

  • After the addition of water is complete, maintain the reaction mixture at 150°C for an additional 4 hours to ensure complete hydrolysis of the chlorinated intermediates.

Step 3: Workup and Purification

  • Cool the reaction mixture to 80-100°C.

  • Add an aqueous solution of a base (e.g., sodium carbonate, sodium hydroxide) to neutralize the mixture to a pH ≥ 8.

  • Stir the mixture to ensure proper mixing, then allow the layers to separate.

  • Separate the organic layer.

  • Purify the crude this compound by reduced pressure distillation to obtain the final product.

Visualizations

G Workflow for Synthesis of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 2-Chloro-6-fluorotoluene B Chlorination with Cl2 (Light, 150-180°C) A->B Reactant C Mixture of Chlorinated Intermediates B->C Product D Addition of H2O and Solid Superacid Catalyst (150°C) C->D Input E Crude this compound D->E Output F Neutralization (pH >= 8) E->F G Phase Separation F->G H Reduced Pressure Distillation G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

G Troubleshooting Logic for Low Yield A Low Yield Observed B Analyze Crude Product by GC A->B C High Starting Material Content? B->C Yes E High Intermediate Content? B->E No D Incomplete Chlorination C->D F Incomplete Hydrolysis E->F Yes G Low Mass Balance? E->G No H Loss During Workup/Purification G->H Yes

References

Technical Support Center: Purification of Crude 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-6-fluorobenzaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My purified this compound has a low melting point and appears as a yellowish oil or semi-solid, not a white solid. What are the likely impurities?

A1: A low melting point and yellowish appearance suggest the presence of impurities. The melting point of pure this compound is 32-35 °C.[1][2][3][4] Common impurities can include:

  • Residual Solvents: Solvents used during the synthesis or extraction, such as toluene (B28343) or dimethyl sulfoxide.[5]

  • Unreacted Starting Materials: Such as 2,6-dichlorobenzaldehyde (B137635) or 2-chloro-6-fluorotoluene.[5][6][7]

  • Over-chlorinated Byproducts: Such as 2-chloro-6-difluorobenzyl chloride and 2-chloro-6-trifluorobenzyl chloride from the chlorination step.[6][7]

  • Hydrolysis Byproducts: Such as 6-chlorosalicaldehyde if the reaction with alkali is not well-controlled.[2]

Q2: I performed a simple distillation, but the purity of my this compound did not significantly improve. Why?

A2: Simple distillation may not be effective if the impurities have boiling points close to that of this compound (boiling point of 104-105 °C at reduced pressure).[2] For instance, other halogenated benzaldehyde (B42025) derivatives might co-distill. In such cases, fractional distillation under reduced pressure (vacuum distillation) is recommended to achieve better separation.[6][7]

Q3: My final product shows extra peaks in the gas chromatography (GC) analysis. How can I identify and remove these impurities?

A3: To identify the impurities, you can use techniques like GC-MS (Gas Chromatography-Mass Spectrometry). Based on the likely synthesis route, these peaks could correspond to starting materials or byproducts.[6][7]

  • For removing closely related structural isomers or byproducts, column chromatography is often the most effective method.[4][5]

  • If the impurities are significantly less volatile, vacuum distillation can be effective.[6]

Q4: After purification by distillation, the yield of this compound is very low. What could be the reasons?

A4: Low yield after distillation could be due to several factors:

  • Decomposition: The compound might be sensitive to high temperatures. Ensure the distillation is performed under reduced pressure to lower the boiling point.

  • Mechanical Losses: Product loss can occur in the distillation apparatus. Ensure proper setup and careful transfer of the product.

  • Incomplete Reaction: If the initial synthesis reaction was incomplete, the amount of desired product in the crude mixture would be low to begin with.

Q5: Can I use recrystallization to purify this compound?

A5: While the product is a solid at room temperature, recrystallization is not a commonly cited method in the literature for this specific compound. Distillation and chromatography are the more frequently mentioned techniques.[4][5][6][7] However, if you choose to attempt recrystallization, selecting an appropriate solvent system where the solubility of the desired compound and impurities differs significantly with temperature would be crucial.

Purification Method Performance

Purification TechniquePurity AchievedYieldKey ConsiderationsReference
Reduced Pressure Distillation / Rectification99.7%92.7% - 95%Effective for removing non-volatile or significantly more volatile impurities. Requires careful control of pressure and temperature.[6][8]
Column ChromatographyHigh (exact % not specified)90% (isolated yield)Excellent for separating closely related compounds and isomers. Can be time-consuming and require significant solvent volumes.[4][5]

Experimental Protocols

1. Fractional Distillation under Reduced Pressure

This method is suitable for separating this compound from impurities with different boiling points.

  • Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a vacuum pump with a pressure gauge.

  • Procedure:

    • Place the crude this compound into the round-bottom flask along with a few boiling chips.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

    • Slowly reduce the pressure in the system using the vacuum pump to the desired level (e.g., 10 mmHg).

    • Begin heating the flask gently using a heating mantle.

    • Monitor the temperature at the top of the column. The temperature should rise and then stabilize as the first fraction (impurities with lower boiling points) begins to distill.

    • Collect the initial fractions, which will likely contain more volatile impurities.

    • As the temperature stabilizes at the boiling point of this compound at that pressure (approx. 92 °C at 10 mmHg), change the receiving flask to collect the pure product.[3]

    • Stop the distillation before all the material in the flask has vaporized to avoid concentrating non-volatile, potentially unstable impurities.

    • Allow the apparatus to cool completely before releasing the vacuum.

2. Column Chromatography

This technique is ideal for removing impurities with similar polarities to the desired product.

  • Materials:

    • Crude this compound.

    • Silica (B1680970) gel (for column chromatography).

    • An appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate; the exact ratio should be determined by thin-layer chromatography (TLC)).

    • Chromatography column, collection tubes/flasks.

  • Procedure:

    • Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between this compound and its impurities (aim for an Rf value of ~0.3 for the product).

    • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column. Allow the silica to settle, and then add a layer of sand on top.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

    • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

    • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow start Crude this compound prelim_analysis Preliminary Analysis (TLC/GC) start->prelim_analysis high_boiling_impurities High-boiling or Non-volatile Impurities Present? prelim_analysis->high_boiling_impurities Analyze Impurity Profile distillation Fractional Vacuum Distillation close_boiling_impurities Closely Related Impurities (e.g., Isomers) Present? distillation->close_boiling_impurities Post-Distillation Analysis chromatography Column Chromatography final_product Pure this compound chromatography->final_product high_boiling_impurities->distillation Yes high_boiling_impurities->close_boiling_impurities No close_boiling_impurities->chromatography Yes close_boiling_impurities->final_product No end Characterization (GC, MP, NMR) final_product->end

Caption: Decision workflow for selecting a purification technique for crude this compound.

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with 2-Chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflow for this sterically hindered and electronically deactivated substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The Suzuki coupling of this compound presents two main challenges. Firstly, aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2] Secondly, the presence of two ortho-substituents (chloro and fluoro groups) creates significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst and slow down the reaction.[3][4][5][6][7][8]

Q2: What are the most critical factors for a successful coupling with this substrate?

A2: The three most critical factors are:

  • Catalyst System: The choice of both the palladium precursor and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the aryl chloride and stabilize the active catalytic species.[3][9][10][11]

  • Base: The strength and nature of the base are crucial for the transmetalation step. The appropriate base depends on the boronic acid and the solvent system used.[1][12]

  • Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key to achieving high yields and minimizing side reactions.[13][14]

Q3: What are common side reactions, and how can they be minimized?

A3: Common side reactions include:

  • Homocoupling of the boronic acid to form a biaryl byproduct. This is often caused by the presence of oxygen.[13] To minimize it, ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also help.[1][13]

  • Protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen atom). This can be an issue with unstable boronic acids. Using fresh, high-purity boronic acids or more stable derivatives like pinacol (B44631) esters or MIDA boronates can mitigate this problem.[12][13]

  • Dehalogenation of the this compound. This can occur in the presence of certain hydride sources. If this is a significant issue, consider switching from amine or alcohol-containing reagents to carbonate or phosphate (B84403) bases and aprotic solvents.[13]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Catalyst Use a more active catalyst system. For sterically hindered aryl chlorides, consider palladium precursors like Pd(OAc)₂, Pd₂(dba)₃ combined with bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos.[11] Alternatively, use a pre-formed catalyst like a Buchwald precatalyst.[10][15] Ensure your palladium source has not degraded; Pd₂(dba)₃, for instance, can decompose over time.[1]
Inappropriate Ligand Standard ligands like PPh₃ may be ineffective.[15] Switch to specialized ligands designed for challenging couplings. The ligand-to-palladium ratio is also critical and typically ranges from 1:1 to 4:1.[13]
Insufficient Base Strength The base is essential for activating the boronic acid.[12] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The base should be finely powdered and anhydrous.[14]
Low Reaction Temperature Aryl chloride couplings often require elevated temperatures to proceed at a reasonable rate.[14] If the reaction is sluggish, consider cautiously increasing the temperature (e.g., from 80 °C to 100-110 °C), while monitoring for potential decomposition.[13]
Poor Solvent Choice Anhydrous and degassed solvents are crucial.[14] Common choices for Suzuki couplings include toluene (B28343), dioxane, or THF, often with a small amount of water.[1][2]
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Oxygen in the Reaction The presence of oxygen is a primary cause of boronic acid homocoupling.[13] Ensure your degassing procedure is rigorous (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[14]
Boronic Acid Instability If protodeboronation is suspected, use a fresh batch of boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can release the boronic acid slowly under the reaction conditions.[1][13]
Incorrect Stoichiometry Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help drive the cross-coupling reaction to completion and outcompete homocoupling.[14]

Catalyst and Ligand Selection Data

The following table summarizes representative catalyst systems that have proven effective for the Suzuki coupling of sterically hindered and deactivated aryl chlorides.

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene100>95[11]
Pd₂(dba)₃XPhosK₃PO₄Dioxane110High[4]
Pd(OAc)₂RuPhosK₃PO₄t-AmylOH100High[11]
Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane/H₂O80Moderate to High[16]
Pd(PPh₃)₄(none)K₂CO₃Toluene/H₂O80Low to Moderate[3][17]

Note: Yields are representative and can vary based on the specific boronic acid partner and reaction conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a starting point protocol that may require optimization for your specific boronic acid.

Reaction Setup:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[17]

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive flow of inert gas.

  • Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[17]

Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki Coupling prep Reagent Preparation (Substrate, Boronic Acid, Base) setup Reaction Setup (Flame-dried flask, Inert atmosphere) prep->setup reagents Add Solid Reagents setup->reagents catalyst Add Pd Source & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Characterize Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield or No Reaction check_catalyst Is the Catalyst System Potent? (Bulky, e⁻-rich ligand? Active Pd source?) start->check_catalyst change_catalyst Action: Use Buchwald Ligand/Precatalyst (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_conditions Are Reaction Conditions Optimal? (Temp? Base? Degassing?) check_catalyst->check_conditions Yes success Yield Improved change_catalyst->success increase_temp Action: Increase Temperature Cautiously check_conditions->increase_temp Temp Low change_base Action: Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_conditions->change_base Base Weak improve_degassing Action: Improve Degassing Protocol check_conditions->improve_degassing O₂ Contamination check_reagents Are Reagents High Purity? (Fresh boronic acid? Anhydrous solvent?) check_conditions->check_reagents Yes increase_temp->success change_base->success improve_degassing->success use_fresh Action: Use Fresh Reagents /Purify Starting Materials check_reagents->use_fresh No check_reagents->success Yes use_fresh->success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-6-fluorobenzaldehyde in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-Chloro-6-fluorobenzaldehyde in common cross-coupling reactions.

The inherent low reactivity of this compound stems from a combination of steric hindrance and electronic effects. The ortho-positioning of the chloro, fluoro, and aldehyde substituents creates a sterically congested environment around the carbon-chlorine bond, impeding the oxidative addition step in palladium-catalyzed coupling reactions. Additionally, the electron-withdrawing nature of the fluorine and aldehyde groups deactivates the aromatic ring, further slowing down the reaction.

This guide offers insights and practical solutions for successfully employing this challenging substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard cross-coupling reactions?

A1: The low reactivity is primarily due to two factors:

  • Steric Hindrance: The two ortho-substituents (fluorine and aldehyde) physically block the palladium catalyst from accessing the C-Cl bond for oxidative addition, which is a critical step in the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nature of the fluoro and aldehyde groups reduces the electron density of the aromatic ring, making the C-Cl bond stronger and less susceptible to cleavage by the palladium catalyst.

Q2: What are the most critical parameters to control for a successful coupling reaction with this substrate?

A2: The most critical parameters are the choice of catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. For sterically hindered and electron-deficient substrates like this compound, catalyst systems employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required.

Q3: Are there any alternatives to palladium-catalyzed coupling for this substrate?

A3: While palladium catalysis is the most common approach, nickel-catalyzed cross-coupling reactions can sometimes be effective for unreactive aryl chlorides. Additionally, for certain transformations, nucleophilic aromatic substitution (SNAr) might be a viable alternative, particularly with strong nucleophiles, as the electron-withdrawing groups can activate the ring for this type of reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no conversion of this compound.

Possible Cause Suggested Solution
Inactive Catalyst Use a pre-formed palladium(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or ensure efficient in-situ reduction of a Pd(II) precursor (e.g., Pd(OAc)₂).
Inefficient Ligand Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or other Buchwald-type ligands. These ligands promote oxidative addition with sterically hindered aryl chlorides.
Inappropriate Base Use a strong, non-coordinating base like K₃PO₄, Cs₂CO₃, or KF. Ensure the base is anhydrous and finely powdered.
Poor Solvent Choice Use anhydrous and degassed polar aprotic solvents like 1,4-dioxane (B91453), toluene (B28343), or DMF. A small amount of water can sometimes be beneficial.
Low Reaction Temperature Increase the reaction temperature, often in the range of 80-120 °C. Microwave irradiation can also be effective in driving the reaction to completion.
Sonogashira Coupling

Issue: Low yield or formation of alkyne homocoupling (Glaser coupling) byproducts.

Possible Cause Suggested Solution
Catalyst Deactivation Use a robust palladium catalyst system, potentially with bulky phosphine ligands. For aryl chlorides, higher catalyst loadings may be necessary.
Glaser Homocoupling Reduce the amount of copper(I) co-catalyst or switch to a copper-free Sonogashira protocol. Ensure strictly anaerobic conditions, as oxygen promotes homocoupling.
Weak Base A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is typically used. For challenging substrates, a stronger base in a polar aprotic solvent may be needed.
Low Temperature Reactions with aryl chlorides often require elevated temperatures (60-100 °C) to proceed at a reasonable rate.
Buchwald-Hartwig Amination

Issue: Failure to form the C-N bond.

Possible Cause Suggested Solution
Steric Hindrance This is a major challenge for di-ortho-substituted substrates. The use of highly active catalyst systems is crucial.
Suboptimal Catalyst System Employ specialized catalyst systems known for coupling hindered substrates. This includes palladium precursors combined with bulky biaryl phosphine ligands (e.g., BrettPhos for primary amines) or N-heterocyclic carbene (NHC) ligands.
Base Incompatibility Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate. The choice of base can be critical and may need to be screened.
Solvent Effects Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are generally preferred.

Quantitative Data from Analogous Systems

The following tables provide representative data for coupling reactions of sterically hindered and electron-deficient aryl chlorides. While not specific to this compound, these examples offer a valuable starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

Aryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-DimethylchlorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
2-Chloro-6-methylaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄t-AmylOH1001692
2,4,6-TrichlorobenzaldehydePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801285

Table 2: Sonogashira Coupling of Electron-Deficient Aryl Chlorides

Aryl ChlorideAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-DichloropyridinePhenylacetylenePdCl₂(PPh₃)₂ (3)-CuI (5)TEATHF652488
4-ChlorobenzonitrileTrimethylsilylacetylenePd(OAc)₂ (2)SPhos (4)-Cs₂CO₃Dioxane1001291
2-Chloro-6-fluorotoluenePhenylacetylenePd₂(dba)₃ (2)XPhos (8)-K₃PO₄Toluene1102475

Table 3: Buchwald-Hartwig Amination of Sterically Hindered Aryl Chlorides

Aryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Chloro-1,3-dimethylbenzeneAnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001894
2,6-Diisopropylaniline2-Chloro-1,3,5-triisopropylbenzenePd(OAc)₂ (1)Custom P,N-ligandK₃PO₄Dioxane1002496
2-ChlorotolueneMorpholine[Pd(cinnamyl)Cl]₂ (1)Mor-DalPhos (2)Cs₂CO₃Toluene1102488

Experimental Protocols

The following are general, adaptable protocols for the coupling reactions of this compound. Note: These are starting points and will likely require optimization for yield and purity.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv) and the degassed solvent (e.g., toluene, 1,4-dioxane).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane or DMF), followed by the terminal alkyne (1.2-1.5 equiv) and the base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equiv).

  • Reaction: Heat the mixture to 100-120 °C and stir vigorously.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition the residue between an organic solvent and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., a suitable Buchwald ligand, 2-6 mol%), and the base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane), followed by this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Reaction: Heat the sealed tube to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Visualizations

Troubleshooting_Low_Reactivity Start Low or No Product (this compound) Catalyst Optimize Catalyst System Start->Catalyst Base Optimize Base Start->Base Conditions Adjust Reaction Conditions Start->Conditions Ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) Catalyst->Ligand NHC Consider N-Heterocyclic Carbene (NHC) Ligand Catalyst->NHC Success Successful Coupling Ligand->Success NHC->Success StrongBase Use Stronger, Non-coordinating Base (K3PO4, Cs2CO3, NaOtBu) Base->StrongBase StrongBase->Success Temp Increase Temperature (80-120 °C) Conditions->Temp Microwave Consider Microwave Irradiation Conditions->Microwave Solvent Use Anhydrous, Degassed Polar Aprotic Solvent Conditions->Solvent Temp->Success Microwave->Success Solvent->Success

Caption: Troubleshooting flowchart for overcoming low reactivity.

General_Coupling_Workflow Setup 1. Reaction Setup (Substrates, Catalyst, Ligand, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Reaction 4. Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup 5. Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify

Caption: General experimental workflow for coupling reactions.

Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Knoevenagel condensation of 2-chloro-6-fluorobenzaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the Knoevenagel condensation with this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield for the Knoevenagel condensation of this compound consistently low?

Answer: Low yields in this reaction can be attributed to several factors, often related to the specific nature of the substituted benzaldehyde. This compound has two electron-withdrawing groups, which should activate the aldehyde for nucleophilic attack, but steric hindrance from the ortho-substituents can also play a role. Key areas to investigate include:

  • Catalyst Activity: The catalyst, typically a weak base, may be old, impure, or not potent enough to efficiently deprotonate the active methylene (B1212753) compound.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reaction or the formation of side products.

  • Water Content: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1]

  • Purity of Reactants: Impurities in the this compound or the active methylene compound can interfere with the reaction.

Troubleshooting Steps:

  • Catalyst:

    • Use a fresh or recently purified catalyst.

    • Consider a more active catalyst. While piperidine (B6355638) is commonly used, other amines or ammonium (B1175870) salts like ammonium acetate (B1210297) can be effective.[2]

    • Ensure the correct stoichiometric amount of catalyst is used; too much can lead to side reactions.

  • Solvent:

    • The choice of solvent is critical. Protic solvents like ethanol (B145695) or methanol (B129727) can be effective.[3] Aprotic polar solvents such as DMF have also been shown to give excellent results in some cases.[1]

    • Consider solvent-free conditions, which can sometimes improve yields and are environmentally friendly.[1]

  • Temperature:

    • Optimize the reaction temperature. While some Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side product formation.

  • Water Removal:

    • If the reaction is sensitive to water, consider using a Dean-Stark apparatus for azeotropic removal of water, or add molecular sieves to the reaction mixture.[1]

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: The primary side reactions in a Knoevenagel condensation are self-condensation of the aldehyde and Michael addition of the active methylene compound to the product.

  • Self-Condensation of this compound: This is more likely to occur with stronger bases. Using a weak base like piperidine or ammonium acetate is generally preferred.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a Michael addition with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.

Minimization Strategies:

  • Base Strength: Use a weak base as a catalyst.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the active methylene compound can sometimes be beneficial, but a large excess may favor Michael addition.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC. Once the starting aldehyde is consumed, work up the reaction to prevent further reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] The process is typically catalyzed by a weak base and involves three main steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.

  • Dehydration: The resulting intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product.[1]

Q2: How do the electron-withdrawing groups on this compound affect the reaction?

A2: The chloro and fluoro groups are electron-withdrawing, which makes the carbonyl carbon of the aldehyde more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the reaction rate compared to unsubstituted benzaldehyde. However, the ortho positioning of these groups can introduce steric hindrance, potentially requiring slightly more forcing conditions (e.g., gentle heating) to achieve a good yield.

Q3: What are some suitable active methylene compounds to use with this compound?

A3: Common active methylene compounds for Knoevenagel condensations include malononitrile (B47326), ethyl cyanoacetate, and methyl cyanoacetate. The choice of the active methylene compound can influence the reactivity and the properties of the final product. This compound has been shown to undergo a piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate.[4]

Q4: Are there any "green" or more environmentally friendly protocols for this reaction?

A4: Yes, several green chemistry approaches have been developed for the Knoevenagel condensation. These include the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable or biodegradable catalysts.[5] For example, some reactions can be carried out by simply grinding the reactants together at room temperature, sometimes with a solid catalyst.[6]

Data Presentation

The following tables summarize representative quantitative data on how different reaction parameters can affect the yield of Knoevenagel condensations involving substituted benzaldehydes. While specific data for this compound is not widely available in a comparative format, these tables illustrate the expected trends.

Table 1: Effect of Different Catalysts on Yield

Catalyst (0.1 eq)SolventTemperature (°C)Time (h)Representative Yield (%)
PiperidineEthanolReflux2~90
Ammonium AcetateTolueneReflux4~85
L-ProlineEthanol606~80
NoneEthanolReflux24<10

Table 2: Effect of Different Solvents on Yield

CatalystSolventTemperature (°C)Time (h)Representative Yield (%)
PiperidineEthanolReflux2~90
PiperidineTolueneReflux2~88
PiperidineDMF802~92
PiperidineWaterReflux4~75
PiperidineSolvent-free601~95

Table 3: Effect of Temperature on Yield

CatalystSolventTemperature (°C)Time (h)Representative Yield (%)
PiperidineEthanol25 (Room Temp)12~65
PiperidineEthanol504~85
PiperidineEthanol78 (Reflux)2~90

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound with Malononitrile

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) and a magnetic stir bar.

  • Stir the mixture at room temperature to dissolve the solids.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Mandatory Visualization

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aldehyde, Active Methylene Compound, and Solvent B Add Catalyst A->B Stir C Heat to Desired Temperature B->C D Monitor by TLC C->D Maintain Temp E Cool Reaction Mixture D->E Reaction Complete F Filter Product E->F G Wash with Cold Solvent F->G H Dry Product G->H I Recrystallize (if needed) H->I

Caption: Experimental workflow for the Knoevenagel condensation.

Troubleshooting_Low_Yield Start Low Yield Observed CheckCatalyst Check Catalyst (Fresh? Correct Amount?) Start->CheckCatalyst CheckConditions Check Reaction Conditions (Temp? Time? Solvent?) Start->CheckConditions CheckWater Consider Water Inhibition Start->CheckWater CheckPurity Check Reactant Purity Start->CheckPurity Sol_Catalyst Use Fresh/Different Catalyst (e.g., Ammonium Salt) CheckCatalyst->Sol_Catalyst Issue Found Sol_Conditions Optimize Temp/Time/Solvent (Monitor by TLC) CheckConditions->Sol_Conditions Issue Found Sol_Water Remove Water (Dean-Stark/Mol. Sieves) CheckWater->Sol_Water Issue Found Sol_Purity Purify Starting Materials CheckPurity->Sol_Purity Issue Found

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

References

Technical Support Center: Managing Reaction Conditions for Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reaction conditions for halogenated benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this important class of compounds.

General Troubleshooting and FAQs

This section addresses overarching issues that can be encountered across various reactions with halogenated benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of halogen (F, Cl, Br, I) on the benzaldehyde (B42025) important for my reaction?

The nature of the halogen significantly impacts the reactivity of the aromatic ring. The C-X bond strength decreases from F > Cl > Br > I. For cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, the reactivity order is generally I > Br > Cl > F, as the oxidative addition step is often rate-limiting.[1][2] For nucleophilic aromatic substitution (SNA), the reactivity order is typically F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[3][4]

Q2: I am observing significant dehalogenation of my starting material. What are the common causes and how can I minimize it?

Dehalogenation is a common side reaction, particularly in cross-coupling and reductive amination reactions.[5][6]

  • Potential Causes:

    • The catalyst system may be too active, promoting hydrodehalogenation.

    • The base might be too strong or the reaction temperature too high.[7]

    • For palladium-catalyzed reactions, certain ligands can favor dehalogenation.

  • Solutions:

    • Screen different ligands; sometimes a less electron-rich ligand can suppress this side reaction.

    • Use a weaker base (e.g., K₂CO₃ instead of NaOtBu).[7]

    • Lower the reaction temperature.

    • In reductive aminations, modifying the catalyst, for instance by using a bimetallic system like Pd-Cu, can suppress dehalogenation.[5]

Q3: My reaction is sluggish or stalls completely. What should I investigate first?

  • Catalyst Deactivation: Ensure strictly anaerobic and anhydrous conditions, as oxygen and moisture can deactivate many catalysts, especially palladium complexes.[7][8] Consider using more robust pre-catalysts.[9]

  • Inadequate Solubility: The solvent must sufficiently dissolve all reactants, including the base.[8] If solubility is an issue, consider a co-solvent system.

  • Poor Reagent Purity: Verify the purity of your starting materials, solvents, and reagents. Impurities can inhibit the catalyst or participate in side reactions.

Q4: How does the position of the halogen (ortho, meta, para) affect the reaction?

The position of the halogen influences the electronic and steric properties of the benzaldehyde.

  • Electronic Effects: A halogen at the ortho or para position can participate in resonance stabilization of intermediates in nucleophilic aromatic substitution, accelerating the reaction.[4]

  • Steric Hindrance: An ortho halogen can sterically hinder the approach of reagents to the aldehyde group or to the site of coupling, potentially requiring more tailored catalysts or harsher reaction conditions.

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

This reaction is widely used to form C-C bonds between a halogenated benzaldehyde and an organoboron species.[1]

Common Issues & Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Inefficient oxidative addition (especially with -Cl).Use a more active catalyst system with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, RuPhos).[7] Consider using a nickel catalyst for aryl chlorides.[7]
Poor transmetalation.The choice of base is critical. K₃PO₄ or Cs₂CO₃ are often effective.[7][10] Ensure the base is sufficiently soluble in the reaction medium.
Catalyst deactivation.Use degassed solvents and maintain an inert atmosphere (N₂ or Ar).[7] Pre-catalysts can provide a more stable source of the active catalyst.[9]
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and reagents before use.[7]
Dehalogenation Catalyst system is too reactive.Screen different ligands or use a lower catalyst loading. Lowering the reaction temperature can also help.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde (B125591) with Phenylboronic Acid [11]

  • To an oven-dried flask, add 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., a mixture of toluene (B28343) and water).

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form C-N bonds.[12]

Common Issues & Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Aryl chlorides are challenging substrates.Use specialized ligands like BrettPhos or Josiphos designed for activating C-Cl bonds.[7]
The base is not suitable.Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[7][9] The choice of base can be substrate-dependent and may require screening.
Catalyst inhibition.The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Ligand choice is crucial to mitigate this.
Side Reactions Dehalogenation.Use a weaker base or lower the reaction temperature.[7]
Reaction with other functional groups.If the substrate contains other nucleophilic groups (e.g., phenols), they may compete in the coupling reaction. Protection of these groups may be necessary.[13]

Logical Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides to form substituted alkynes.[14][15]

Common Issues & Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Ineffective catalyst system.The choice of palladium source, copper co-catalyst (if used), and ligand is crucial. For challenging substrates, consider specialized ligands.
Poor solvent choice.The solvent must dissolve a range of components, from lipophilic aryl halides to inorganic bases.[16] A variety of solvents, including polar aprotic and nonpolar, have been used.[16]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Rigorously exclude air from the reaction.
High concentration of copper catalyst.Reduce the amount of copper(I) co-catalyst. Copper-free conditions are also an option, though they may require more specialized ligands.[15]

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne [7]

  • To a Schlenk flask, add the aryl halide (1.0 mmol), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and Cu(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed solvent (e.g., triethylamine (B128534) or THF).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 80-100 °C) and monitor its progress.

  • Upon completion, cool the mixture and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify by flash column chromatography.

Grignard Reactions

The formation of a Grignard reagent from a halogenated benzaldehyde is not feasible due to the reactivity of the aldehyde. Instead, a halogenated benzene (B151609) is used to form the Grignard reagent, which is then reacted with a suitable electrophile. When reacting with a halogenated benzaldehyde, protection of the aldehyde group is necessary.[17]

Common Issues & Troubleshooting in Grignard Reagent Formation with Halobenzenes

IssuePossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate Inactive magnesium surface.Activate the magnesium turnings with a crystal of iodine, 1,2-dibromoethane, or by mechanical stirring.[18]
Presence of moisture.Use oven-dried glassware and anhydrous solvents (e.g., diethyl ether, THF).[18]
Low Yield of Grignard Reagent Wurtz coupling side reaction.Add the halide slowly to the magnesium suspension to maintain a low local concentration.[18][19]
Reaction with Aldehyde Group Unprotected aldehyde.The aldehyde group must be protected, for instance, as an acetal, before the Grignard reaction is performed on another part of the molecule.[17]

Experimental Workflow: Protection and Grignard Reaction

Grignard_Workflow Start Halogenated Benzaldehyde Protection Protect Aldehyde (e.g., as Acetal) Start->Protection Grignard_Formation Grignard Reagent Formation with Mg Protection->Grignard_Formation Reaction Reaction with Electrophile Grignard_Formation->Reaction Deprotection Deprotection of Aldehyde Reaction->Deprotection Product Final Product Deprotection->Product

Caption: General workflow for reactions involving a Grignard reagent and a halogenated benzaldehyde.

Purification Strategies

Q: How can I effectively remove unreacted benzaldehyde from my product?

Several methods can be employed for purification:

  • Recrystallization: This is effective if the product is a solid and has different solubility properties than the starting benzaldehyde. For example, washing the crude product with a cold solvent in which the product is poorly soluble can remove the more soluble benzaldehyde.[20]

  • Column Chromatography: This is a general and highly effective method for separating compounds with different polarities.[20]

  • Chemical Scavenging: Unreacted aldehyde can be removed by washing the organic solution with a saturated solution of sodium bisulfite. The aldehyde forms a water-soluble adduct that can be separated in the aqueous layer.[20]

References

Removal of unreacted starting materials from 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 2-Chloro-6-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in a this compound synthesis?

A1: Based on common synthetic routes, the most likely unreacted starting materials are 2-chloro-6-fluorotoluene (B1346809) (from oxidation reactions) or 2-chloro-6-fluorobenzyl alcohol (from oxidation of the alcohol).[1] Depending on the specific synthesis, other precursors used in methods like Grignard reactions could also be present.

Q2: How can I get a quick overview of the physical properties to select an appropriate purification method?

A2: A comparison of the physical properties of this compound and its common unreacted starting materials is crucial for selecting a purification strategy. Key differences in boiling and melting points can be exploited for distillation and recrystallization.

Q3: What is the most effective method for removing non-aldehydic starting materials?

A3: Formation of a bisulfite adduct is a highly effective and specific method for separating aldehydes from non-carbonyl containing impurities. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the water-insoluble starting materials through extraction. The aldehyde can then be regenerated by treatment with a base.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a suitable technique. A common stationary phase is silica (B1680970) gel. The mobile phase is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

Q5: Is recrystallization a viable option for purifying this compound?

A5: Recrystallization can be an effective final purification step, particularly if the crude product is a solid. This compound is a solid at room temperature. The choice of solvent is critical; a good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing aldehydes include ethanol (B145695) and mixed solvent systems like n-hexane/acetone.[2]

Data Presentation

Table 1: Physical Properties of this compound and Common Unreacted Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₇H₄ClFO158.5632-3592 (at 10 mmHg)Soluble in methanol, ethanol, chloroform, and ethyl acetate.[3][4] Insoluble in water.[3]
2-chloro-6-fluorotolueneC₇H₆ClF144.57N/A154-156Insoluble in water.
2-chloro-6-fluorobenzyl alcoholC₇H₆ClFO160.5742-44232No data available.

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is designed for the selective removal of this compound from non-aldehydic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which the starting material is soluble (e.g., diethyl ether or ethyl acetate).

  • Adduct Formation: Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the sodium bisulfite solution to the organic solution of the crude product in a separatory funnel.

  • Extraction: Shake the separatory funnel vigorously for 5-10 minutes. The bisulfite adduct of this compound will preferentially move to the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the adduct into a clean flask. The organic layer, containing the unreacted starting material, can be discarded or processed separately.

  • Washing: Wash the organic layer with a small portion of saturated sodium bisulfite solution to ensure complete extraction of the aldehyde. Combine the aqueous layers.

  • Regeneration of Aldehyde: To regenerate the this compound, add a strong base, such as 10% sodium hydroxide (B78521) solution, to the aqueous solution containing the adduct until the solution is basic (pH > 10).

  • Final Extraction: Extract the regenerated aldehyde from the aqueous solution using a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic layer containing the purified aldehyde over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the determined eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol is suitable for a final purification step of solid this compound.

  • Solvent Selection: Choose a suitable solvent or solvent mixture. Ethanol or a mixture of n-hexane and ethyl acetate are good starting points. The ideal solvent should dissolve the aldehyde at an elevated temperature but not at room temperature.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude 2-Chloro-6- fluorobenzaldehyde (with unreacted starting materials) bisulfite Bisulfite Adduct Formation crude_product->bisulfite column Column Chromatography crude_product->column recrystallization Recrystallization crude_product->recrystallization analysis Purity Analysis (TLC, GC, NMR) bisulfite->analysis column->analysis recrystallization->analysis pure_product Pure 2-Chloro-6- fluorobenzaldehyde analysis->pure_product

Caption: Purification workflow for this compound.

bisulfite_purification start Crude Product in Organic Solvent add_bisulfite Add Saturated NaHSO3 (aq) start->add_bisulfite extract Shake in Separatory Funnel add_bisulfite->extract separate Separate Layers extract->separate organic_layer Organic Layer: Unreacted Starting Material separate->organic_layer aqueous_layer Aqueous Layer: Aldehyde-Bisulfite Adduct separate->aqueous_layer regenerate Add Base (e.g., NaOH) to Aqueous Layer aqueous_layer->regenerate extract_aldehyde Extract with Organic Solvent regenerate->extract_aldehyde final_product Pure Aldehyde in Organic Solvent extract_aldehyde->final_product

Caption: Bisulfite adduct formation and aldehyde regeneration.

References

Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and questions encountered during the scaling up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial method is the oxidation of 2-Chloro-6-fluorotoluene.[1][2][3][4] This typically involves a two-step process: the side-chain chlorination of 2-Chloro-6-fluorotoluene to form intermediate benzyl (B1604629) chlorides, followed by hydrolysis to yield the final aldehyde.[2][4] Other reported methods include the oxidation of 2-chloro-6-fluorobenzyl alcohol and formylation of 1-chloro-3-fluorobenzene (B165101) derivatives.[5]

Q2: Why is this compound an important intermediate?

A2: It is a crucial building block in the pharmaceutical and agrochemical industries.[3] In pharmaceuticals, it is a key precursor for producing antibiotics like Dicloxacillin and Flucloxacillin.[1][3][6][7] In the pesticide industry, it is used to manufacture high-efficiency, low-toxicity fungicides.[2][3]

Q3: What are the primary starting materials for the main synthesis route?

A3: The primary starting material is 2-Chloro-6-fluorotoluene.[2][3][4] Other key reagents include a chlorine source for chlorination and a catalyst/reagent for the subsequent hydrolysis step, such as a solid superacid and water or sulfuric acid.[2][3][4]

Q4: What are the typical physical properties of this compound?

A4: It is a white solid with a melting point of 32–35 °C and a boiling point of 104–105 °C.[1] It is insoluble in water but soluble in organic solvents like methanol (B129727) and ethanol.[1]

Q5: What safety precautions should be taken when handling this compound and its precursors?

A5: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][8] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used. The synthesis involves hazardous materials like chlorine gas and strong acids (e.g., sulfuric acid), which require handling in a well-ventilated fume hood with appropriate safety protocols.[3]

Troubleshooting Guide

Problem 1: Low Overall Yield

Q: My synthesis of this compound from 2-Chloro-6-fluorotoluene is resulting in a low yield. What are the potential causes and solutions?

A: Low yield can stem from issues in either the chlorination or hydrolysis step.

  • Incomplete Chlorination: The conversion of 2-Chloro-6-fluorotoluene to its di- and tri-chlorinated intermediates is critical.

    • Cause: Insufficient illumination (if using photochlorination), low reaction temperature, or inadequate chlorine supply.

    • Solution: Ensure the light source (e.g., metal halide lamp) is functioning correctly and positioned for optimal irradiation.[2][3] Monitor the reaction temperature and maintain it within the optimal range (e.g., 150-180 °C).[2][3] Use gas chromatography (GC) to monitor the disappearance of the starting material and the intermediate 2-chloro-6-fluorobenzyl chloride. The reaction should proceed until the content of the monochlorinated intermediate is less than 0.5%.[2][4]

  • Inefficient Hydrolysis: The conversion of the chlorinated intermediates to the aldehyde can be problematic.

    • Cause: Poor catalyst activity, incorrect water addition rate, or suboptimal temperature.

    • Solution: If using a solid superacid catalyst (e.g., Fe-SO₄²⁻/Fe₃O₄), ensure it is properly prepared and active.[2][4] The dropwise addition of water should be slow and uniform over the specified time (e.g., 2-3 hours) to control the reaction rate and prevent side reactions.[4] Maintain the hydrolysis temperature strictly within the recommended range (e.g., 150-180 °C) and ensure sufficient incubation time (e.g., 4 hours) for the reaction to complete.[2][4]

  • Product Loss During Workup: Significant product can be lost during neutralization and extraction.

    • Cause: Incorrect pH adjustment or inefficient extraction.

    • Solution: Carefully adjust the pH to ≥8 with an alkali solution (e.g., sodium carbonate) to neutralize acids before extraction.[3][4] Ensure thorough mixing during extraction and allow for complete phase separation. Perform multiple extractions with a suitable organic solvent to maximize product recovery.[5]

Problem 2: High Levels of Impurities in the Final Product

Q: My final product shows significant impurities after purification. How can I identify and minimize them?

A: Impurities often arise from incomplete reactions or side reactions.

  • Unreacted Intermediates:

    • Cause: Incomplete chlorination or hydrolysis.

    • Solution: As mentioned above, use GC to monitor the reaction progress to ensure the complete conversion of intermediates like 2-chloro-6-fluorobenzyl chloride and 2-chloro-6-fluorodichlorobenzyl.[2]

  • Over-Oxidation Products:

    • Cause: Harsh oxidation conditions can lead to the formation of 2-Chloro-6-fluorobenzoic acid.

    • Solution: Strictly control the temperature and reaction time during the hydrolysis step. Avoid excessive heating or prolonged reaction times after the intermediates have been consumed.

  • Side-Chain Chlorination Byproducts:

    • Cause: The chlorination step produces a mixture of mono-, di-, and tri-chlorinated species. The goal is to maximize the di- and tri-chlorinated products for efficient hydrolysis to the aldehyde.

    • Solution: The process described in patents aims to continue chlorination until the monochloro- intermediate (2-chloro-6-fluorobenzyl chloride) is minimized (<0.5%), as this is a key control point.[2][4]

  • Purification Issues:

    • Cause: Inefficient distillation or purification.

    • Solution: Use fractional distillation under reduced pressure for purification.[2] Ensure the distillation column is efficient enough to separate the product from close-boiling impurities.

Problem 3: Reaction Stalls or Proceeds Very Slowly

Q: The chlorination/hydrolysis reaction has stalled and is not proceeding to completion. What should I check?

A: A stalled reaction can be due to catalyst, reagent, or temperature issues.

  • Catalyst Deactivation (Hydrolysis Step):

    • Cause: The solid superacid catalyst may have lost its activity.

    • Solution: Use a fresh batch of the catalyst. Ensure no contaminants that could poison the catalyst are introduced into the reaction vessel.

  • Initiator Issues (Chlorination Step):

    • Cause: If using a radical initiator instead of light, it may have decomposed or been added in an insufficient amount. For photochlorination, the light source may be failing.

    • Solution: Check the initiator's quality and add it as specified. For photochlorination, verify the output and age of the lamp.[2][3]

  • Low Temperature:

    • Cause: The reaction temperature may have dropped below the required threshold for the reaction to proceed at a reasonable rate.

    • Solution: Check the heating mantle/bath and thermocouple to ensure accurate temperature control. Maintain the temperature within the optimal range (100-200 °C for both steps).[4]

  • Reagent Quality:

    • Cause: The starting material (2-Chloro-6-fluorotoluene) may contain inhibitors or impurities. The chlorine gas may not be pure.

    • Solution: Use starting materials of known purity. Ensure the chlorine gas supply is adequate and of good quality.

Data Presentation: Reaction Parameters

The following table summarizes key quantitative data from a representative synthesis protocol for scaling up this compound production.

ParameterStep 1: ChlorinationStep 2: HydrolysisStep 3: Workup & PurificationReference
Starting Material 250g 2-Chloro-6-fluorotolueneChlorinated reaction mixtureOrganic phase from hydrolysis[2]
Key Reagents Chlorine gas, 0.5ml PCl₃ (optional)0.5-1g Solid Superacid, 37.5-40g WaterSodium Carbonate solution[2][4]
Temperature 150-180 °C150-180 °C85-95 °C (Neutralization)[2][4]
Reaction Time Until [Monochloro-intermediate] < 0.5%Water addition (2-3h) + Incubation (4h)N/A[2][4]
Monitoring Gas Chromatography (GC)Gas Chromatography (GC)N/A[2]
Final Yield N/AN/A~90% (based on similar processes)[3][4]
Final Purity N/AN/A>99%[3]

Experimental Protocols

Method: Side-Chain Chlorination and Hydrolysis of 2-Chloro-6-fluorotoluene

This protocol is adapted from methodologies described in patents for industrial synthesis.[2][3][4]

Step 1: Photochlorination

  • Equip a 500 mL four-necked glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Set up a tail gas absorption device for chlorine.

  • Charge the flask with 250 g of 2-chloro-6-fluorotoluene. Adding a small amount of PCl₃ (e.g., 0.5 mL) at this stage can help improve product quality.[2]

  • Position a metal halide lamp to irradiate the flask.

  • Heat the reaction mixture to 150-180 °C while stirring.

  • Begin bubbling chlorine gas through the mixture.

  • Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC).

  • Continue the chlorination until the GC analysis shows that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.

  • Stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine.

Step 2: Catalytic Hydrolysis

  • To the crude chlorinated mixture from Step 1, add 0.5-1.0 g of an iron-based solid superacid catalyst (SO₄²⁻/Fe₃O₄).

  • Maintain the reaction temperature at 150-180 °C.

  • Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.

  • After the water addition is complete, keep the mixture at temperature and continue stirring for an additional 4 hours.

  • Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.

Step 3: Neutralization, Extraction, and Purification

  • Cool the reaction mixture to 80-100 °C.

  • Slowly add an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) while stirring until the pH of the mixture is ≥ 8.

  • Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel.

  • Allow the layers to separate completely. Remove and set aside the aqueous layer.

  • The resulting organic layer is the crude this compound.

  • Purify the crude product by vacuum distillation or rectification to obtain the final product with high purity (>99%).[2]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_start Starting Material cluster_inter Intermediates cluster_final Final Product Start 2-Chloro-6-fluorotoluene Intermediates 2-Chloro-6-fluorobenzyl chloride (mono-, di-, tri-chlorinated mixture) Start->Intermediates  Cl₂, Light  (150-180 °C) Product This compound Intermediates->Product  H₂O, Solid Acid Catalyst  (150-180 °C)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow A Setup: Charge reactor with 2-Chloro-6-fluorotoluene B Step 1: Chlorination Introduce Cl₂ under illumination (150-180 °C) A->B C Monitor by GC: [Monochloro-intermediate] < 0.5%? B->C C->B No D Step 2: Hydrolysis Add catalyst, then add H₂O dropwise over 2-3h (150-180 °C) C->D Yes E Incubate for 4 hours at reaction temperature D->E F Monitor by GC: Reaction complete? E->F F->E No G Step 3: Workup Cool to 80-100 °C Neutralize with alkali (pH ≥ 8) F->G Yes H Purification: Phase separation followed by vacuum distillation G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the synthesis and purification process.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Common Issues Start Problem Encountered LowYield Low Yield Start->LowYield Impurity High Impurity Start->Impurity IncompleteChlor Incomplete Chlorination? (Check GC for starting material) LowYield->IncompleteChlor Yes InefficientHydro Inefficient Hydrolysis? (Check GC for intermediates) LowYield->InefficientHydro No Unreacted Unreacted Intermediates? (Check reaction completion by GC) Impurity->Unreacted Yes SideProduct Side Products? (Check temp/time control) Impurity->SideProduct No Sol_Chlor Solution: - Check light source/temp - Ensure Cl₂ flow - React until target conversion IncompleteChlor->Sol_Chlor LossWorkup Product Loss during Workup? (Check pH & extraction) InefficientHydro->LossWorkup No Sol_Hydro Solution: - Check catalyst activity - Control H₂O addition rate - Maintain temp/time InefficientHydro->Sol_Hydro Sol_Workup Solution: - Accurate pH adjustment - Multiple extractions LossWorkup->Sol_Workup Unreacted->Sol_Hydro PoorPurify Inefficient Purification? (Check distillation setup) SideProduct->PoorPurify No SideProduct->Sol_Hydro Sol_Purify Solution: - Optimize distillation - Use fractional column PoorPurify->Sol_Purify

Caption: A decision-making diagram for troubleshooting synthesis issues.

References

Stability and storage conditions for 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of 2-Chloro-6-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound, a solid, should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to air, so storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution depends on the solvent, pH, and storage conditions. In protic solvents, it may be susceptible to oxidation. For experiments, it is advisable to prepare fresh solutions. If storage in solution is necessary, use an anhydrous aprotic solvent and store at low temperatures (-20°C or -80°C) under an inert atmosphere.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are oxidation and photodegradation. The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid. Exposure to UV light can also lead to degradation. Under strongly basic conditions, it may undergo a Cannizzaro reaction.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color of the solid material. In solution, the appearance of new peaks in an analytical chromatogram (e.g., HPLC) is a clear indicator of degradation. A decrease in the peak area of the parent compound over time also signifies instability.

Q5: Is this compound sensitive to light?

A5: Yes, aromatic aldehydes can be sensitive to light.[1] It is recommended to store the compound in an amber or opaque container to protect it from light to prevent potential photodegradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results using the same batch. Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere). 2. Prepare fresh solutions for each experiment. 3. If degradation is suspected, confirm the purity of the material using a suitable analytical method like HPLC.
Appearance of an additional peak in the chromatogram during analysis. Formation of a degradation product, likely 2-chloro-6-fluorobenzoic acid due to oxidation.1. Confirm the identity of the new peak using a reference standard of the suspected degradation product or by LC-MS analysis. 2. To prevent further oxidation, ensure the compound and its solutions are stored under an inert atmosphere and away from sources of oxygen.
Low assay value or purity. The compound may have degraded over time due to exposure to air, light, or moisture.1. Re-test the purity of the material. 2. If the purity is below the required specification, a fresh batch of the compound should be used. 3. Review storage procedures to ensure they are adequate.

Stability Data

While specific quantitative stability data for this compound is limited, the following table provides representative data on the photodegradation of a closely related compound, 2-chlorobenzaldehyde, in an aqueous solution when exposed to UV light (λ = 253.7 nm). This illustrates the compound's sensitivity to light.

Compound Initial Concentration (mol/L) Irradiation Time (min) Degradation Rate Constant (k, min⁻¹)
2-chlorobenzaldehyde1 x 10⁻⁴607.45 x 10⁻³[2]

This data is for a related compound and should be used as a general guide. A formal stability study is recommended for specific applications.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products of this compound and to establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV detection at an appropriate wavelength (e.g., 254 nm)
Column Temperature 25°C

Visualizations

degradation_pathways This compound This compound 2-Chloro-6-fluorobenzoic_Acid 2-Chloro-6-fluorobenzoic_Acid This compound->2-Chloro-6-fluorobenzoic_Acid Oxidation (O2, H2O2) This compound->2-Chloro-6-fluorobenzoic_Acid Cannizzaro Reaction (Strong Base) 2-Chloro-6-fluorobenzyl_Alcohol 2-Chloro-6-fluorobenzyl_Alcohol This compound->2-Chloro-6-fluorobenzyl_Alcohol Cannizzaro Reaction (Strong Base)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Basic Hydrolysis Base->Sampling Oxidation Oxidative Degradation Oxidation->Sampling Thermal Thermal Degradation Thermal->Sampling Photo Photolytic Degradation Photo->Sampling HPLC Stability-Indicating HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation observed Stock Prepare Stock Solution of this compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Sampling->HPLC

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Analysis of 2-Chloro-6-fluorobenzaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2-Chloro-6-fluorobenzaldehyde via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the main peak as this compound in my GC-MS analysis?

A1: Confirmation of the main peak involves a combination of retention time matching and mass spectrum analysis.

  • Retention Time: Inject a certified reference standard of this compound using the same GC method. The retention time of the main peak in your sample should match that of the standard.

  • Mass Spectrum: The electron ionization (EI) mass spectrum of this compound (C₇H₄ClFO, Molecular Weight: 158.56 g/mol ) will show a characteristic fragmentation pattern.[1][2] Look for the molecular ion peak [M]⁺ at m/z 158 and the isotopic peak for the chlorine-37 isotope at m/z 160 (approximately one-third the intensity of the m/z 158 peak). Other significant fragments to look for are:

    • [M-H]⁺ (m/z 157): Loss of a hydrogen atom.

    • [M-CHO]⁺ (m/z 129): Loss of the aldehyde group.[3]

    • [M-Cl]⁺ (m/z 123): Loss of the chlorine atom.

Q2: What are the common process-related impurities I should look for in this compound?

A2: The synthesis of this compound typically involves the oxidation of 2-chloro-6-fluorotoluene.[2] Therefore, common impurities can include the starting material, intermediates, and by-products from under- or over-oxidation.

Q3: How can I identify potential impurities in my sample using GC-MS?

A3: To identify impurities, you will need to analyze their mass spectra and compare them to known fragmentation patterns. Below is a table of potential impurities and their key mass spectral fragments.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments and Interpretation
2-Chloro-6-fluorotolueneC₇H₆ClF144.57144/146: [M]⁺ molecular ion with Cl isotope pattern. 109: [M-Cl]⁺ loss of chlorine. 91: Tropylium ion rearrangement.
2-Chloro-6-fluorobenzyl alcoholC₇H₆ClFO160.57160/162: [M]⁺ molecular ion with Cl isotope pattern. 142/144: [M-H₂O]⁺ loss of water. 125: [M-Cl]⁺ loss of chlorine.
2-Chloro-6-fluorobenzoic acidC₇H₄ClFO₂174.55174/176: [M]⁺ molecular ion with Cl isotope pattern. 157/159: [M-OH]⁺ loss of hydroxyl radical. 129/131: [M-COOH]⁺ loss of carboxyl group.
2-Chloro-6-fluorobenzyl chlorideC₇H₅Cl₂F179.02178/180/182: [M]⁺ molecular ion with two Cl atoms isotope pattern. 143/145: [M-Cl]⁺ loss of one chlorine atom.

Q4: My chromatogram shows significant peak tailing for the main compound. What could be the cause?

A4: Peak tailing for polar compounds like benzaldehydes can be caused by several factors:

  • Active Sites in the Inlet or Column: The aldehyde group can interact with active sites (silanol groups) in the liner or on the column, leading to tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

  • Improper Column Installation: A poor column cut or incorrect ferrule placement can create dead volume and cause peak distortion.

  • Contamination: Buildup of non-volatile residues in the inlet or at the head of the column can create active sites.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No peaks or very small peaks No injection: Syringe issue, vial empty, autosampler error.- Check the syringe for proper operation and sample pickup.- Ensure the sample vial has sufficient volume.- Verify autosampler sequence and settings.
Leak in the system: Injector septum, column fittings.- Perform a leak check of the GC system.- Replace the injector septum.- Check and tighten column fittings (do not overtighten).
Incorrect instrument parameters: Split ratio too high, incorrect temperature settings.- Lower the split ratio or use splitless injection for trace analysis.- Verify injector, transfer line, and oven temperatures are appropriate.
Ghost peaks (peaks in a blank run) Contaminated syringe: Carryover from a previous injection.- Thoroughly rinse the syringe with a strong solvent.- Run a solvent blank to confirm cleanliness.
Septum bleed: Degradation of the injector septum.- Replace the septum with a high-quality, low-bleed septum.- Lower the injector temperature if it is excessively high.
Contaminated inlet liner or column: Buildup of residue.- Replace the inlet liner.- Bake out the column at a high temperature (within its limit).
Poor peak resolution Inappropriate GC column: Phase is not selective for the analytes.- Use a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) for good separation of aromatic compounds.
Incorrect oven temperature program: Ramp rate is too fast.- Optimize the oven temperature program with a slower ramp rate to improve separation.
Column degradation: Loss of stationary phase.- Replace the GC column.
Inconsistent retention times Fluctuations in carrier gas flow: Unstable pressure or flow controller.- Check the gas supply and regulators.- Ensure the electronic pressure control (EPC) is functioning correctly.
Oven temperature instability: Poor oven temperature control.- Have the GC oven temperature calibration checked.
Column aging: Changes in the stationary phase over time.- Condition the column or replace it if necessary.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of impurities in this compound. Method validation is required for use in a regulated environment.

1. Sample Preparation

  • Diluent: Dichloromethane or a similar volatile, high-purity solvent.

  • Sample Concentration: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of the diluent to achieve a concentration of about 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Mode: Split, with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan.

  • Mass Range: 40 - 400 amu.

3. Data Analysis

  • Identify the main peak of this compound based on its retention time and mass spectrum.

  • Integrate all peaks in the chromatogram.

  • For each impurity peak, analyze its mass spectrum and compare it to a spectral library (e.g., NIST) and the data provided in the FAQs section to tentatively identify the impurity.

  • Calculate the area percentage of each impurity relative to the total peak area to estimate its concentration. For accurate quantification, a reference standard for each impurity should be used to create a calibration curve.

Troubleshooting Workflow

GC-MS Impurity Identification Workflow start Start: Analyze Sample by GC-MS check_main_peak Is the main peak identified as This compound? start->check_main_peak review_rt_ms Review Retention Time and Mass Spectrum of the main peak. check_main_peak->review_rt_ms No unknown_peaks Are there any unknown peaks (impurities)? check_main_peak->unknown_peaks Yes troubleshoot_method Troubleshoot GC-MS Method (e.g., injection, column, parameters). review_rt_ms->troubleshoot_method troubleshoot_method->start analyze_ms Analyze Mass Spectrum of each unknown peak. unknown_peaks->analyze_ms Yes report Report Results unknown_peaks->report No compare_library Compare with Spectral Library (e.g., NIST) and known impurity data. analyze_ms->compare_library tentative_id Tentative Impurity Identification compare_library->tentative_id confirm_id Confirm with Reference Standard (if available) tentative_id->confirm_id confirm_id->report end End

References

Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluorobenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis via Oxidation of 2-Chloro-6-fluorotoluene (B1346809)

This is a common industrial route for the synthesis of this compound. The general two-step process involves the free-radical chlorination of the methyl group followed by hydrolysis.

Question 1: What are the common challenges during the free-radical chlorination of 2-chloro-6-fluorotoluene?

Answer:

The primary challenges in the chlorination of 2-chloro-6-fluorotoluene are controlling the degree of chlorination and minimizing side reactions.

  • Over-chlorination: The reaction can proceed to form 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride. The desired intermediate for hydrolysis to the aldehyde is the dichlorinated product. To favor its formation, careful monitoring of the reaction progress is crucial, often by gas chromatography (GC), to stop the chlorination when the concentration of the benzylidene dichloride is maximized.[1][2][3]

  • Incomplete Reaction: Insufficient chlorination will leave unreacted starting material or a high proportion of the monochlorinated product, which will not hydrolyze to the desired aldehyde.

  • Side-chain vs. Ring Chlorination: While chlorination is directed to the methyl group under UV light or with a radical initiator, there is a risk of aromatic ring chlorination, leading to impurities that are difficult to separate.

  • Initiator Issues: The choice and handling of the radical initiator (e.g., AIBN, benzoyl peroxide) are critical. Impure or decomposed initiators can lead to low yields.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Low yield of dichlorinated product Inefficient initiationEnsure the radical initiator is fresh and of high purity. Optimize the initiator concentration.
Improper reaction temperatureMaintain the optimal temperature for the specific initiator used to ensure a steady rate of radical formation.
Insufficient chlorine gas flowEnsure a consistent and controlled flow of chlorine gas.
High levels of trichlorinated product Prolonged reaction timeMonitor the reaction closely by GC and stop the chlorine feed once the desired conversion is reached.
High reaction temperatureLowering the reaction temperature can sometimes provide better selectivity.
Presence of ring-chlorinated byproducts Incorrect reaction conditionsEnsure the reaction is performed under conditions that favor free-radical substitution (e.g., UV light) rather than electrophilic aromatic substitution.

Question 2: What are the key parameters to control during the hydrolysis of 2-chloro-6-fluorobenzylidene dichloride?

Answer:

The hydrolysis step is critical for obtaining a high yield and purity of this compound. Key parameters include the hydrolyzing agent, temperature, and pH control.

  • Hydrolyzing Agent: Water is the primary reagent, often in the presence of a catalyst like a solid superacid (e.g., iron-based) or sulfuric acid.[1][2][3] The use of strong acids like sulfuric acid can lead to corrosion and waste disposal issues.[1]

  • Temperature: The hydrolysis is typically carried out at elevated temperatures, often between 100-200°C.[1][2][3] Temperature control is essential to ensure a reasonable reaction rate without promoting side reactions or decomposition.

  • pH Control: After hydrolysis, the reaction mixture is often neutralized or made basic (pH ≥ 8) with an alkali lye (e.g., sodium hydroxide (B78521), potassium carbonate) to quench the reaction and facilitate the separation of the organic product.[1]

Troubleshooting:

ProblemPossible CauseSuggested Solution
Incomplete hydrolysis Insufficient temperature or reaction timeIncrease the reaction temperature or prolong the reaction time, monitoring for product formation and decomposition.
Ineffective catalystEnsure the catalyst is active. If using a solid acid, ensure it is not fouled.
Formation of byproducts (e.g., benzoic acid) Over-oxidationAvoid harsh reaction conditions. After hydrolysis, promptly work up the reaction to isolate the aldehyde.
Poor separation of the organic layer Incorrect pHCarefully adjust the pH of the aqueous layer to ensure a clean separation. Emulsions can sometimes be broken by adding brine.

Synthesis via Formylation of 1-Chloro-3-fluorobenzene (B165101)

An alternative approach is the introduction of a formyl group onto the 1-chloro-3-fluorobenzene ring. The Vilsmeier-Haack reaction and ortho-lithiation are potential methods.

Question 3: What are the challenges of using the Vilsmeier-Haack reaction to synthesize this compound?

Answer:

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride).[4][5][6] However, 1-chloro-3-fluorobenzene is an electron-deficient ring due to the inductive effects of the halogen substituents, which presents a significant challenge.

  • Low Reactivity: The electron-withdrawing nature of chlorine and fluorine deactivates the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction difficult.[7] Harsher reaction conditions (e.g., higher temperatures) may be required, which can lead to side reactions.

  • Regioselectivity: Formylation can occur at different positions on the ring. While the fluorine atom can act as an ortho-directing group, the chlorine atom is also ortho, para-directing. This can lead to a mixture of isomers, including 2-chloro-4-fluorobenzaldehyde (B1630644) and 4-chloro-2-fluorobenzaldehyde, in addition to the desired this compound. The steric hindrance from the two ortho substituents might favor formylation at the 4-position.

Troubleshooting:

ProblemPossible CauseSuggested Solution
No or low conversion Deactivated substrateThis is a significant challenge. Consider alternative formylation methods or a different synthetic strategy. Using a more reactive formylating agent might be explored, but this can be hazardous.
Formation of multiple isomers Poor regioselectivitySeparation of the isomers can be challenging. Chromatographic purification would likely be required. It may be more practical to choose a more regioselective synthetic route.

Question 4: Can ortho-lithiation be used for the synthesis of this compound? What are the potential issues?

Answer:

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[8] In the case of 1-chloro-3-fluorobenzene, the fluorine atom is a more powerful ortho-directing group than chlorine.[9] This would favor lithiation at the C2 position, which could then be quenched with a formylating agent (e.g., DMF) to yield the desired product.

However, this approach also has significant challenges:

  • Formation of Benzyne (B1209423): Aryl halides can undergo elimination of lithium halide upon ortho-lithiation to form a highly reactive benzyne intermediate, especially at temperatures above -78°C.[9] This can lead to a complex mixture of products.

  • Competition between Directing Groups: While fluorine is a stronger directing group, the chlorine at the 1-position might also direct lithiation to some extent, although this is less likely.

  • Stability of the Lithiated Intermediate: The ortho-lithiated species can be unstable and may require very low temperatures to prevent decomposition.[10]

Troubleshooting:

ProblemPossible CauseSuggested Solution
Low yield and complex product mixture Benzyne formationThe reaction must be carried out at very low temperatures (typically -78°C or lower). The choice of alkyllithium base and solvent can also influence the stability of the intermediate.
Inefficient quenchingEnsure the formylating agent is added at low temperature and that the quench is efficient.
Difficulty in handling reagents Air and moisture sensitivityAlkyllithium reagents are pyrophoric and require handling under a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloro-6-fluorotoluene via Chlorination and Hydrolysis (Based on Patent Literature) [1][2][3]

Step 1: Chlorination of 2-Chloro-6-fluorotoluene

  • Charge a reaction vessel equipped with a reflux condenser, a gas inlet, a thermometer, and a UV lamp with 2-chloro-6-fluorotoluene.

  • Heat the reactor to 100-200°C.

  • Under UV irradiation, introduce a controlled stream of chlorine gas into the reactor.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC to determine the relative amounts of starting material, monochlorinated, dichlorinated, and trichlorinated products.

  • Stop the chlorine gas feed when the concentration of 2-chloro-6-fluorobenzylidene dichloride is maximized and the concentration of 2-chloro-6-fluorobenzyl chloride is below a certain threshold (e.g., <0.5%).

Step 2: Hydrolysis of 2-Chloro-6-fluorobenzylidene dichloride

  • To the crude product from the chlorination step, add a catalyst such as an iron-based solid superacid.

  • Maintain the temperature at 100-200°C.

  • Slowly add water to the reaction mixture over a period of 2-4 hours.

  • After the addition of water, maintain the temperature for an additional 4 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to 80-100°C.

  • Add an aqueous alkali solution (e.g., sodium hydroxide or potassium carbonate) to adjust the pH to ≥ 8.

  • Stir the mixture to allow for phase separation.

  • Separate the organic layer, which contains the crude this compound.

  • Purify the crude product by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_chlorination Step 1: Chlorination cluster_hydrolysis Step 2: Hydrolysis & Work-up A 2-Chloro-6-fluorotoluene C Reaction Vessel (100-200°C) A->C B Chlorine Gas (Cl2) + UV Light B->C D Crude Product: 2-Chloro-6-fluorobenzylidene dichloride C->D GC Monitoring F Reaction Vessel (100-200°C) D->F E Water + Catalyst E->F G Alkali Solution (pH ≥ 8) F->G H Phase Separation G->H I Purification (Distillation) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Desired Aldehyde chlorination Chlorination Step Issue? start->chlorination Check GC of crude hydrolysis Hydrolysis Step Issue? start->hydrolysis If chlorination is successful over_chlorination High Trichloride Content? chlorination->over_chlorination under_chlorination High Starting Material/ Monochloride Content? chlorination->under_chlorination incomplete_hydrolysis Dichloride in Final Product? hydrolysis->incomplete_hydrolysis byproducts Benzoic Acid Formation? hydrolysis->byproducts stop_reaction Action: Stop reaction earlier over_chlorination->stop_reaction Yes increase_time Action: Increase reaction time/ Cl2 flow under_chlorination->increase_time Yes increase_temp_time Action: Increase temperature/time incomplete_hydrolysis->increase_temp_time Yes optimize_workup Action: Optimize work-up conditions byproducts->optimize_workup Yes

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of a starting material with the appropriate reactivity is paramount. 2-Chloro-6-fluorobenzaldehyde is a key intermediate, valued for the unique electronic properties conferred by its halogen substituents. This guide provides an objective comparison of the reactivity of this compound against other substituted benzaldehydes, supported by experimental data from key chemical transformations including condensation, oxidation, and reduction reactions.

The Influence of Substituents on Reactivity

The reactivity of the aldehyde functional group in benzaldehyde (B42025) derivatives is significantly modulated by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as halogens and nitro groups, enhance the electrophilicity of the carbonyl carbon. This is due to the inductive effect, where the electronegative atoms pull electron density away from the aromatic ring and, consequently, from the aldehyde group. This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack.

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) and methyl groups, decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of nucleophilic addition reactions.

This compound possesses two strong electron-withdrawing halogens in the ortho positions. This substitution pattern is expected to render its carbonyl group significantly more electrophilic compared to benzaldehyde and its mono-substituted counterparts, leading to enhanced reactivity in a variety of chemical transformations.

Comparative Reactivity in Key Reactions

To quantify the reactivity of this compound, we will compare its performance with other benzaldehydes in three common reaction types: the Knoevenagel condensation, oxidation, and reduction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

Table 1: Comparison of Yields in the Knoevenagel Condensation of Various Benzaldehydes with Malononitrile (B47326).

Benzaldehyde DerivativeSubstituentsReaction Time (min)Yield (%)Reference
This compound 2-Cl, 6-F3095[1]
4-Chlorobenzaldehyde4-Cl6084[2]
4-Nitrobenzaldehyde4-NO₂599[2]
BenzaldehydeH6091[2]
4-Methoxybenzaldehyde4-OCH₃12085[2]

The data clearly indicates that benzaldehydes with electron-withdrawing groups exhibit higher reactivity, leading to shorter reaction times and higher yields. This compound, with its two ortho-halogen substituents, shows a high yield in a relatively short reaction time, comparable to the highly activated 4-nitrobenzaldehyde.

Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction can also be influenced by the electronic nature of the substituents.

Table 2: Comparative Pseudo-First-Order Rate Constants for the Oxidation of para-Substituted Benzaldehydes with Potassium Permanganate (B83412).

Benzaldehyde DerivativeSubstituentRate Constant (k) at 298 K (s⁻¹)Reference
4-Chlorobenzaldehyde4-Cl5.46 x 10⁻⁴[3]
4-Bromobenzaldehyde4-Br6.60 x 10⁻⁴[3]
BenzaldehydeH8.33 x 10⁻⁴[3]
4-Methoxybenzaldehyde4-OCH₃13.35 x 10⁻⁴[3]
4-(Dimethylamino)benzaldehyde4-N(CH₃)₂50.73 x 10⁻⁴[3]

Interestingly, in this study, electron-donating groups were found to accelerate the oxidation with KMnO₄. While specific data for this compound is not available in this comparative study, the strong electron-withdrawing nature of its substituents would suggest a slower reaction rate under these specific conditions compared to benzaldehyde.

Reduction

The reduction of aldehydes to primary alcohols is a common synthetic procedure, often carried out using hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄).

Table 3: Comparative Pseudo-First-Order Rate Constants for the Reduction of para-Substituted Benzaldehydes with Sodium Borohydride.

Benzaldehyde DerivativeSubstituentRate Constant (k) at 298 K (s⁻¹)Reference
4-Chlorobenzaldehyde4-Cl44.85 x 10⁻³[3]
4-Bromobenzaldehyde4-Br36.42 x 10⁻³[3]
BenzaldehydeH24.30 x 10⁻³[3]
4-Methoxybenzaldehyde4-OCH₃6.72 x 10⁻³[3]
4-(Dimethylamino)benzaldehyde4-N(CH₃)₂0.934 x 10⁻³[3]

In the case of reduction with NaBH₄, electron-withdrawing groups accelerate the reaction by making the carbonyl carbon more susceptible to nucleophilic attack by the hydride ion. Based on this trend, it can be inferred that this compound would exhibit a significantly faster reduction rate than benzaldehyde and benzaldehydes with electron-donating groups.

Experimental Protocols

Protocol 1: Knoevenagel Condensation

Materials:

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (5 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Oxidation with Potassium Permanganate

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Potassium permanganate (KMnO₄) (2 mmol)

  • Aqueous buffer solution (pH 7)

  • Dichloromethane

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) in dichloromethane.

  • Add the aqueous solution of potassium permanganate (2 mmol) to the reaction mixture.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the disappearance of the purple permanganate color.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with a saturated solution of sodium bisulfite to remove any remaining KMnO₄ and manganese dioxide.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the carboxylic acid.

Protocol 3: Reduction with Sodium Borohydride

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Methanol (B129727) (10 mL)

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) in methanol (10 mL) in a flask cooled in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in portions to the solution while stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the corresponding benzyl (B1604629) alcohol.

Visualizing Reaction Mechanisms

To further elucidate the chemical transformations discussed, the following diagrams illustrate the key mechanistic steps.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->ActiveMethylene Intermediate Tetrahedral Intermediate Enolate->Intermediate Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Oxidation_Mechanism Benzaldehyde Benzaldehyde Hydrate Aldehyde Hydrate Benzaldehyde->Hydrate + H₂O ManganateEster Manganate Ester Hydrate->ManganateEster + MnO₄⁻ CarboxylicAcid Carboxylic Acid ManganateEster->CarboxylicAcid Hydride Transfer Reduction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Hydride Hydride (from NaBH₄) Hydride->Benzaldehyde Alcohol Benzyl Alcohol Alkoxide->Alcohol Solvent Protic Solvent (e.g., Methanol) Solvent->Alkoxide

References

A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, scalability, and overall cost-effectiveness. Halogenated benzaldehydes are versatile building blocks, pivotal in the synthesis of a wide array of pharmaceuticals and complex organic molecules. This guide provides an objective comparison of two such building blocks: 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde (B104081). The comparison focuses on their relative performance in key synthetic transformations, supported by established reactivity principles and representative experimental data.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of these reagents is essential for their effective application in synthesis.

PropertyThis compound2-Bromo-6-fluorobenzaldehyde
CAS Number 387-45-1[1][2]360575-28-6[3]
Molecular Formula C₇H₄ClFO[1][2]C₇H₄BrFO[3]
Molecular Weight 158.56 g/mol [1][2]203.01 g/mol [3]
Appearance White solid[1]White to off-white solid
Melting Point 32-35 °C[1]43-47 °C

Reactivity in Key Synthetic Transformations

The primary difference in the synthetic utility of these two compounds stems from the nature of the carbon-halogen bond. The relative strengths of the C-Cl and C-Br bonds influence their reactivity in various reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved than the C-Cl bond.

Therefore, 2-Bromo-6-fluorobenzaldehyde is expected to be more reactive than this compound in Suzuki-Miyaura and Buchwald-Hartwig amination reactions . This higher reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, the chloro-analogue may require more active catalyst systems, stronger bases, and higher temperatures to achieve comparable results.[4][5]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

Reaction: To a solution of the 2-halo-6-fluorobenzaldehyde (1.0 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent (e.g., a 4:1 mixture of 1,4-dioxane/water, 5 mL), is added a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated. For the more reactive 2-bromo-6-fluorobenzaldehyde, the reaction may proceed efficiently at a lower temperature (e.g., 80-90 °C), while the this compound may require a higher temperature (e.g., 100-110 °C) and a more specialized ligand to achieve a similar yield.[4]

Logical Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System A 2-Halo-6-fluorobenzaldehyde F Inert Solvent H Cross-Coupled Product A->H B Coupling Partner (e.g., Boronic Acid, Amine) B->H C Palladium Precatalyst C->F D Ligand D->F E Base E->F G Heating F->G Reaction Mixture G->H

Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The reactivity of the leaving group in this type of reaction is often related to the electronegativity of the halogen and its ability to stabilize the intermediate, with the general trend being F > Cl > Br > I. The more electronegative halogen polarizes the C-X bond to a greater extent, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.

Therefore, This compound is expected to be more reactive than 2-Bromo-6-fluorobenzaldehyde in SNAr reactions . This can lead to faster reactions and the ability to use a wider range of nucleophiles under milder conditions.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution

The following is a generalized protocol for an SNAr reaction with an alkoxide nucleophile.

Reaction: To a solution of the 2-halo-6-fluorobenzaldehyde (1.0 mmol) in an anhydrous polar aprotic solvent such as DMSO (5 mL), is added a nucleophile (e.g., sodium methoxide, 1.5 mmol). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours. The chloro-substituted benzaldehyde (B42025) is expected to react faster and potentially at a lower temperature compared to the bromo-analogue.[4]

Reaction Pathway for Nucleophilic Aromatic Substitution

G Reactants 2-Halo-6-fluorobenzaldehyde + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack Product Substituted Product + Halide Salt Intermediate->Product Loss of Leaving Group

Generalized pathway for a nucleophilic aromatic substitution reaction.

Applications in Heterocyclic Synthesis

Both 2-chloro- and 2-bromo-6-fluorobenzaldehyde are valuable precursors for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Synthesis of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a common method for quinoline (B57606) synthesis. Both 2-chloro- and 2-bromo-6-fluorobenzaldehyde can be utilized in multi-step syntheses to first introduce an amino group or a functionality that can be converted to an amino group, followed by cyclization to the quinoline core.[6][7]

Synthesis of Indazoles

Indazoles are another important class of heterocyclic compounds found in many pharmaceutical agents. A common synthetic route to 2H-indazoles involves a one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide (B81097), often catalyzed by copper. Both the chloro and bromo derivatives can be employed in this synthesis, although the higher reactivity of the C-Br bond in related palladium-catalyzed reactions might suggest an advantage for the bromo-analogue in certain metal-catalyzed cyclizations.[8]

Experimental Protocol: Synthesis of 2H-Indazoles from 2-Bromo-6-fluorobenzaldehyde

The following protocol is a representative example of a copper-catalyzed synthesis of 2H-indazoles.

Reaction: In a reaction vessel, 2-bromo-6-fluorobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst (e.g., copper(I) oxide nanoparticles) are combined in a suitable solvent such as polyethylene (B3416737) glycol (PEG). The mixture is heated, for instance to 110 °C, and stirred for several hours until the reaction is complete as monitored by TLC. The product is then isolated and purified by standard procedures.

Conclusion

The choice between this compound and 2-Bromo-6-fluorobenzaldehyde in a synthetic strategy is a nuanced decision that depends on the specific chemical transformation being employed.

  • For palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-Bromo-6-fluorobenzaldehyde is generally the more reactive and often preferred substrate, allowing for milder reaction conditions.

  • For nucleophilic aromatic substitution reactions , This compound is typically the more reactive compound due to the higher electronegativity of chlorine.

While the bromo-derivative often offers advantages in reactivity for many common C-C and C-N bond-forming reactions, the lower cost and wider availability of the chloro-analogue make it an attractive option, especially with the advent of highly active catalyst systems that can effectively activate C-Cl bonds. Ultimately, the optimal choice will depend on a careful consideration of reaction type, desired reaction conditions, catalyst and ligand availability, and overall cost.

References

Efficacy of Pesticides Derived from 2-Chloro-6-fluorobenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into pesticides derived from the chemical intermediate 2-Chloro-6-fluorobenzaldehyde reveal its significant role in the synthesis of modern fungicides. However, publicly available literature and patent databases frequently describe its application in producing "high-efficiency, low-toxicity fungicides" and "biomimetic pesticide intermediates" without consistently disclosing the specific commercial names of the final active ingredients.

This guide aims to provide a comparative framework for researchers and professionals in drug and pesticide development. Due to the limited direct public linkage between this compound and specific, commercially named pesticides in the readily available scientific literature, this report will focus on outlining the synthetic pathways and the general classes of fungicides that utilize this intermediate. Further updates will be provided as more definitive connections to specific active ingredients are established.

Synthetic Pathways and Potential Fungicide Classes

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds, a common feature in many modern pesticides. The presence of chlorine and fluorine atoms on the benzene (B151609) ring influences the electronic properties of the molecule, which can contribute to the biological activity of the final product.

The primary synthetic route involving this compound in the creation of potential fungicidal compounds is through condensation reactions, where the aldehyde group is reacted to form a larger, more complex molecule.

A generalized experimental workflow for the synthesis of a pesticide intermediate from this compound is as follows:

G cluster_synthesis Synthesis of Pesticide Intermediate Start This compound Reaction Condensation Reaction (e.g., Schiff base formation) Start->Reaction Reactant Co-reactant (e.g., amine, hydrazine (B178648) derivative) Reactant->Reaction Intermediate Pesticide Intermediate (e.g., substituted benzilidene) Reaction->Intermediate Purification Purification (e.g., crystallization, chromatography) Intermediate->Purification Final_Intermediate Purified Intermediate Purification->Final_Intermediate

Caption: Generalized workflow for synthesizing a pesticide intermediate from this compound.

Next Steps and Future Analysis

The immediate priority for a comprehensive comparative analysis is the definitive identification of commercial pesticide active ingredients synthesized from this compound. Once these are identified, the following steps will be executed:

  • Literature Review: A thorough search for peer-reviewed studies detailing the efficacy of the identified pesticides against various pathogens.

  • Data Extraction: Quantitative data on parameters such as EC50 (half maximal effective concentration), MIC (minimum inhibitory concentration), and field trial results will be collected.

  • Alternative Identification: Selection of appropriate alternative pesticides for comparison based on their mode of action, target pathogens, and chemical class.

  • Data Compilation: Organization of all quantitative data into structured tables for clear comparison.

  • Protocol Documentation: Detailed description of the experimental methodologies used in the cited studies.

  • Visualization: Creation of Graphviz diagrams for signaling pathways affected by the pesticides and detailed experimental workflows.

This guide will be updated as more specific information becomes available to provide a robust and actionable resource for the scientific community.

Unveiling the Bio-Potential: A Comparative Guide to Compounds Synthesized from 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Chloro-6-fluorobenzaldehyde stands as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern with both chlorine and fluorine atoms offers a gateway to novel molecules with significant biological activities. This guide provides a comparative analysis of the antimicrobial and anticancer potential of key compound classes derived from this versatile precursor, supported by experimental data and detailed protocols to aid in future research and development.

While direct biological activity data for a wide range of novel compounds synthesized specifically from this compound is an emerging field of study, this guide draws upon data from closely related halogenated benzaldehyde (B42025) derivatives to provide a comprehensive comparative framework. The primary classes of compounds explored include Schiff bases, pyrazoles, and chalcones, all of which are readily synthesized from this aldehyde precursor.

Comparative Analysis of Biological Activity

The biological efficacy of these synthesized compounds is often evaluated through their antimicrobial and anticancer properties. The following tables summarize quantitative data from studies on derivatives of halogenated benzaldehydes, offering a comparative look at their potential.

Antimicrobial Activity

The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC) in μg/mL or the diameter of the zone of inhibition in mm. Lower MIC values and larger inhibition zones indicate greater antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Schiff Bases Derived from Substituted Benzaldehydes

Compound ClassDerivative/SubstituentTest OrganismMIC (μg/mL)Zone of Inhibition (mm)Reference Compound
Schiff Base(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolB. subtilis45.2--
E. coli1.6--
P. fluorescence2.8--
S. aureus3.4--
A. niger47.5--
Schiff Basefrom 5-chloro-salicylaldehydeS. aureus-12-15Ciprofloxacin
E. coli-10-13Ciprofloxacin
ThiosemicarbazoneComplex with Copper(II)S. aureus1.5-30-Furacillinum
E. coli1.5-30-Furacillinum
C. albicans1.5-4.0-Nystatin

Note: Data is compiled from studies on various halogenated benzaldehyde derivatives to provide a comparative landscape.

Anticancer Activity

The anticancer potential of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

Table 2: Comparative Anticancer Activity of Pyrazole and Chalcone Derivatives

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference Compound
PyrazolePolysubstituted derivativeHepG2 (Liver)2Cisplatin (5.5 µM)
Pyrazole3,4-diaryl derivativeVarious0.00006 - 0.00025-
PyrazoleBenzimidazole-graftedA549, Hela, HepG2, MCF70.15 - 0.33Colchicine, CA-4
ChalconeQuinazoline-chalconeK-562 (Leukemia)0.622Adriamycin
RPMI-8226 (Leukemia)1.81Adriamycin
HCT-116 (Colon)0.75Adriamycin
LOX IMVI (Melanoma)0.89Adriamycin
MCF7 (Breast)1.25Adriamycin

Note: Data is compiled from studies on various heterocyclic compounds, some of which are derived from halogenated precursors, to illustrate the potential of these compound classes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key biological assays used to evaluate the compounds discussed.

Antimicrobial Susceptibility Testing

1. Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Plate Preparation: Prepare nutrient agar plates by pouring 15-20 mL of molten agar into sterile Petri dishes and allowing them to solidify.

  • Inoculation: Standardize a bacterial cell suspension to a 0.5 McFarland standard. Evenly inoculate the entire surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

  • Controls: Include wells with a standard antibiotic as a positive control and the solvent alone as a negative control.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

In Vitro Anticancer Activity

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Visualizing Synthetic and Biological Pathways

The following diagrams, created using the DOT language, illustrate the general synthetic workflows and a conceptual signaling pathway relevant to the biological activities of these compounds.

Synthesis_Workflow A This compound C Condensation / Cyclization Reaction A->C B Amine / Hydrazine / Ketone B->C D Schiff Base Derivatives C->D Amine E Pyrazole Derivatives C->E Hydrazine F Chalcone Derivatives C->F Ketone G Biological Activity Screening (Antimicrobial, Anticancer) D->G E->G F->G

Caption: General synthetic workflow for producing Schiff bases, pyrazoles, and chalcones from this compound.

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_bioassay Biological Assay Start This compound + Reactants Reaction Chemical Synthesis (e.g., Condensation) Start->Reaction Purification Purification & Characterization (NMR, MS, etc.) Reaction->Purification Treatment Treatment with Synthesized Compounds Purification->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis

Caption: Experimental workflow for the synthesis and in vitro anticancer evaluation of novel compounds.

Apoptosis_Signaling_Pathway Compound Synthesized Compound (e.g., Pyrazole Derivative) Target Cellular Target (e.g., Kinase, DNA) Compound->Target Caspase_Cascade Caspase Activation (Caspase-3, -9) Target->Caspase_Cascade Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Target->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Inhibition

Caption: Conceptual signaling pathway for anticancer activity leading to apoptosis and cell cycle arrest.

A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is critical for the quality, safety, and efficacy of the final product. Accurate and precise analytical methods are therefore essential for its quality control. This guide provides a comparative overview of common validated analytical techniques for assessing the purity of this compound, complete with experimental protocols and data to aid in method selection and implementation.

Comparison of Analytical Methodologies

The primary methods for determining the purity of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). A classic titrimetric method can also be employed for an absolute assay. Each method offers distinct advantages and is suited for different analytical requirements.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Titrimetry
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Chemical reaction with a titrant to determine the amount of analyte.
Primary Use Purity and impurity profiling, especially for volatile impurities.Purity and impurity profiling, suitable for a wide range of non-volatile impurities.Absolute assay of the aldehyde functional group.
Specificity High, especially with a mass spectrometer (MS) detector.High, with diode array detectors (DAD) providing spectral information.Moderate, as it reacts with any aldehyde or ketone present.
Sensitivity High, capable of detecting trace-level impurities.High, with UV detectors being very sensitive for chromophoric compounds.Lower sensitivity compared to chromatographic methods.
Sample Throughput Moderate to high, with modern fast GC methods.High, with typical run times of 15-30 minutes.Low, as it is a manual and sequential process.
Instrumentation Gas chromatograph with a suitable detector (e.g., FID, MS).HPLC system with a pump, injector, column, and detector (e.g., UV/DAD).Burette, pH meter, and standard laboratory glassware.

Experimental Protocols

Gas Chromatography (GC) Method for Purity and Related Substances

This method is based on a validated approach for closely related halogenated benzaldehyde (B42025) isomers and is suitable for the determination of purity and profiling of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/Splitless.

Chromatographic Conditions:

ParameterValue
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Carrier Gas Flow1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 100 °C, hold for 5 minRamp: 10 °C/min to 250 °C, hold for 10 min
DetectorFID
Detector Temperature280 °C

Sample Preparation:

Accurately weigh about 100 mg of this compound and dissolve in 10 mL of a suitable solvent such as acetonitrile (B52724) or dichloromethane.

Potential Impurities:

Based on its synthesis from 2-chloro-6-fluorotoluene, potential process-related impurities could include:

  • Unreacted starting material (2-chloro-6-fluorotoluene)

  • Over-oxidation products (e.g., 2-chloro-6-fluorobenzoic acid)

  • Isomeric impurities

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

The following is a general-purpose reverse-phase HPLC method suitable for the purity assessment of this compound. This method would require validation for specific applications.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions:

ParameterValue
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
Gradient0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Sample Preparation:

Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

Titrimetric Assay of Aldehyde Content

This method determines the percentage of the aldehyde functional group based on its reaction with hydroxylamine (B1172632) hydrochloride.

Principle:

The aldehyde reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid. The liberated acid is then titrated with a standardized solution of sodium hydroxide.

R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl

Reagents:

  • 0.5 M Hydroxylamine Hydrochloride solution in 60% ethanol.

  • 0.5 M Sodium Hydroxide, standardized.

  • Bromophenol blue indicator.

Procedure:

  • Accurately weigh about 1.5 g of this compound into a flask.

  • Add 50 mL of the hydroxylamine hydrochloride solution.

  • Allow to stand for 10 minutes.

  • Titrate the liberated hydrochloric acid with 0.5 M sodium hydroxide, using bromophenol blue as an indicator, to a greenish-blue endpoint.

  • Perform a blank titration under the same conditions.

Calculation:

% Purity = ((V_s - V_b) * M * F * 100) / W

Where:

  • V_s = Volume of NaOH used for the sample (mL)

  • V_b = Volume of NaOH used for the blank (mL)

  • M = Molarity of the NaOH solution

  • F = Molecular weight of this compound (158.56 g/mol )

  • W = Weight of the sample (mg)

Workflow Diagrams

G cluster_GC Gas Chromatography Workflow gc_sample Sample Preparation (Dissolve in Solvent) gc_inject Injection into GC gc_sample->gc_inject gc_sep Separation on Capillary Column gc_inject->gc_sep gc_detect Detection (FID/MS) gc_sep->gc_detect gc_data Data Analysis (Purity Calculation) gc_detect->gc_data

Caption: Gas Chromatography analysis workflow.

G cluster_HPLC High-Performance Liquid Chromatography Workflow hplc_sample Sample Preparation (Dissolve in Mobile Phase) hplc_inject Injection into HPLC hplc_sample->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect Detection (UV/DAD) hplc_sep->hplc_detect hplc_data Data Analysis (Purity Calculation) hplc_detect->hplc_data

Caption: HPLC analysis workflow.

G cluster_Titration Titrimetric Assay Workflow tit_sample Weigh Sample tit_react Reaction with Hydroxylamine HCl tit_sample->tit_react tit_titrate Titration with Standardized NaOH tit_react->tit_titrate tit_calc Calculation of Purity tit_titrate->tit_calc

Caption: Titrimetric assay workflow.

Quantitative Analysis of 2-Chloro-6-fluorobenzaldehyde in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of intermediates like 2-Chloro-6-fluorobenzaldehyde is paramount for ensuring reaction efficiency, product quality, and process control. This guide provides a comparative overview of suitable analytical methodologies for the quantitative analysis of this compound in complex reaction mixtures, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The two primary chromatographic techniques for the quantification of this compound are Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography, typically with an Ultraviolet (UV) detector. The choice between these methods depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the reaction matrix, and the required sensitivity and specificity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Ideal for volatile and thermally stable compounds like this compound.Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Sample Preparation Typically involves dilution in a suitable organic solvent. Derivatization is generally not required.May require derivatization to enhance UV detection, for example, with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Sensitivity High sensitivity, especially with an Electron Capture Detector (ECD) or when coupled with a Mass Spectrometer in Selected Ion Monitoring (SIM) mode.Sensitivity is dependent on the analyte's chromophore. Derivatization can significantly improve sensitivity.
Specificity High specificity, particularly with a mass spectrometer (GC-MS), which provides structural information.Specificity can be enhanced by using a Diode Array Detector (DAD) for spectral confirmation or by coupling with a mass spectrometer (LC-MS).
Analysis Time Generally offers rapid analysis times, which can be further reduced with techniques like Low Thermal Mass (LTM) GC.[1]Analysis times can vary depending on the complexity of the separation but are often longer than modern GC methods.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. Below are representative methodologies for GC and HPLC analysis, which should be optimized for specific laboratory conditions and reaction matrices.

Gas Chromatography (GC) Method

This method is adapted from a validated procedure for the analysis of structurally similar bromofluorobenzaldehyde isomers.[1]

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to achieve a concentration within the calibration range.

  • If necessary, perform serial dilutions to prepare calibration standards and quality control samples.

2. GC Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or a similar mid-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C, hold for 2 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

3. Validation Parameters (based on a similar compound): [1]

  • Linearity: Correlation coefficient (r²) > 0.999.

  • Limit of Detection (LOD): ~0.4 ppm.

  • Limit of Quantitation (LOQ): ~1.2 ppm.

  • Accuracy (Recovery): 93.7% to 107.7%.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the analysis of benzaldehydes and may require optimization and derivatization for enhanced sensitivity.

1. Derivatization and Sample Preparation (if required):

  • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of acid.

  • Mix the sample solution containing this compound with the DNPH reagent and allow the reaction to form the 2,4-dinitrophenylhydrazone derivative.

  • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

2. HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax SB-Aq (4.6 x 250 mm, 5 µm) or a similar C18 column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV detector set at a wavelength appropriate for the analyte or its derivative (e.g., 205 nm or near the λmax of the DNPH derivative).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC and HPLC methods for the quantitative analysis of this compound, based on data for analogous compounds.

ParameterGas Chromatography (GC)[1]High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.999Typically > 0.995
Accuracy (% Recovery) 93.7 - 107.7Typically 95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~ 0.4 ppmDependent on derivatization and chromophore; can be in the low ppm range.
Limit of Quantitation (LOQ) ~ 1.2 ppmDependent on derivatization and chromophore; can be in the low ppm range.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the comparison between GC and HPLC, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Reaction Mixture Sampling Dilution Dilution with Solvent Sampling->Dilution Derivatization Derivatization (Optional for HPLC) Dilution->Derivatization If HPLC Filtering Filtering Dilution->Filtering Derivatization->Filtering Injection Sample Injection Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report Method_Comparison cluster_gc_adv GC Advantages cluster_hplc_adv HPLC Advantages Analyte This compound in Reaction Mixture GC Gas Chromatography (GC) Analyte->GC Volatile & Thermally Stable HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC Wide Applicability GC_Speed Fast Analysis GC->GC_Speed GC_Sensitivity High Sensitivity GC->GC_Sensitivity GC_NoDeriv No Derivatization Needed GC->GC_NoDeriv HPLC_Versatility Versatile for many compound types HPLC->HPLC_Versatility HPLC_NoVolatility No Volatility Requirement HPLC->HPLC_NoVolatility

References

A Comparative Benchmarking of Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent synthesis routes for 2-Chloro-6-fluorobenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. The following analysis presents objective performance comparisons based on available experimental data, focusing on reaction yields, purity, and process conditions. Detailed experimental protocols for the most viable routes are also provided to support your research and development endeavors.

Executive Summary of Synthesis Routes

Three primary synthetic strategies for this compound have been evaluated: the oxidation of 2-chloro-6-fluorotoluene, the halogen exchange of 2,6-dichlorobenzaldehyde, and the ortho-lithiation of 1-chloro-3-fluorobenzene (B165101). Of these, the oxidation of 2-chloro-6-fluorotoluene, particularly through a two-step photochlorination and hydrolysis process, demonstrates the most promising results in terms of yield and product purity based on available data. The halogen exchange route suffers from poor selectivity, while the ortho-lithiation approach, though theoretically viable, lacks specific and optimized experimental data in the current literature.

Data Presentation: Quantitative Comparison of Synthesis Routes

Synthesis Route Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Purity (%) Citation
Oxidation (Two-Step) 2-Chloro-6-fluorotoluene1. Cl₂, light; 2. H₂O, Solid SuperacidSeveral hours100-20092-9599.7[1][2][3]
Oxidation (Prior Art) 2-Chloro-6-fluorotoluene1. Radical initiator, Cl₂; 2. 85% H₂SO₄Not specified90~9099[1][2][3]
Halogen Exchange 2,6-DichlorobenzaldehydeKF, Phase Transfer Catalyst6 hours16010Not specified

Experimental Protocols

Route 1: Oxidation of 2-Chloro-6-fluorotoluene (Two-Step Process)

This industrial method involves the photochlorination of the methyl group followed by hydrolysis.[1][2][3]

Step 1: Photochlorination of 2-Chloro-6-fluorotoluene

  • In a suitable reaction vessel equipped with a reflux condenser, a gas inlet, and a light source (e.g., a metal halide lamp), charge 2-chloro-6-fluorotoluene.

  • Initiate irradiation and heat the reactor to a temperature between 100-200°C.

  • Introduce chlorine gas into the reaction mixture.

  • Monitor the reaction progress by gas chromatography (GC) until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%. The reaction will produce a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride.

Step 2: Hydrolysis of the Chlorinated Mixture

  • To the chlorinated mixture from Step 1, add a ferric solid superacid catalyst.

  • While maintaining the temperature between 100-200°C, slowly add water over 2-4 hours.

  • After the addition of water, maintain the reaction mixture at temperature for an additional 4-5 hours.

  • Cool the mixture and add an alkaline solution (e.g., sodium carbonate solution) to neutralize the acid.

  • Separate the organic layer.

  • Purify the crude this compound by reduced pressure distillation or rectification to obtain the final product with high purity.

Route 2: Halogen Exchange from 2,6-Dichlorobenzaldehyde

This method involves the nucleophilic substitution of a chlorine atom with fluorine.

Experimental Protocol:

  • In a reaction flask, combine 2,6-dichlorobenzaldehyde, spray-dried potassium fluoride (B91410) (KF), and a phase transfer catalyst (e.g., tetramethylammonium (B1211777) chloride) in a high-boiling solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Heat the mixture to 160°C under an inert atmosphere for approximately 6 hours.

  • Monitor the reaction by GC.

  • Upon completion, the reaction mixture is worked up to isolate the products.

Note: This route shows poor selectivity, with the major product being 2,6-difluorobenzaldehyde.

Plausible but Less Documented Routes

Route 3: Ortho-lithiation of 1-Chloro-3-fluorobenzene

This approach involves the regioselective deprotonation of 1-chloro-3-fluorobenzene at the position between the chlorine and fluorine atoms, followed by quenching with a formylating agent. The fluorine atom is a stronger ortho-directing group than chlorine, which should favor the desired regioselectivity.

General Proposed Protocol:

  • Dissolve 1-chloro-3-fluorobenzene in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78°C).

  • Slowly add a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA).

  • After stirring for a period to ensure complete lithiation, add a formylating agent, for example, N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction with an aqueous acid solution.

  • Extract the product with an organic solvent and purify by standard methods like column chromatography or distillation.

Challenges: Specific experimental conditions and yields for this particular transformation are not well-documented in peer-reviewed literature, and optimization would be required.

Route 4: Grignard Reaction

This classic organometallic reaction could be employed by first forming a Grignard reagent from a suitable precursor, such as 2-chloro-6-fluoro-1-bromobenzene, and then reacting it with a formylating agent.

General Proposed Protocol:

  • Prepare the Grignard reagent by reacting 2-chloro-6-fluoro-1-bromobenzene with magnesium turnings in a dry ether solvent like THF or diethyl ether under an inert atmosphere.

  • Once the Grignard reagent formation is complete, cool the solution and slowly add a formylating agent such as DMF or ethyl orthoformate.

  • After the reaction is complete, quench with an acidic aqueous solution.

  • Extract the desired aldehyde and purify.

Mandatory Visualizations

Synthesis_Route_Comparison cluster_start Starting Materials cluster_routes Synthesis Routes cluster_product Product start1 2-Chloro-6-fluorotoluene route1 Oxidation (Photochlorination/ Hydrolysis) start1->route1 start2 2,6-Dichlorobenzaldehyde route2 Halogen Exchange start2->route2 start3 1-Chloro-3-fluorobenzene route3 Ortho-lithiation & Formylation start3->route3 product This compound route1->product High Yield (92-95%) route2->product Low Yield (10%) route3->product Plausible (Data Needed)

Caption: Comparative workflow of the main synthesis routes for this compound.

Experimental_Workflow_Oxidation cluster_step1 Step 1: Photochlorination cluster_step2 Step 2: Hydrolysis & Purification start 2-Chloro-6-fluorotoluene react1 Add Cl₂ Irradiate (100-200°C) start->react1 intermediate Chlorinated Mixture react1->intermediate react2 Add Solid Superacid & H₂O (100-200°C) intermediate->react2 workup Neutralization & Phase Separation react2->workup purify Distillation/Rectification workup->purify product Pure 2-Chloro-6- fluorobenzaldehyde purify->product

Caption: Detailed experimental workflow for the two-step oxidation synthesis route.

References

Comparative study of catalysts for reactions involving 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Knoevenagel Condensation of 2-Chloro-6-fluorobenzaldehyde

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and high-yield synthesis. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, is frequently employed to derivatize this aldehyde. This guide provides a comparative analysis of various catalysts for the Knoevenagel condensation of this compound with active methylene (B1212753) compounds, supported by experimental data to facilitate catalyst selection.

Catalyst Performance Comparison

The efficiency of the Knoevenagel condensation is highly dependent on the chosen catalyst. The following table summarizes the performance of several catalysts in the reaction of this compound with either malononitrile (B47326) or ethyl cyanoacetate (B8463686). These catalysts range from traditional homogeneous bases to organocatalysts and heterogeneous systems.

CatalystCatalyst TypeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)
Piperidine (B6355638)Homogeneous BaseMethyl Cyanoacetate---High (qualitative)
PiperidineHomogeneous BaseMalononitrileEthanol (B145695)Room Temp.2-4 h~95% (inferred)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Homogeneous BaseEthyl CyanoacetateWaterRoom Temp.20 min96% (for benzaldehyde)[2]
L-ProlineOrganocatalystMalononitrile / Ethyl AcetoacetateEthanolReflux5-6 h85-92% (for substituted benzaldehydes)[3]
Basic Alumina (Al₂O₃)HeterogeneousMalonic AcidSolvent-free (Microwave)-ShortGood (qualitative)[4][5]

Note: Data for DBU and L-Proline are based on reactions with benzaldehyde (B42025) or other substituted benzaldehydes as a close proxy, demonstrating their high potential for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Knoevenagel condensation of this compound with an active methylene compound using different catalysts.

Protocol 1: Piperidine-Catalyzed Condensation

This protocol describes a standard method for the Knoevenagel condensation using a basic amine catalyst.[6]

Materials:

  • This compound (1 mmol, 158.56 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Ethanol (10 mL)

  • 25 mL round-bottom flask with magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound and malononitrile in 10 mL of ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent like ethanol/water.

Protocol 2: DBU-Catalyzed Condensation in Water

This protocol exemplifies a greener approach using DBU as a highly efficient catalyst in an aqueous medium.[2]

Materials:

  • This compound (1 mmol, 158.56 mg)

  • Ethyl Cyanoacetate (1 mmol, 113.12 mg)

  • DBU (1 mmol, 149 µL)

  • Water (25 mmol, 0.45 mL)

  • 10 mL reaction vial with magnetic stirrer

Procedure:

  • In a 10 mL vial, prepare the DBU-water complex by stirring DBU in water for 3 hours.

  • Add this compound and ethyl cyanoacetate to the catalyst solution.

  • Stir the mixture vigorously at room temperature for approximately 20 minutes.

  • Monitor the reaction by TLC.

  • Isolate the product by filtration and dry under vacuum. The aqueous filtrate containing the DBU/water complex can potentially be reused.[2]

Protocol 3: L-Proline-Catalyzed Condensation

This protocol uses the bifunctional organocatalyst L-proline.[3]

Materials:

  • This compound (1 mmol, 158.56 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • L-Proline (0.1 mmol, 11.5 mg)

  • Ethanol (15 mL)

  • 25 mL round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add this compound, malononitrile, and L-proline in 15 mL of ethanol.

  • Heat the mixture to reflux and stir.

  • Monitor the reaction progress by TLC.

  • After completion (typically 5-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Reactant Preparation (Aldehyde, Active Methylene Compound) B Solvent & Catalyst Addition A->B C Reaction (Stirring, Heating if required) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Product Isolation (Filtration/Extraction) D->E Complete F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, IR, MS) F->G G cluster_mechanism Base-Catalyzed Knoevenagel Mechanism RCHO This compound CH2XY Active Methylene (e.g., Malononitrile) Enolate Enolate Intermediate CH2XY->Enolate + Base, - H⁺ Base Base (e.g., Piperidine) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + RCHO Product α,β-Unsaturated Product Alkoxide->Product - Base, - H₂O Water H₂O

References

A Comparative Guide to the Structural Confirmation of 2-Chloro-6-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. 2-Chloro-6-fluorobenzaldehyde is a valuable starting material in the synthesis of pharmaceuticals and agrochemicals, making the accurate characterization of its derivatives a critical step in the development pipeline.[1][2] This guide provides a comparative overview of standard analytical techniques used to confirm the structure of this compound and two common derivatives: its oxime and a representative Schiff base.

Spectroscopic Data for Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. This data allows for a comparative analysis of how the derivatization of the aldehyde functional group influences the spectral properties.

Table 1: ¹H and ¹³C NMR Spectral Data

CompoundAldehyde/Imine Proton (¹H, ppm)Aromatic Protons (¹H, ppm)Other Protons (¹H, ppm)Aldehyde/Imine Carbon (¹³C, ppm)Aromatic Carbons (¹³C, ppm)
This compound[1][3]~10.4~7.2-7.6 (m)-~187~115-162
This compound Oxime (Predicted)~8.2 (CH=N)~7.1-7.5 (m)~9.5 (N-OH)~148 (C=N)~115-160
Schiff Base (N-(2-chloro-6-fluorobenzylidene)aniline) (Predicted)~8.5 (CH=N)~6.9-7.8 (m)-~160 (C=N)~115-161 (Ar-C), ~121-152 (Aniline-C)

Table 2: Key Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound[1]~1700--~780~1250
This compound Oxime (Predicted)-~1640-1690~3100-3600 (broad)~780~1250
Schiff Base (N-(2-chloro-6-fluorobenzylidene)aniline) (Predicted)-~1620-1640-~780~1250

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound[1]158/160 (Cl isotopes)157/159 ([M-H]⁺), 130/132 ([M-CO]⁺), 129 ([M-CHO]⁺), 99 ([M-CHO, -Cl]⁺)
This compound Oxime[4]173/175 (Cl isotopes)156/158 ([M-OH]⁺), 138 ([M-Cl]⁺), 128 ([M-CHO]⁺)
Schiff Base (N-(2-chloro-6-fluorobenzylidene)aniline) (Predicted)233/235 (Cl isotopes)232/234 ([M-H]⁺), 198 ([M-Cl]⁺), 156 ([M-C₆H₅N]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64, depending on the concentration. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the crystal.

  • Data Acquisition: The FTIR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Samples can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating reproducible fragmentation patterns.

  • Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern.

Visualizing the Workflow and Structural Relationships

The following diagrams, created using the DOT language, illustrate the logical workflow for structure confirmation and the synthetic relationship between the discussed compounds.

G cluster_synthesis Synthesis Pathway 2_Chloro_6_fluorobenzaldehyde 2_Chloro_6_fluorobenzaldehyde Oxime_Derivative This compound Oxime 2_Chloro_6_fluorobenzaldehyde->Oxime_Derivative + Hydroxylamine Schiff_Base_Derivative Schiff Base Derivative (e.g., with Aniline) 2_Chloro_6_fluorobenzaldehyde->Schiff_Base_Derivative + Aniline Hydroxylamine Hydroxylamine Aniline Aniline

Caption: Synthesis of Oxime and Schiff Base Derivatives.

G cluster_workflow Structure Confirmation Workflow Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Experimental Workflow for Structure Confirmation.

References

A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-6-fluorobenzaldehyde is a versatile halogenated aromatic aldehyde that serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its unique chemical structure, featuring an aldehyde functional group flanked by chlorine and fluorine atoms, imparts specific reactivity that medicinal chemists leverage to construct complex, biologically active molecules. This guide provides a comparative overview of its primary applications, supported by experimental data and detailed protocols, to inform synthetic strategies in drug discovery and development.

Keystone Application: Synthesis of Penicillinase-Resistant Antibiotics

A prominent application of this compound is its role as a foundational precursor in the manufacture of semi-synthetic, penicillinase-resistant antibiotics, most notably flucloxacillin (B1213737).[1][2] These beta-lactam antibiotics are vital for treating infections caused by penicillinase-producing bacteria, such as Staphylococcus aureus. The specific halogen substitution pattern provided by the starting material is critical for the antibiotic's efficacy and its resistance to bacterial enzymes.[1]

The synthesis involves converting this compound into the key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. This activated acyl chloride is then coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, to form flucloxacillin.

G cluster_0 Step 1: Side Chain Synthesis cluster_1 Step 2: Acylation A This compound B 3-(2-chloro-6-fluorophenyl)- 5-methylisoxazole-4-carboxylic acid A->B Multistep (oximation, chlorination, cyclization, hydrolysis) C 3-(2-chloro-6-fluorophenyl)- 5-methylisoxazole-4-carbonyl chloride B->C Chlorination (e.g., POCl3) E Flucloxacillin Acid C->E Coupling D 6-Aminopenicillanic Acid (6-APA) D->E Acylation in aqueous base F Flucloxacillin Sodium (Final API) E->F Salt formation (e.g., Sodium Isooctanoate)

Caption: General synthetic workflow for Flucloxacillin production.

This protocol details the final acylation step, a critical phase in the synthesis.

  • Preparation of 6-APA Solution: Slowly add 20.0 g of 6-aminopenicillanic acid (6-APA) to 100 g of deionized water in a reaction flask under stirring. Cool the system to 0-5 °C.[3]

  • Basification: Prepare a 1 mol/L solution of sodium carbonate by dissolving 10.6 g of Na₂CO₃ in 100 mL of deionized water. Slowly add this solution dropwise to the 6-APA slurry, maintaining the reaction temperature below 10 °C, to obtain an aqueous solution of the 6-APA sodium salt.[3]

  • Acylation: Add 28.0 g of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride to the reaction system over a period of 1 hour.[3]

  • Reaction: Stir the reaction mixture at 20-25 °C for 4 hours.[3]

  • Extraction: Add 400 g of ethyl acetate (B1210297) to the flask and perform a liquid-liquid extraction. Separate the ethyl acetate phase and wash it sequentially with 200 g of saturated sodium chloride solution. Dry the organic phase with 20 g of anhydrous sodium sulfate (B86663) for 30 minutes to yield an ethyl acetate solution of flucloxacillinic acid.[3]

  • Salt Formation and Crystallization: Prepare a 1 mol/L solution of sodium isooctanoate by dissolving 18.0 g of sodium isooctanoate in 108 mL of ethyl acetate. Slowly add this solution dropwise to the flucloxacillinic acid solution. A white solid will gradually precipitate.[3]

  • Isolation: Cool the system to 5-10 °C and continue crystallization for 3 hours. Collect the solid by filtration, wash twice with ethyl acetate, and dry under vacuum at 50 °C to obtain the final product.[3]

ParameterValueReference
Final ProductFlucloxacillin Sodium Monohydrate[3]
Yield90.6%[3]
Purity (HPLC)99.8%[3]
Alternative Yield85.1%[4]
Alternative Purity99.6%[4]

Flucloxacillin, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final transpeptidation step in peptidoglycan synthesis.[7][8] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[6]

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW Peptidoglycan Cross-linking PBP->CW Catalyzes Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to CWI Cell Wall Integrity CW->CWI CWI->Lysis Maintains Flucloxacillin Flucloxacillin Flucloxacillin->PBP Binds & Inhibits Precursors Peptidoglycan Precursors Precursors->CW

Caption: Mechanism of action of beta-lactam antibiotics.

Versatility in Synthesis: The Knoevenagel Condensation

This compound is also a valuable substrate in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a base, to produce α,β-unsaturated products that are precursors to fine chemicals and other bioactive molecules.[9]

The reactivity of the benzaldehyde (B42025) in this condensation is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, decrease the electron density on the carbonyl carbon, making it more electrophilic and generally leading to faster reaction rates and higher yields compared to benzaldehydes with electron-donating groups.[10]

The reaction proceeds through a base-catalyzed mechanism, starting with the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde.

G A Active Methylene Compound (e.g., R-CH2-Z) B Carbanion (Nucleophile) C Aldehyde (e.g., this compound) B->C Nucleophilic Attack D Aldol-type Intermediate C->D E α,β-Unsaturated Product D->E Dehydration Cat Base Catalyst (e.g., Piperidine, DABCO) Cat->A Deprotonation G A 2-Bromo-6-fluorobenzaldehyde (or related precursor) B Protected Aldehyde Intermediate A->B Protection & Side Chain Introduction C Boronate Ester Intermediate B->C Lithiation & Boronation (e.g., n-BuLi, Trialkyl borate) D Crisaborole (Final Product) C->D Deprotection & Cyclization G cluster_0 Inflammatory Cell PDE4 Phosphodiesterase 4 (PDE4) cAMP cAMP PDE4->cAMP Degrades AMP AMP Cytokines Pro-inflammatory Cytokines (TNF-α, IL-4, etc.) cAMP->Cytokines Suppresses Production Inflammation Inflammation & Itching Cytokines->Inflammation Promotes Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

References

LTM GC Outpaces Conventional Methods for Rapid and Efficient Isomer Separation of Bromofluoro Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A significant advancement in gas chromatography, Low Thermal Mass (LTM) GC technology, demonstrates superior performance in the separation of bromofluoro benzaldehyde (B42025) isomers, offering a rapid and highly efficient alternative to conventional GC methods. This breakthrough is critical for researchers, scientists, and drug development professionals who rely on precise and swift analysis of these key starting materials in pharmaceutical synthesis.

The control of impurities in pharmaceutical products is a primary objective in drug development, and the quality of starting materials is paramount. Isomeric impurities can be particularly challenging to separate and quantify using traditional analytical techniques. A study published in RSC Publishing highlights the development of a sensitive and rapid LTM GC method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde.[1][2][3] This method showcases the power of LTM technology to achieve ultrafast temperature programming and unprecedented cool-down times, significantly reducing analytical run times compared to conventional GC.[1][2][3]

Comparative Performance: LTM GC vs. Conventional GC

The LTM GC method demonstrates a significant reduction in total analysis time while achieving excellent resolution between all 10 isomers. In contrast, the conventional GC approach resulted in longer run times, poor peak shape, and inadequate resolution.[2]

ParameterLTM GC MethodConventional GC Method
Total Run Time 5 minutesSignificantly longer (exact time not specified, but noted as a key drawback)[2]
Resolution > 1.2 for each isomer[2]Poor resolution[2]
Peak Shape Sharp and well-definedPoor peak shape[2]
Temperature Programming Ultrafast[1][2][3]Conventional
Power Consumption Approximately 1% of conventional GC[1][2][3]Standard

Experimental Protocols

LTM GC Method for Bromofluoro Benzaldehyde Isomer Separation

This method was developed and validated according to ICH guidelines for specificity, precision, linearity, and accuracy.[1][2]

  • Instrumentation: A gas chromatograph equipped with a Low Thermal Mass (LTM) module.

  • Column: DB-624[1][2][3]

  • Temperature Program: Ultrafast temperature programming was employed.[1][2] Specific temperature ramp rates and hold times were not detailed in the provided search results.

  • Validation:

    • Linearity: Regression analysis showed a correlation coefficient value greater than 0.999 for all isomers.[1][2]

    • Limit of Detection (LOD): 0.4 ppm for each isomer.[1][2]

    • Limit of Quantitation (LOQ): 1.2 ppm for each isomer.[1][2]

    • Accuracy: Recovery was established to be between 93.7% and 107.7% for all isomers.[1]

Conventional GC Method

While the specific parameters of the conventional GC method used for comparison were not detailed, it was noted that this approach proved inadequate for the effective separation of the bromofluoro benzaldehyde isomers.[2] The boiling points of these isomers are very similar, making separation dependent on the nature of the stationary phase.[4] Non-dipole interaction phases like DB-1 and DB-5 did not yield discernible separations.[4]

LTM GC Experimental Workflow

The following diagram illustrates the logical workflow for the separation of bromofluoro benzaldehyde isomers using LTM GC.

LTM_GC_Workflow cluster_prep Sample Preparation cluster_analysis LTM GC Analysis cluster_data Data Processing Sample Bromofluoro Benzaldehyde Isomer Mixture Dilution Dilution in Appropriate Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Prepared Sample Separation Separation on DB-624 Column with Ultrafast Temperature Programming Injection->Separation Detection Detection (e.g., FID) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Raw Data Quantification Peak Integration and Quantification Chromatogram->Quantification Report Generation of Report with Retention Times and Concentrations Quantification->Report

Figure 1. Workflow for the LTM GC analysis of bromofluoro benzaldehyde isomers.

Conclusion

The application of Low Thermal Mass (LTM) GC technology provides a robust and significantly faster method for the separation and quantification of bromofluoro benzaldehyde isomers compared to conventional GC techniques. The ability to achieve rapid temperature programming and cool-down cycles without compromising resolution is a key advantage, leading to increased sample throughput and efficiency in pharmaceutical quality control and drug development. The high sensitivity and accuracy of the LTM GC method make it a superior choice for the analysis of these critical starting materials.

References

A Comparative Guide to Suzuki and Stille Coupling for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. Among the array of powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most robust and versatile methods for this purpose. This guide provides an objective comparison of these two indispensable reactions, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".[1]High toxicity of organotin reagents, requiring careful handling and disposal.[2][3][4]
Reagent Stability Variable; boronic acids can be prone to decomposition.Generally stable to air and moisture.[2][5]
Byproducts Boron-based, often water-soluble and easily removed.[1][2]Tin-based, can be difficult to remove completely from the product.[2][5]
Functional Group Tolerance Broad, but can be sensitive to acidic protons.[2][6]Excellent, very broad functional group tolerance.[1][2][5]
Reaction Conditions Typically requires a base.[2]Often proceeds under neutral conditions.[2]

Performance Comparison: Experimental Data

The choice between Suzuki and Stille coupling often depends on the specific substrates and desired functional group tolerance. The following table summarizes typical quantitative data for the two reactions, providing a direct comparison of their performance under representative conditions.

ParameterSuzuki CouplingStille Coupling
Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, Pd₂(dba)₃
Catalyst Loading 1-5 mol%[7]5-10 mol%[7]
Base/Additive K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH[7][8]LiCl, CuI (co-catalyst)[5][7]
Solvent Toluene, Dioxane, DMF, EtOH/H₂O[7][8]DMF, NMP, THF, Toluene[5][7]
Temperature 80-110 °C[7][8]60-110 °C[7]
Reaction Time 4-24 hours[7]1-48 hours[7]
Yields Good to excellent (up to 98%)[7]Moderate to excellent (up to 94%)[7][9][10]

A comparative study on the functionalization of diazocines demonstrated that while both methods are effective for simple aryl couplings, the Stille reaction may provide superior yields for substrates containing coordinating functional groups like aldehydes, esters, and certain heterocycles.[9] For instance, the coupling of stronger coordinating compounds such as aryl aldehydes and furans resulted in low to moderate yields (39–59%) with Suzuki coupling, whereas Stille coupling achieved high yields (80–91%).[9]

Catalytic Cycles and Experimental Workflow

The catalytic cycles for both Suzuki and Stille couplings proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][11]

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OA Oxidative Addition S_Pd0->S_OA R¹-X S_PdII R¹-Pd(II)L_n-X S_OA->S_PdII S_TM Transmetalation S_PdII->S_TM S_Intermediate R¹-Pd(II)L_n-R² S_TM->S_Intermediate S_Base Base S_Base->S_TM S_Boron R²B(OR)₂ S_Boron->S_Base S_RE Reductive Elimination S_Intermediate->S_RE S_RE->S_Pd0 regenerated S_Product R¹-R² S_RE->S_Product St_Pd0 Pd(0)L_n St_OA Oxidative Addition St_Pd0->St_OA R¹-X St_PdII R¹-Pd(II)L_n-X St_OA->St_PdII St_TM Transmetalation St_PdII->St_TM St_Intermediate R¹-Pd(II)L_n-R² St_TM->St_Intermediate St_Tin R²SnR₃ St_Tin->St_TM St_RE Reductive Elimination St_Intermediate->St_RE St_RE->St_Pd0 regenerated St_Product R¹-R² St_RE->St_Product

Caption: Catalytic cycles for Suzuki and Stille couplings.

A generalized experimental workflow for these reactions highlights the key differences in setup and workup procedures.

Experimental_Workflow cluster_workflow Generalized Experimental Workflow Comparison cluster_suzuki_setup Suzuki cluster_stille_setup Stille cluster_suzuki_workup Suzuki cluster_stille_workup Stille start Reaction Setup s_reagents Combine Aryl Halide, Boronic Acid/Ester, Base start->s_reagents st_reagents Combine Aryl Halide, Organostannane start->st_reagents s_solvent Add Solvent (e.g., Dioxane/H₂O) s_reagents->s_solvent s_degas Degas Mixture s_solvent->s_degas s_catalyst Add Pd Catalyst/Ligand s_degas->s_catalyst s_heat Heat Reaction s_catalyst->s_heat workup Workup & Purification s_heat->workup st_solvent Add Anhydrous Solvent (e.g., DMF) st_reagents->st_solvent st_degas Degas Mixture st_solvent->st_degas st_catalyst Add Pd Catalyst/Ligand (and additives like LiCl) st_degas->st_catalyst st_heat Heat Reaction st_catalyst->st_heat st_heat->workup s_cool Cool to RT workup->s_cool st_cool Cool to RT workup->st_cool s_extract Aqueous Extraction s_cool->s_extract s_purify Column Chromatography s_extract->s_purify st_quench Quench with KF (aq) to precipitate tin byproducts st_cool->st_quench st_filter Filter Tin Salts st_quench->st_filter st_extract Aqueous Extraction st_filter->st_extract st_purify Column Chromatography st_extract->st_purify

Caption: Generalized experimental workflow comparison.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and optimization of these coupling reactions.

General Experimental Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid or ester (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid/ester (1.5 mmol), and base (2.0 mmol).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL).

  • Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.[8]

General Experimental Procedure for Stille Coupling

This protocol details a general procedure and necessitates careful handling of toxic organotin reagents. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

  • Aryl halide or triflate (1.0 mmol)

  • Organostannane (1.1-1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Anhydrous solvent (e.g., DMF, toluene)

  • Optional additives (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If applicable, add any additives like LiCl.

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) via syringe.

  • Add the organostannane (1.1 mmol) to the mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for 1-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir for 30 minutes to precipitate tin byproducts.[12]

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful methods for C-C bond formation. The Suzuki coupling is often the preferred method due to the low toxicity of the boronic acid reagents and the ease of byproduct removal, making it particularly suitable for applications in pharmaceutical and materials science where purity is paramount.[1][2]

However, the Stille coupling remains a valuable alternative, especially in cases where the substrate has functional groups that are incompatible with the basic conditions of the Suzuki reaction or when steric hindrance is a significant challenge.[1][9] The primary considerations for the Stille coupling are the careful handling of toxic organotin reagents and the implementation of an effective purification strategy to remove tin residues.[1][2] Ultimately, the choice between these two powerful reactions will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and purity requirements.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-fluorobenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-6-fluorobenzaldehyde, a common reagent in organic synthesis.

Key Safety and Hazard Information

This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to appropriate safety protocols is crucial when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: In case of insufficient ventilation, wear a dust mask or a respirator.

  • Body Protection: Wear a lab coat or other protective clothing.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₇H₄ClFO[1]
Molecular Weight 158.56 g/mol [1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid
Melting Point 32-35 °C (lit.)
Flash Point 102 °C (215.6 °F) - closed cup
CAS Number 387-45-1

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Keep the container tightly closed and store in a well-ventilated area.

  • Spill Management:

    • In case of a spill, absorb the material with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.

    • Collect the absorbed material into a suitable, closed container for disposal.

    • Use spark-proof tools and avoid creating dust.

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.

    • Never dispose of this compound down the drain or into the sanitary sewer system.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Segregate Waste into a Designated, Labeled Container B->C D Keep Container Tightly Closed C->D G Consult Local, Regional & National Regulations D->G E Absorb Spill with Inert Material (e.g., Sand) F Collect into a Suitable Container for Disposal E->F F->G H Arrange for Pickup by a Licensed Waste Disposal Service G->H I Dispose at an Approved Waste Disposal Plant H->I

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Essential Safety and Operational Guide for 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-6-fluorobenzaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is a solid irritant that requires careful handling to avoid adverse health effects. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

In the event of exposure, immediate action is crucial.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Protection Type Specific Recommendations
Hand Protection While specific permeation data for this compound is not available, general guidance for halogenated organic compounds and aldehydes suggests using Butyl rubber or Viton® gloves for the best protection against this chemical class.[2][3][4] Nitrile gloves may offer some protection against chlorinated solvents, but their effectiveness against this specific compound is not established and should be considered for splash protection only, with immediate replacement if contact occurs.[5] Always inspect gloves for integrity before use.
Eye/Face Protection Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.
Skin and Body Protection Wear a lab coat or chemical-resistant apron. For tasks with a significant risk of exposure, chemical-resistant coveralls may be necessary. Ensure footwear is closed-toe.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If handling large quantities or if there is a risk of dust generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage Protocol

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidental exposure.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.

  • Inert Atmosphere: For prolonged storage or sensitive reactions, consider handling under an inert gas like argon or nitrogen to protect from moisture.[6]

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

  • Moisture and Air: Protect from exposure to air and moisture.[6]

Spill Management Protocol

In the event of a spill, a prompt and safe response is critical.

Minor Spill (Small quantity in a controlled area)
  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If necessary, evacuate the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the solid spill with an inert absorbent material like vermiculite (B1170534) or sand to prevent dust from becoming airborne.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[8] Do not use combustible materials like paper towels for cleanup.[8]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[8]

Major Spill (Large quantity or outside a controlled area)
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the doors to the affected area to contain any dust or vapors.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, the fire department.

  • Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with federal, state, and local regulations.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container for halogenated organic solids .[8][9]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • No Mixing: Do not mix halogenated waste with non-halogenated waste streams, acids, bases, or oxidizers.[8]

Disposal Procedure
  • Consult EHS: Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal procedures.

  • Waste Manifest: Ensure all required waste disposal forms are completed accurately.

  • Incineration: The typical disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[9]

Quantitative Data Summary

Property Value
CAS Number 387-45-1
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol
Appearance White solid
Melting Point 32-35 °C
Boiling Point 104-105 °C
Flash Point 102 °C (closed cup)
Occupational Exposure Limits No data available. Handle with caution to minimize exposure.[10][11]

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid in Hood prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate Post-Experiment spill_alert Alert Others & Evacuate if Necessary handling_transfer->spill_alert If Spill Occurs cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose spill_contain Contain Spill with Inert Material spill_alert->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate spill_decontaminate->cleanup_segregate

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.